molecular formula C14H14ClF3N2O2 B12423405 GSK-1482160 (isomer)

GSK-1482160 (isomer)

Cat. No.: B12423405
M. Wt: 334.72 g/mol
InChI Key: IHRKNQDNYKZPNL-JTQLQIEISA-N
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Description

This compound, (2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide, is a high-purity chemical reagent designed for professional research applications. It belongs to a defined class of substituted N-phenylmethyl-5-oxoproline-2-amides that function as potent and selective antagonists of the P2X7 receptor . The P2X7 receptor is a cation channel activated by high extracellular adenosine triphosphate (ATP) concentrations, widely expressed in the central nervous system on glial cells and implicated in neuronal function . Upon prolonged activation, this receptor forms a non-selective pore that leads to the release of pro-inflammatory cytokines and can initiate pathways resulting in cell death, processes that are central to neuroinflammatory and neurodegenerative conditions . As a P2X7 receptor antagonist, this compound is a critical research tool for investigating the purinergic signaling system in pathological states. Its primary research value lies in probing mechanisms and potential therapeutic pathways for a range of disorders, including neuropathic pain, inflammatory diseases, and neurodegenerative processes such as those observed in Alzheimer's and Parkinson's diseases . The specific stereochemistry ((2S)-enantiomer) and structural features, including the 2-chloro-3-(trifluoromethyl)phenylmethyl group, are essential for its biological activity and receptor affinity. This product is intended for use in assays for receptor binding, cellular function, and in vivo models of disease. It is strictly for professional research and manufacturing purposes in laboratory settings. This product is not for medical or consumer use, and it is not intended for diagnosis or treatment of human or animal diseases. Please refer to the product's Certificate of Analysis for specific technical data regarding purity, concentration, and storage recommendations.

Properties

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.72 g/mol

IUPAC Name

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1

InChI Key

IHRKNQDNYKZPNL-JTQLQIEISA-N

Isomeric SMILES

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)C2CCC(=O)N2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of GSK-1482160 Isomer from L-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of a GSK-1482160 isomer, a potent antagonist of the P2X7 receptor, utilizing L-pyroglutamic acid as a chiral starting material. The P2X7 receptor is a promising target for therapeutic intervention in neuroinflammation and related disorders. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the replication and further development of this important molecule.

The synthesis of the authentic standards of GSK1482160 and its isomer from L-pyroglutamic acid, methyl L-pyroglutamate, and 2-chloro-3-(trifluoromethyl)benzylamine has been reported with an overall chemical yield of 27-28% over three steps[1]. L-pyroglutamic acid serves as a versatile chiral building block in the synthesis of various pharmaceutical compounds[2][3].

Synthesis Pathway Overview

The synthesis of the GSK-1482160 isomer from L-pyroglutamic acid is a three-step process. The general strategy involves the initial formation of an amide bond between a derivative of L-pyroglutamic acid and 2-chloro-3-(trifluoromethyl)benzylamine, followed by N-alkylation to introduce the methyl group on the pyroglutamate ring. The use of L-pyroglutamic acid ensures the desired stereochemistry in the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the GSK-1482160 isomer.

StepProductStarting MaterialsYieldPurityAnalytical MethodReference
1. Amide Coupling(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamideL-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine76%>95%NMR, LC-MS[1]
2. N-Methylation(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide (GSK-1482160 isomer)(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide, Methyl iodide33% (2 steps from methyl L-pyroglutamate)>99%HPLC[1]
Overall GSK-1482160 isomer L-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine, Methyl iodide 27-28% (3 steps) >99% HPLC [1]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of the GSK-1482160 isomer.

Step 1: Amide Coupling of L-Pyroglutamic Acid

This step involves the formation of an amide bond between the carboxylic acid of L-pyroglutamic acid and the amine group of 2-chloro-3-(trifluoromethyl)benzylamine.

  • Materials: L-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve L-pyroglutamic acid in the chosen solvent.

    • Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add 2-chloro-3-(trifluoromethyl)benzylamine to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide.

Step 2: N-Methylation

This step introduces the methyl group onto the nitrogen of the pyroglutamate ring.

  • Materials: (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide, a methylating agent (e.g., methyl iodide), a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • Dissolve the product from Step 1 in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add the base portion-wise.

    • Stir the mixture at 0°C for a short period to allow for deprotonation.

    • Add the methylating agent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the final product, (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow from L-pyroglutamic acid to the GSK-1482160 isomer.

Synthesis_Workflow L_pyroglutamic_acid L-Pyroglutamic Acid Amide_Coupling Amide Coupling L_pyroglutamic_acid->Amide_Coupling Intermediate_Amide (S)-N-(2-chloro-3-(trifluoromethyl) benzyl)-5-oxopyrrolidine-2-carboxamide Amide_Coupling->Intermediate_Amide N_Methylation N-Methylation Intermediate_Amide->N_Methylation GSK1482160_isomer GSK-1482160 Isomer N_Methylation->GSK1482160_isomer reagent1 2-chloro-3-(trifluoromethyl)benzylamine HATU, DIPEA, DMF reagent1->Amide_Coupling reagent2 NaH, CH3I THF reagent2->N_Methylation P2X7_Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Channel GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Inflammation) Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

References

GSK-1482160 mechanism of action as a P2X7R negative allosteric modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of GSK-1482160 as a P2X7R Negative Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated cation channel, is a key regulator of inflammation, particularly through its role in activating the NLRP3 inflammasome and mediating the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Its involvement in various pathological states, including neuroinflammation and chronic pain, makes it a compelling therapeutic target. GSK-1482160 is an orally available, blood-brain barrier penetrant, negative allosteric modulator of the P2X7R. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

The P2X7 Receptor (P2X7R) and Its Role in Inflammation

The P2X7R is a unique member of the P2X family of ionotropic purinergic receptors.[1] Under normal physiological conditions, with low extracellular ATP concentrations, the receptor remains largely inactive.[2][3] However, in response to cellular stress or damage, significant amounts of ATP are released into the extracellular space.[1] High concentrations of ATP (in the high micromolar to millimolar range) are required to activate P2X7R.[1][4][5]

P2X7R activation leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4][5][6] This ionic dysregulation is a critical trigger for a cascade of downstream signaling events. The efflux of K⁺ is a key signal for the assembly and activation of the NLRP3 inflammasome complex.[5][7] This complex, in turn, activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[5][6] This pathway is a cornerstone of the inflammatory response.

GSK-1482160: A P2X7R Negative Allosteric Modulator

GSK-1482160 is a potent and selective negative allosteric modulator (NAM) of the P2X7 receptor.[8] Unlike competitive antagonists that bind to the same site as the endogenous agonist (orthosteric site), allosteric modulators bind to a topographically distinct site on the receptor.[8] This binding induces a conformational change in the receptor that modulates the agonist's effect.

Core Mechanism of Action

The primary mechanism of GSK-1482160 is the non-competitive inhibition of P2X7R function.[9] It binds to an extracellular allosteric site at the interface between P2X7R subunits.[7][10] Cryo-electron microscopy studies have categorized GSK-1482160 as a "shallow binder" within this classical allosteric pocket, where its pyroglutamide moiety interacts with the residue K110.[7]

Crucially, this allosteric binding reduces the efficacy of ATP at the receptor without significantly affecting ATP's binding affinity.[11][12] This means that while ATP can still bind to the receptor in the presence of GSK-1482160, the receptor is less likely to undergo the conformational change required for channel opening and ion flux. By preventing channel activation, GSK-1482160 effectively blocks the key downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.[8][11][13]

cluster_0 P2X7R Signaling Pathway ATP ATP P2X7R P2X7R ATP->P2X7R Binds Channel_Opening Channel Opening P2X7R->Channel_Opening Activates Ion_Flux Na+/Ca2+ Influx K+ Efflux Channel_Opening->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 K+ Efflux Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Figure 1: P2X7R activation and downstream inflammatory signaling cascade.

cluster_1 GSK-1482160 Mechanism of Action GSK GSK-1482160 Allosteric_Site Allosteric Site GSK->Allosteric_Site Conformational_Change Receptor adopts inactive conformation GSK->Conformational_Change Binds & Induces ATP ATP Orthosteric_Site Orthosteric (ATP) Site ATP->Orthosteric_Site Blocked_Activation Channel Activation Blocked ATP->Blocked_Activation Binding Efficacy Reduced P2X7R_Complex P2X7R Allosteric_Site->P2X7R_Complex Orthosteric_Site->P2X7R_Complex Conformational_Change->Blocked_Activation Downstream_Blocked Downstream Signaling (e.g., IL-1β Release) Inhibited Blocked_Activation->Downstream_Blocked

Figure 2: Negative allosteric modulation of P2X7R by GSK-1482160.

Quantitative Data

The affinity and functional potency of GSK-1482160 have been characterized in multiple assays using both recombinant and native P2X7 receptors.

Table 1: Binding Affinity of GSK-1482160
ParameterValueCell SystemCommentsReference(s)
Ki ~3 nM-Orally administered modulator with nanomolar affinity.[2]
Ki 2.63 ± 0.6 nMHEK293-hP2X7R (living cells)Determined via competition binding assay with [¹¹C]GSK1482160.[2][14]
Kd 5.09 ± 0.98 nMHEK293-hP2X7R (living cells)Determined via saturation binding studies with [¹¹C]GSK1482160.[2][14]
Kd 1.15 ± 0.12 nMHEK293-hP2X7R (membranes)Determined via saturation binding studies with [¹¹C]GSK1482160.[15][16][17]
Bmax 3.03 ± 0.10 pmol/mgHEK293-hP2X7R (membranes)Receptor density determined from saturation binding.[16][17]
Table 2: Functional Potency of GSK-1482160
ParameterValueSpeciesCommentsReference(s)
pIC50 8.5HumanNegative logarithm of the half maximal inhibitory concentration.[11][13]
pIC50 6.5RatDemonstrates species differences in potency.[11][13]
IC50 ~3 nMHumanHalf maximal inhibitory concentration.[14]

Key Experimental Protocols

The characterization of GSK-1482160 relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand ([¹¹C]GSK1482160) to the P2X7R to determine affinity (Kd, Ki) and receptor density (Bmax).

  • Materials:

    • HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R).[2]

    • [¹¹C]GSK1482160 (radioligand).[2]

    • Unlabeled GSK-1482160 (for competition and non-specific binding determination).[17]

    • Cell culture medium, buffers, and cell harvesting equipment.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter or phosphorimager.

  • Protocol for Saturation Binding:

    • Cell Preparation: Culture HEK293-hP2X7R cells and prepare cell membrane fractions via homogenization and centrifugation.[17] Determine protein concentration using a standard method (e.g., BCA assay).

    • Incubation: Incubate a fixed amount of membrane protein (e.g., 0.054 mg/ml) with increasing concentrations of [¹¹C]GSK1482160 (e.g., 0.15-15000 pM).[17]

    • Non-Specific Binding: For each concentration, prepare a parallel set of samples containing a high concentration of unlabeled GSK-1482160 (e.g., 10 µM) to determine non-specific binding.[17]

    • Equilibration: Incubate samples at room temperature (22°C) for a sufficient time to reach equilibrium (e.g., 20 minutes).[17]

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter or phosphorimager.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [¹¹C]GSK1482160 and fit the data to a one-site binding (hyperbola) equation to derive Kd and Bmax.[2]

  • Protocol for Competition Binding:

    • Follow steps 1, 4, 5, and 6 from the saturation protocol.

    • Incubation: Incubate membrane protein with a fixed concentration of [¹¹C]GSK1482160 (near its Kd) and increasing concentrations of unlabeled GSK-1482160.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Calcium Flux Assay

This functional assay measures the ability of GSK-1482160 to inhibit agonist-induced calcium influx through the P2X7R channel.

  • Materials:

    • HEK293-hP2X7R cells.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1).[18][19]

    • Pluronic F-127 (to aid dye loading).[18]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[18]

    • P2X7R agonist (e.g., ATP or BzATP).

    • GSK-1482160.

    • Fluorescence plate reader or flow cytometer.[20][21]

  • Protocol:

    • Cell Plating: Seed HEK293-hP2X7R cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Wash cells with HBSS. Load cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS. Incubate at 37°C for 45-60 minutes in the dark.[18]

    • Wash: Wash the cells twice with HBSS to remove excess dye.[18]

    • Compound Incubation: Add serial dilutions of GSK-1482160 in HBSS to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then inject the P2X7R agonist (e.g., ATP) into each well and immediately begin recording fluorescence intensity over time.

    • Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F₀). Plot the response against the log concentration of GSK-1482160 and fit to a four-parameter logistic equation to determine the IC₅₀.

cluster_2 Calcium Flux Assay Workflow Step1 1. Seed P2X7R-expressing cells in microplate Step2 2. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) Step1->Step2 Step3 3. Wash to remove excess dye Step2->Step3 Step4 4. Pre-incubate with GSK-1482160 Step3->Step4 Step5 5. Measure baseline fluorescence Step4->Step5 Step6 6. Add P2X7R agonist (e.g., ATP) Step5->Step6 Step7 7. Record fluorescence change over time Step6->Step7 Step8 8. Analyze data to determine IC50 Step7->Step8

Figure 3: General experimental workflow for a P2X7R calcium flux assay.

IL-1β Release Assay

This assay serves as a key pharmacodynamic biomarker, measuring the functional consequence of P2X7R inhibition on cytokine release from immune cells.[8]

  • Materials:

    • Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Lipopolysaccharide (LPS).

    • ATP.

    • GSK-1482160.

    • RPMI-1640 medium.

    • Human IL-1β ELISA kit.

  • Protocol:

    • Priming Step: Dilute fresh human whole blood with RPMI medium. Add GSK-1482160 at various concentrations and incubate. Prime the cells by adding LPS (e.g., 100 ng/mL) to induce the transcription and translation of pro-IL-1β. Incubate for several hours (e.g., 2-4 hours) at 37°C.

    • Activation Step: Add a high concentration of ATP (e.g., 1-5 mM) to activate the P2X7R and trigger NLRP3 inflammasome activation. Incubate for a shorter period (e.g., 30-60 minutes).

    • Sample Collection: Centrifuge the samples to pellet the cells. Collect the supernatant (plasma).

    • Quantification: Measure the concentration of IL-1β in the supernatant using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the IL-1β concentration against the log concentration of GSK-1482160. Fit the data to a dose-response curve to determine the IC₅₀ for the inhibition of IL-1β release.

Conclusion

GSK-1482160 acts as a potent and selective negative allosteric modulator of the P2X7 receptor. By binding to a distinct allosteric site, it reduces the efficacy of ATP-mediated channel activation, thereby preventing the downstream signaling cascade that leads to NLRP3 inflammasome activation and IL-1β release. The quantitative data from binding and functional assays confirm its high-affinity interaction and potent inhibitory effects. The detailed protocols provided herein serve as a guide for researchers aiming to study GSK-1482160 or other P2X7R modulators, facilitating further investigation into the therapeutic potential of targeting this critical inflammatory pathway.

References

A Technical Guide to the Biological Activity of GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, orally bioavailable, and brain-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Synthesized from L-pyroglutamic acid, GSK-1482160 is the (S)-enantiomer of N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide.[1][3] While its corresponding (R)-isomer has also been synthesized, public domain literature does not currently provide comparative biological activity data. This guide will provide an in-depth overview of the known biological activity of GSK-1482160, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

GSK-1482160 functions as a negative allosteric modulator of the P2X7 receptor.[1][2][4] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine triphosphate (ATP).[2] By binding to this allosteric site, GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting ATP's binding affinity.[1][5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[2] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in downstream events including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][5] By modulating P2X7R activity, GSK-1482160 effectively inhibits the release of IL-1β, which is a key mediator of inflammation.[1]

P2X7 Receptor Signaling Pathway Modulation by GSK-1482160

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Ion Flux (K+ efflux) GSK1482160 GSK-1482160 GSK1482160->P2X7R Pro_IL1B Pro-IL-1β NLRP3->Pro_IL1B Caspase-1 Cleavage IL1B Mature IL-1β Release Pro_IL1B->IL1B

Caption: P2X7R signaling and inhibition by GSK-1482160.

Quantitative Biological Activity Data

The biological activity of GSK-1482160 has been quantified across various assays and species. The data is summarized in the tables below.

Table 1: In Vitro Potency of GSK-1482160

ParameterSpeciesValueReference
pIC50Human8.5[1]
pIC50Rat6.5[1]

Table 2: Binding Affinity of [11C]GSK-1482160

ParameterPreparationValueReference
KdHEK293-hP2X7R membranes1.15 ± 0.12 nM[6][7]
KdHEK293-hP2X7R living cells5.09 ± 0.98 nM[8]
KiHEK293-hP2X7R living cells2.63 ± 0.6 nM[8]
BmaxHEK293-hP2X7R membranes3.03 ± 0.10 pmol/mg[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK-1482160 for the P2X7 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

  • Radioligand: [11C]GSK-1482160.

  • Procedure:

    • HEK293-hP2X7R cells are cultured to confluence.

    • For saturation binding assays, cell membranes are incubated with increasing concentrations of [11C]GSK-1482160 to determine the Kd and Bmax.

    • For competition binding assays, cells or cell membranes are incubated with a fixed concentration of [11C]GSK-1482160 and increasing concentrations of non-radiolabeled GSK-1482160.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

    • The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.

Ex Vivo IL-1β Release Assay

This assay measures the functional effect of GSK-1482160 on P2X7R-mediated cytokine release.

  • Sample: Human whole blood.

  • Stimulation: Lipopolysaccharide (LPS) and ATP.

  • Procedure:

    • Whole blood samples are collected from subjects.

    • The blood is pre-incubated with varying concentrations of GSK-1482160 or vehicle control.

    • The cells are then stimulated with LPS to induce the transcription of pro-IL-1β.

    • Subsequently, a high concentration of ATP is added to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β into its mature, secreted form.

    • Plasma is collected and the concentration of IL-1β is measured using a validated immunoassay (e.g., ELISA).

    • The inhibitory effect of GSK-1482160 on IL-1β release is then quantified.

Experimental Workflow for P2X7R Antagonist Characterization

Experimental_Workflow start Start in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki, Kd) in_vitro->binding_assay functional_assay Functional Assay (e.g., IL-1β release, Ca2+ influx) (Determine IC50) in_vitro->functional_assay in_vivo In Vivo Evaluation binding_assay->in_vivo functional_assay->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) (e.g., in healthy volunteers) in_vivo->pk_pd efficacy_models Efficacy Models (e.g., chronic pain models) in_vivo->efficacy_models pet_imaging PET Imaging with [11C]GSK-1482160 (Target engagement) in_vivo->pet_imaging end End pk_pd->end efficacy_models->end pet_imaging->end

Caption: A general workflow for characterizing a P2X7R antagonist.

Conclusion

GSK-1482160 is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit IL-1β release has made it a valuable tool for studying the role of the P2X7 receptor in inflammation and a potential therapeutic agent for inflammatory conditions. Although its clinical development was discontinued, the extensive preclinical and early clinical data available for GSK-1482160 continue to be of significant value to researchers in the field of purinergic signaling and drug development.[5] Further research would be necessary to elucidate the biological activity profile of its (R)-isomer and to understand the stereoselectivity of its interaction with the P2X7 receptor.

References

GSK-1482160 blood-brain barrier penetration capabilities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Blood-Brain Barrier Penetration Capabilities of GSK-1482160

Introduction

GSK-1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated cation channel that plays a crucial role in initiating inflammatory signaling cascades, particularly the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3][4] Its expression on immune cells within the central nervous system (CNS), such as microglia and astrocytes, has implicated it in the pathology of various neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][5][6] Consequently, the ability of a P2X7R antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS disorders. This document provides a comprehensive overview of the BBB penetration capabilities of GSK-1482160, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics

GSK-1482160 has been confirmed to be a CNS-penetrant compound.[6][7][8] Its ability to cross the BBB has been primarily evaluated through preclinical and clinical imaging studies using radiolabeled variants, [11C]GSK1482160 and [18F]GSK1482160.[1][5][9]

Preclinical and Clinical CNS Penetration Data
Species/SubjectModel/ConditionKey FindingsReference
MiceLipopolysaccharide (LPS)-induced neuroinflammation3.6-fold increase in tracer uptake in the brain 72 hours after LPS injection compared to controls.[9]
RatsHealthyLow brain uptake due to poor binding affinity of the compound for the rat P2X7 receptor.[9]
RatsExperimental Autoimmune Encephalomyelitis (EAE)[11C]GSK1482160 uptake in the lumbar spinal cord correlated with P2X7R expression and disease severity.[9]
MiceTauopathy Model (rTg4510)Increased uptake of [18F]GSK1482160 in the brain compared to wild-type mice.[5][10]
Non-Human Primates (Macaques)HealthyMicro-PET studies confirmed brain penetration with high retention and homogenous distribution.[9]
HumansHealthy VolunteersLow brain uptake, with only about 2% of the injected dose detected in the brain. This led to the conclusion that the tracer was unsuitable for further clinical evaluation.[9]
General Pharmacokinetic Parameters
SpeciesRoute of AdministrationDoseTmaxHalf-life (T1/2)Plasma ClearanceOral Bioavailability (%F)Reference
RatIntravenous (IV)1 mg/kgN/A1.5 h9 mL/min/kgN/A[11]
RatOral (p.o.)3 mg/kg1 hN/AN/A65%[11]
HumanOral (p.o.)Up to 1 g (single dose)< 3.5 h< 4.5 hN/AN/A[12]

Despite promising preclinical data in some animal models, the development of GSK-1482160 was discontinued.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling from a first-in-human study indicated that it was not possible to achieve the necessary target engagement (>90% inhibition of IL-1β release) while maintaining a sufficient safety margin.[11][12][13]

Experimental Protocols

The assessment of GSK-1482160's BBB penetration has largely relied on Positron Emission Tomography (PET) imaging in conjunction with animal models of neuroinflammation.

Protocol: In Vivo PET Imaging of P2X7R in a Mouse Model of Neuroinflammation
  • Animal Model Induction: Neuroinflammation is induced in mice, for example, through an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Control animals receive a vehicle injection.

  • Radiotracer Synthesis: GSK-1482160 is radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]GSK1482160) or Fluorine-18 ([18F]GSK1482160), with high radiochemical purity and specific activity.[9]

  • Radiotracer Administration: A defined dose of the radiolabeled GSK-1482160 is administered to both the neuroinflammation model and control mice, usually via intravenous (i.v.) injection.

  • PET Scanning: At a specified time post-injection, the animals are anesthetized and placed in a microPET scanner. Dynamic or static images of the brain are acquired over a set period to measure the uptake and distribution of the radiotracer.

  • Image Analysis: The PET images are reconstructed and can be co-registered with anatomical MRI or CT scans for precise localization of the signal. Regions of interest (ROIs) are drawn on the images (e.g., cortex, hippocampus) to quantify tracer uptake.

  • Quantification: Tracer uptake is often expressed as the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration by the injected dose and the animal's body weight. Comparisons are then made between the neuroinflammation and control groups.[5][10]

  • Ex Vivo Validation: Following the imaging session, brain tissue may be collected for techniques like autoradiography or immunofluorescence staining to confirm the correlation between radiotracer uptake and the expression of the P2X7 receptor.[5][10]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Neuroinflammation

The P2X7 receptor is a key component of the inflammasome pathway in microglia. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of events leading to neuroinflammation.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates ion_flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->ion_flux Channel Opening NLRP3_activation NLRP3 Inflammasome Activation ion_flux->NLRP3_activation Triggers caspase1 Caspase-1 Activation NLRP3_activation->caspase1 cytokine_release Mature IL-1β / IL-18 Release caspase1->cytokine_release Cleaves pro-cytokines GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits

Caption: P2X7R signaling cascade leading to inflammasome activation and cytokine release.

Experimental Workflow for Preclinical PET Imaging

The process of evaluating a CNS-penetrant compound like GSK-1482160 using PET involves several distinct stages, from model creation to data analysis.

PET_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Validation animal_model 1. Induce Neuroinflammation (e.g., LPS injection in mice) injection 3. Administer Radiotracer (Intravenous) animal_model->injection synthesis 2. Synthesize Radiotracer ([18F]GSK1482160) synthesis->injection scan 4. Perform microPET Scan injection->scan reconstruction 5. Reconstruct & Analyze Images (Quantify SUVR) scan->reconstruction validation 6. Ex Vivo Validation (Immunofluorescence) reconstruction->validation

Caption: Workflow for assessing GSK-1482160 brain uptake using PET in animal models.

References

In Vitro Potency and Mechanism of Action of GSK-1482160 on Human and Rat P2X7 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and mechanism of action of GSK-1482160, a negative allosteric modulator of the P2X7 receptor (P2X7R). The data presented herein is crucial for understanding the pharmacological profile of this compound and its differential activity on human and rat orthologs of the P2X7 receptor.

Quantitative Data Summary: In Vitro Potency

GSK-1482160 exhibits significantly different potencies for the human and rat P2X7 receptors. The compound demonstrates a high affinity for the human receptor, while its affinity for the rodent P2X7 receptor is approximately 100 times lower[1]. This species-specific difference is a critical consideration for the translation of preclinical data. The following tables summarize the key in vitro potency and binding affinity values reported in the literature.

Table 1: Potency of GSK-1482160 (IC50 and pIC50)

SpeciesParameterValueReference
HumanpIC508.5[2]
HumanIC503 nM
RatpIC506.5[2]

Table 2: Binding Affinity of GSK-1482160 (Kd and Ki) for Human P2X7R

ParameterValueCell SystemReference
Kd1.15 ± 0.12 nMHEK293-hP2X7R Membranes[3]
Kd5.09 ± 0.98 nMHEK293-hP2X7R Living Cells
Ki2.63 ± 0.6 nMHEK293-hP2X7R Living Cells
Ki3.07 nMRadioligand Competitive Binding Assay[4]

Table 3: Radioligand Binding Kinetics of [11C]GSK-1482160 in HEK293-hP2X7R Cells

Kinetic ParameterValueUnitReference
Association Rate (kon)0.2312 ± 0.01542min-1·nM-1[5]
Dissociation Rate (koff)0.2547 ± 0.0155min-1[5]
Binding Potential (kon/koff)1.0277 ± 0.207-[5]

Detailed Experimental Protocols

The characterization of GSK-1482160's in vitro potency relies on several key experimental methodologies, primarily radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of a ligand for its receptor, as well as the inhibitory constant (Ki) of a competing compound. The carbon-11 labeled version of the compound, [11C]GSK-1482160, is commonly used for these studies[5].

  • Cell Line Preparation: Assays are typically performed using human embryonic kidney (HEK293) cells engineered to express the human P2X7 receptor (HEK293-hP2X7R)[5]. Membranes from these cells are prepared, or assays are conducted on living cells.

  • Saturation Binding Assay (for Kd and Bmax):

    • HEK293-hP2X7R cell membranes are incubated with increasing concentrations of [11C]GSK-1482160[6].

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of unlabeled GSK-1482160[6].

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated via rapid filtration through glass fiber filters (e.g., GF/B Unifilter plates)[6].

    • The radioactivity trapped on the filters, representing the bound ligand, is quantified.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.

  • Competition Binding Assay (for Ki):

    • HEK293-hP2X7R cells or membranes are incubated with a fixed concentration of [11C]GSK-1482160.

    • Increasing concentrations of the unlabeled competitor compound (GSK-1482160) are added to displace the radioligand[1][4].

    • Following incubation and filtration, the bound radioactivity is measured.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: IL-1β Release

The P2X7 receptor is a key regulator of pro-inflammatory cytokine release. Functional assays for P2X7R modulators often measure the inhibition of ATP-induced interleukin-1 beta (IL-1β) release from immune cells.

  • Cell Source: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used[7].

  • Priming Step: Cells are first primed with lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β[8].

  • Compound Incubation: The primed cells are pre-incubated with varying concentrations of GSK-1482160.

  • P2X7R Activation: The cells are then stimulated with a P2X7R agonist, typically adenosine triphosphate (ATP), to activate the receptor and trigger the assembly of the NLRP3 inflammasome, which processes pro-IL-1β into its mature, releasable form[8].

  • Quantification: The concentration of IL-1β in the cell supernatant is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of GSK-1482160 to inhibit ATP-induced IL-1β release is quantified, and an IC50 value is determined.

Mandatory Visualizations: Pathways and Workflows

P2X7R Signaling and Inhibition by GSK-1482160

GSK-1482160 acts as a negative allosteric modulator, meaning it binds to a site on the P2X7 receptor that is distinct from the ATP binding site[7]. This binding does not prevent ATP from attaching to the receptor but reduces the efficacy of ATP in opening the ion channel, thereby inhibiting downstream signaling cascades that lead to IL-1β release[2][7].

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ion_Channel Ion Channel (Ca²⁺, Na⁺ influx) P2X7->Ion_Channel Opens ATP ATP (Agonist) ATP->P2X7 Binds & Activates GSK GSK-1482160 (Negative Allosteric Modulator) GSK->P2X7 Binds & Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Casp1 Caspase-1 (Active) NLRP3->Casp1 Cleaves IL1b_release Mature IL-1β Release Casp1->IL1b_release Cleaves Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b_release

P2X7R signaling and allosteric inhibition.
Experimental Workflow: Radioligand Saturation Binding Assay

The following diagram illustrates the logical flow of a typical radioligand saturation binding experiment used to determine the Kd and Bmax of [11C]GSK-1482160.

Radioligand_Binding_Workflow cluster_total Total Binding cluster_nonspecific Non-Specific Binding start Start: Prepare HEK293-hP2X7R Cell Membranes incubate_total Incubate membranes with increasing concentrations of [¹¹C]GSK-1482160 start->incubate_total incubate_nsb Incubate as 'Total Binding' + excess unlabeled GSK-1482160 start->incubate_nsb filtration Rapid Filtration: Separate Bound from Free Ligand incubate_total->filtration incubate_nsb->filtration quantify Quantify Radioactivity on Filters filtration->quantify analyze Data Analysis: Specific Binding = Total - Non-Specific (e.g., Scatchard or Non-linear Regression) quantify->analyze end Result: Determine Kd and Bmax analyze->end

Workflow for a saturation binding assay.

References

GSK-1482160: A Negative Allosteric Modulator of the P2X7 Receptor and its Impact on ATP Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GSK-1482160 on the P2X7 receptor, with a specific focus on its modulation of ATP efficacy. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. GSK-1482160 has been identified as a potent, orally available negative allosteric modulator of this receptor.[1][2][3][4] This document details the mechanism of action of GSK-1482160, presents quantitative data on its activity, outlines relevant experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Modulating ATP Efficacy

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the ATP binding site.[2][3] Crucially, the binding of GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting the affinity of ATP for the receptor.[1][2][3][4] In essence, even when ATP is bound to the receptor, the presence of GSK-1482160 diminishes the receptor's ability to elicit its full downstream effects, such as ion channel opening and subsequent inflammatory cytokine release.[1][2] This mechanism has been demonstrated in various in vitro functional and electrophysiological assays.[2]

Quantitative Data on GSK-1482160 Activity

The potency and effect of GSK-1482160 have been quantified in several studies. This section summarizes the key quantitative data in a structured format for easy comparison.

Table 1: In Vitro Potency and Affinity of GSK-1482160

ParameterSpeciesValueNotes
pIC50 Human8.5Potency in functional assays.[1]
Rat6.5Potency in functional assays.[1]
Affinity (KB) Human32 ng/mLCharacterized from a pharmacokinetic/pharmacodynamic model.[2]
Binding Affinity (Ki) Human~3 nMDetermined by radioligand binding assays.[5]
Dissociation Constant (Kd) Human5.09 ± 0.98 nMDetermined by saturation binding studies with [11C]GSK1482160.[5]
Human1.15 ± 0.12 nMReported from another study.[6]

P2X7 Receptor Signaling and Experimental Workflow

Understanding the signaling cascade initiated by P2X7 receptor activation is crucial for contextualizing the effects of GSK-1482160. Upon binding of extracellular ATP, the P2X7 receptor channel opens, leading to an influx of Na+ and Ca2+ and an efflux of K+.[7] This ion flux triggers a multitude of downstream signaling pathways.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293-hP2X7R, Macrophages) Compound_Prep 2. Prepare GSK-1482160 and ATP solutions Cell_Culture->Compound_Prep Pre_incubation 3. Pre-incubate cells with GSK-1482160 or vehicle Compound_Prep->Pre_incubation Stimulation 4. Stimulate with ATP Pre_incubation->Stimulation Measurement 5. Measure P2X7R Activity (e.g., Ca²⁺ influx, dye uptake) Stimulation->Measurement Data_Analysis 6. Data Analysis (e.g., IC₅₀ determination) Measurement->Data_Analysis Allosteric_Modulation cluster_input Inputs cluster_receptor P2X7 Receptor cluster_output Receptor Response ATP ATP Binding_Site_ATP ATP Binding Site ATP->Binding_Site_ATP Binds to GSK1482160 GSK1482160 Binding_Site_Allo Allosteric Site GSK1482160->Binding_Site_Allo Binds to Receptor P2X7R Efficacy Reduced Efficacy Receptor->Efficacy Leads to Affinity Unaltered Affinity Binding_Site_ATP->Affinity Maintains Binding_Site_Allo->Receptor Induces Conformational Change

References

The Role of GSK-1482160 in the Inhibition of IL-1β Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secreted form. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. GSK-1482160 is a negative allosteric modulator of the P2X7 receptor, which has been investigated for its potential to inhibit IL-1β release. This technical guide provides an in-depth overview of the mechanism of action of GSK-1482160, detailed experimental protocols for studying its effects, and a summary of key quantitative data.

Introduction to IL-1β and the NLRP3 Inflammasome

The production and release of IL-1β are critical components of the innate immune response. The process is a two-step mechanism. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of pro-IL-1β and NLRP3 components via NF-κB signaling. The second signal, which can be triggered by a variety of stimuli including extracellular ATP, leads to the assembly and activation of the NLRP3 inflammasome. This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Upon activation, pro-caspase-1 undergoes auto-cleavage to form active caspase-1, which then cleaves pro-IL-1β into its mature, biologically active form, leading to its secretion from the cell.[2][3]

GSK-1482160: A P2X7 Receptor Negative Allosteric Modulator

GSK-1482160 is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor.[4] It does not compete with ATP for the binding site but instead binds to a distinct site on the receptor, reducing the efficacy of ATP in activating the channel.[5][6] By inhibiting P2X7 receptor function, GSK-1482160 effectively blocks the ATP-mediated activation of the NLRP3 inflammasome and subsequent release of IL-1β.[2][4]

Quantitative Data on GSK-1482160 Activity

The following tables summarize the key quantitative data for GSK-1482160 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK-1482160

ParameterSpeciesValueReference
pIC50Human8.5[4]
pIC50Rat6.5[4]

Table 2: Radioligand Binding Affinity of [11C]GSK-1482160 to Human P2X7 Receptor

ParameterValueReference
Kd5.09 ± 0.98 nM[7]
Ki2.63 ± 0.6 nM[7]
Bmax3.03 ± 0.10 pmol/mg[8]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of GSK-1482160 in Humans

ParameterValueReference
Time to Peak Concentration (Tmax)< 3.5 hours (fasting)[6]
Half-life (t1/2)< 4.5 hours[6]
MABEL (Minimum Anticipated Biological Effect Level)10% ex vivo inhibition of IL-1β release[5]

Signaling Pathway of IL-1β Release and Inhibition by GSK-1482160

The following diagram illustrates the signaling cascade leading to IL-1β release and the point of intervention by GSK-1482160.

IL1B_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits (Negative Allosteric Modulation) NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) P2X7R->NLRP3_Inflammasome Activates pro_caspase1 pro-caspase-1 NLRP3_Inflammasome->pro_caspase1 Cleaves caspase1 Active Caspase-1 NLRP3_Inflammasome->caspase1 Activates pro_IL1B pro-IL-1β caspase1->pro_IL1B Cleaves IL1B Mature IL-1β caspase1->IL1B Matures secretion Secretion IL1B->secretion

Caption: Signaling pathway of ATP-induced IL-1β release and its inhibition by GSK-1482160.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GSK-1482160 in IL-1β release inhibition.

In Vitro IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of IL-1β release from human PBMCs following stimulation and treatment with GSK-1482160.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • GSK-1482160

  • Human IL-1β ELISA kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells per well.[9]

  • Inhibitor Treatment: Prepare serial dilutions of GSK-1482160 in RPMI-1640 medium. Pre-treat the cells with the desired concentrations of GSK-1482160 or vehicle control for 1 hour.[9]

  • Priming (Signal 1): Prime the cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.[9]

  • Activation (Signal 2): Activate the NLRP3 inflammasome with ATP at a final concentration of 5 mM for 1-2 hours.[9]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.[9]

  • Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a human-specific ELISA kit according to the manufacturer's protocol.[10][11]

Ex Vivo Whole Blood Stimulation Assay

This assay measures the effect of GSK-1482160 on IL-1β production in a more physiologically relevant whole blood environment.[12][13]

Materials:

  • Sodium heparin vacutainer blood collection tubes

  • RPMI 1640 media (incomplete)

  • LPS

  • ATP

  • GSK-1482160

  • Human IL-1β ELISA kit or multiplex cytokine assay kit

Procedure:

  • Blood Collection: Collect venous blood from subjects in sodium heparin tubes.[13]

  • Dilution and Plating: Dilute the whole blood with incomplete RPMI 1640 media and plate into a 24-well tissue culture plate.[12]

  • Inhibitor Treatment: Add GSK-1482160 at various concentrations to the appropriate wells.

  • Stimulation:

    • Add LPS to a final concentration of 1 µg/mL.[12]

    • Incubate for 2 hours and 40 minutes at 37°C and 5% CO2.[12]

    • Add ATP for the final 20 minutes of the 3-hour total stimulation period.[12]

  • Sample Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant.

  • Cytokine Measurement: Analyze the supernatant for IL-1β concentration using an ELISA or a multiplex cytokine assay.[12]

Experimental_Workflow cluster_in_vitro In Vitro Assay (e.g., PBMCs) cluster_ex_vivo Ex Vivo Assay (Whole Blood) A1 Isolate & Seed Cells A2 Pre-treat with GSK-1482160 A1->A2 A3 Prime with LPS (Signal 1) A2->A3 A4 Activate with ATP (Signal 2) A3->A4 A5 Collect Supernatant A4->A5 A6 Measure IL-1β (ELISA) A5->A6 B1 Collect Whole Blood B2 Treat with GSK-1482160 B1->B2 B3 Stimulate with LPS + ATP B2->B3 B4 Collect Supernatant B3->B4 B5 Measure IL-1β (ELISA) B4->B5

Caption: General experimental workflows for in vitro and ex vivo IL-1β release assays.

Conclusion

GSK-1482160 is a potent and specific negative allosteric modulator of the P2X7 receptor, effectively inhibiting the release of the pro-inflammatory cytokine IL-1β. By targeting a key upstream activator of the NLRP3 inflammasome, GSK-1482160 represents a valuable tool for researchers studying inflammatory pathways and a potential therapeutic agent for a variety of inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the role of GSK-1482160 and the broader P2X7-NLRP3-IL-1β signaling axis. Although the development of GSK-1482160 was discontinued, the mechanistic insights gained from its study remain highly relevant to the field of inflammation research and drug development.[6]

References

Stereospecificity of GSK-1482160: An In-Depth Technical Guide on a Potent P2X7 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereospecific properties of GSK-1482160, a potent negative allosteric modulator of the P2X7 receptor, and its corresponding isomer. GSK-1482160 has been identified as the (S)-enantiomer, with the chemical name N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide. The stereochemistry of this compound is crucial for its interaction with the P2X7 receptor and its subsequent pharmacological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

GSK-1482160 is a well-characterized P2X7 receptor antagonist with high binding affinity and functional potency. As a negative allosteric modulator, it reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting downstream inflammatory signaling, most notably the release of interleukin-1β (IL-1β)[1][2]. While the synthesis of both the (S)-enantiomer (GSK-1482160) and its corresponding isomer (the (R)-enantiomer) has been described, publicly available data directly comparing their binding affinities and functional activities is limited. This guide compiles the known quantitative data for GSK-1482160 and provides context on the importance of stereospecificity in P2X7 receptor modulation.

Data Presentation: Quantitative Analysis of GSK-1482160

The following tables summarize the key quantitative data for GSK-1482160, the (S)-enantiomer.

Table 1: Binding Affinity of GSK-1482160 for the Human P2X7 Receptor

ParameterValueCell Line/SystemReference
Kd1.15 ± 0.12 nMHEK293-hP2X7R membranes[3][4]
Kd5.09 ± 0.98 nMHEK293-hP2X7R living cells[1]
Ki2.63 ± 0.6 nMHEK293-hP2X7R living cells[1]
pIC50 (human)8.5Not specified[2]
pIC50 (rat)6.5Not specified[2]

Table 2: Functional Activity of GSK-1482160

AssayEndpointIC50Cell Line/SystemReference
IL-1β Release InhibitionInhibition of ATP-induced IL-1β releaseNot specifiedHuman blood
Calcium InfluxInhibition of BzATP-stimulated calcium influxNot specifiedNot specified[5][6]

Stereospecificity: The Isomer of GSK-1482160

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize P2X7 receptor modulators like GSK-1482160.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [11C]GSK1482160 binding to the human P2X7 receptor[3].

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand to the P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., Tris-HCl buffer).

  • Radiolabeled ligand (e.g., [11C]GSK1482160).

  • Unlabeled ligand (for competition assays).

  • Scintillation fluid and counter.

Workflow:

G cluster_prep Cell Culture & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Culture HEK293-hP2X7R cells harvest Harvest and homogenize cells culture->harvest centrifuge Centrifuge to isolate membranes harvest->centrifuge resuspend Resuspend membranes in buffer centrifuge->resuspend incubate Incubate membranes with varying concentrations of radioligand (± unlabeled ligand) resuspend->incubate filter Rapidly filter to separate bound and free ligand incubate->filter wash Wash filters to remove nonspecific binding filter->wash count Measure radioactivity on filters wash->count plot Plot specific binding vs. ligand concentration count->plot calculate Calculate Kd and Bmax using saturation binding analysis plot->calculate

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Culture HEK293-hP2X7R cells to confluency. Harvest the cells, homogenize them in a suitable buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Saturation Binding: Incubate the cell membranes with increasing concentrations of [11C]GSK1482160. For each concentration, run a parallel incubation with an excess of unlabeled GSK-1482160 to determine non-specific binding.

  • Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand while removing non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

IL-1β Release Assay

This protocol is a generalized method for assessing the functional inhibition of the P2X7 receptor[7][8].

Objective: To measure the ability of a compound to inhibit ATP-induced IL-1β release from immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • ATP.

  • Test compound (e.g., GSK-1482160).

  • ELISA kit for human IL-1β.

Workflow:

G cluster_cell_prep Cell Preparation & Priming cluster_treatment Compound Treatment & Stimulation cluster_detection IL-1β Detection seed Seed THP-1 cells and differentiate with PMA prime Prime cells with LPS to induce pro-IL-1β expression seed->prime preincubate Pre-incubate cells with varying concentrations of GSK-1482160 prime->preincubate stimulate Stimulate cells with ATP to trigger P2X7 activation preincubate->stimulate collect Collect cell supernatants stimulate->collect elisa Quantify IL-1β concentration using ELISA collect->elisa

IL-1β Release Assay Workflow

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in appropriate media. Differentiate the cells into macrophage-like cells by treating with PMA for 24-48 hours.

  • Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Wash the cells to remove LPS and then pre-incubate with various concentrations of GSK-1482160 for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7 receptor and induce the processing and release of mature IL-1β.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of GSK-1482160 compared to the vehicle control and determine the IC50 value.

Signaling Pathways

GSK-1482160, as a negative allosteric modulator of the P2X7 receptor, inhibits the downstream signaling cascades initiated by ATP binding.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx ATP ATP ATP->P2X7 binds & activates GSK1482160 GSK-1482160 GSK1482160->P2X7 inhibits NLRP3 NLRP3 Inflammasome Activation Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b cleaves IL1b Mature IL-1β (Release) proIL1b->IL1b K_efflux->NLRP3

P2X7 Receptor Signaling Pathway and Inhibition by GSK-1482160

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. The decrease in intracellular K+ concentration is a key signal for the assembly and activation of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form, leading to its release from the cell. GSK-1482160, by binding to an allosteric site on the P2X7 receptor, prevents these downstream events.

Conclusion

GSK-1482160 is a potent (S)-enantiomer that acts as a negative allosteric modulator of the P2X7 receptor, effectively inhibiting pro-inflammatory cytokine release. While the synthesis of its (R)-enantiomer is known, a direct comparison of their biological activities is not currently available in the public literature, highlighting a gap in the complete understanding of its stereospecific properties. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the study of P2X7 receptor pharmacology and the development of novel anti-inflammatory therapeutics. Further investigation into the stereospecific activity of GSK-1482160 and its isomer would be highly valuable to the field.

References

Preclinical Pharmacokinetic and Pharmacodynamic Profile of GSK-1482160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally bioavailable, potent, and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R, an ATP-gated ion channel, is a key regulator of the inflammatory cascade, and its activation is implicated in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[2] Consequently, GSK-1482160 has been investigated as a potential therapeutic agent for inflammatory conditions and neuropathic pain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of GSK-1482160, including detailed experimental protocols and a visual representation of its mechanism of action.

Pharmacodynamic Profile

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor without affecting its affinity.[1][3] This modulation inhibits the downstream signaling cascade that leads to the release of IL-1β.[1]

Receptor Binding and In Vitro Potency

The binding affinity and potency of GSK-1482160 have been characterized in various in vitro assays. The radiolabeled form, [11C]GSK1482160, has been instrumental in these evaluations.

ParameterSpecies/SystemValueReference
pIC50 Human P2X7R8.5[1]
Rat P2X7R6.5[1]
Ki Human P2X7R (HEK293 cells)~3 nM[2]
Human P2X7R (HEK293 cells)2.63 ± 0.6 nM[2]
Kd Human P2X7R (HEK293 cells)5.09 ± 0.98 nM[2]
Human P2X7R (HEK293 membranes)1.15 ± 0.12 nM[4]
Bmax Human P2X7R (HEK293 membranes)3.03 ± 0.10 pmol/mg[4]
kon Human P2X7R (HEK293 cells)0.2312 ± 0.01542 min⁻¹·nM⁻¹[4]
koff Human P2X7R (HEK293 cells)0.2547 ± 0.0155 min⁻¹[4]

Table 1: In Vitro Pharmacodynamic Parameters of GSK-1482160

Pharmacokinetic Profile

GSK-1482160 is an orally active and blood-brain barrier penetrant compound.[1] While a complete public dataset of preclinical pharmacokinetic parameters across all species is not available, key toxicological and exposure data from rat and dog studies have been published.

In Vitro Metabolism

GSK-1482160 exhibits low clearance rates in both rat and human liver microsomes and does not significantly inhibit major CYP450 subtypes (1A2, 2C9, 2C19, 2D6, 3A4).[1]

Preclinical Safety and Exposure

No Observed Adverse Effect Level (NOAEL) studies were conducted in rats and dogs to determine safe exposure limits for first-in-human studies.

SpeciesNOAEL DoseMean AUCCmaxReference
Rat 100 mg/kg/day500 µg·h/mL40.8 µg/mL[5]
Dog 30 mg/kg/day72.3 µg·h/mL15.8 µg/mL[5]

Table 2: No Observed Adverse Effect Level (NOAEL) and Corresponding Exposures of GSK-1482160

Mechanism of Action: P2X7R Signaling Pathway

GSK-1482160 inhibits the P2X7R-mediated release of IL-1β. The binding of ATP to the P2X7R triggers a signaling cascade that results in the formation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Panx1 Pannexin-1 P2X7R->Panx1 Activates K_efflux K+ Efflux Panx1->K_efflux Induces NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers Pro_Casp1 Pro-Caspase-1 NLRP3_assembly->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Release IL-1β Release GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits (Allosterically)

P2X7R signaling pathway inhibited by GSK-1482160.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a saturation binding assay using [11C]GSK1482160 to determine its affinity for the human P2X7 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)

  • 96-well poly-D-lysine coated microplates

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

  • [11C]GSK1482160

  • Non-labeled GSK1482160

  • Scintillation counter or phosphor imager

Procedure:

  • Seed HEK293-hP2X7R cells in 96-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight.

  • Wash the cells three times with ice-cold Assay Buffer.

  • For total binding, add increasing concentrations of [11C]GSK1482160 to the wells.

  • For non-specific binding, add increasing concentrations of [11C]GSK1482160 along with a high concentration of non-labeled GSK1482160 (e.g., 10 µM).

  • Incubate the plate at room temperature for 20-30 minutes.

  • Terminate the assay by rapid filtration through a filter mat, followed by washing with ice-cold Assay Buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter or phosphor imager.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by non-linear regression analysis of the saturation binding data.

Radioligand_Binding_Workflow start Start cell_seeding Seed HEK293-hP2X7R cells in 96-well plate start->cell_seeding incubation_1 Incubate overnight cell_seeding->incubation_1 wash_1 Wash cells with Assay Buffer incubation_1->wash_1 add_ligands Add [11C]GSK1482160 (Total Binding) Add [11C]GSK1482160 + cold GSK1482160 (Non-specific Binding) wash_1->add_ligands incubation_2 Incubate at RT for 20-30 min add_ligands->incubation_2 filtration Rapid filtration and washing incubation_2->filtration measurement Measure radioactivity filtration->measurement analysis Data Analysis: - Calculate Specific Binding - Determine Kd and Bmax measurement->analysis end End analysis->end

Workflow for the in vitro radioligand binding assay.
In Vivo Efficacy Models

GSK-1482160 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain.[6]

1. Freund's Complete Adjuvant (FCA)-Induced Chronic Joint Pain in Rats

This model mimics the inflammatory pain associated with arthritis.

Procedure:

  • Induce inflammation by a single subcutaneous injection of FCA into the plantar surface of one hind paw of the rat.

  • Monitor the development of paw edema (swelling) and hyperalgesia (increased sensitivity to pain) over several days.

  • Administer GSK-1482160 orally at various doses (e.g., 5-50 mg/kg, twice daily for 5 days).[1]

  • Assess the analgesic effect of GSK-1482160 by measuring changes in paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or paw withdrawal latency to a thermal stimulus.

  • Compare the results to a vehicle-treated control group and a positive control group (e.g., celecoxib).

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is used to study nerve injury-induced neuropathic pain.

Procedure:

  • Surgically expose the sciatic nerve in one hind limb of an anesthetized rat.

  • Loosely ligate the nerve with sutures at multiple locations to induce a chronic constriction.

  • Allow the animals to recover and develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).

  • Administer GSK-1482160 orally (e.g., 20 mg/kg, twice daily for 8 days).[1]

  • Measure the reversal of mechanical allodynia by assessing the paw withdrawal threshold using von Frey filaments.

  • Compare the results to a vehicle-treated control group and a positive control group (e.g., gabapentin).

In Vivo [11C]GSK1482160 PET Imaging in a Neuroinflammation Model

Positron Emission Tomography (PET) with [11C]GSK1482160 can be used to visualize and quantify P2X7R expression in the brain in preclinical models of neuroinflammation.

Procedure:

  • Induce neuroinflammation in mice by intraperitoneal injection of lipopolysaccharide (LPS).

  • At the peak of the immune response (e.g., 72 hours post-LPS), administer [11C]GSK1482160 intravenously.

  • Perform dynamic PET/CT imaging to measure the uptake and distribution of the radiotracer in the brain.

  • To confirm specificity, a separate group of LPS-treated animals can be co-injected with an excess of non-labeled GSK1482160 to block P2X7R binding.

  • Analyze the PET data to quantify the tracer uptake in different brain regions, which is indicative of P2X7R density.

PET_Imaging_Workflow start Start induction Induce Neuroinflammation (LPS injection in mice) start->induction wait Wait for Peak Immune Response (72h) induction->wait tracer_admin Administer [11C]GSK1482160 IV wait->tracer_admin blocking_group Co-administer with cold GSK1482160 (Blocking Study) wait->blocking_group imaging Dynamic PET/CT Imaging tracer_admin->imaging blocking_group->imaging analysis Image Analysis: Quantify Tracer Uptake in Brain Regions imaging->analysis end End analysis->end

Workflow for in vivo PET imaging with [11C]GSK1482160.

Conclusion

GSK-1482160 is a well-characterized P2X7 receptor negative allosteric modulator with demonstrated preclinical efficacy in models of inflammatory and neuropathic pain. Its favorable pharmacokinetic and pharmacodynamic properties, including oral bioavailability and blood-brain barrier penetration, made it a promising candidate for clinical development. Although its development was discontinued, the preclinical data for GSK-1482160 provide a valuable reference for researchers in the field of P2X7R modulation and neuroinflammation.[3] The experimental protocols detailed in this guide can serve as a foundation for the evaluation of other P2X7R-targeting compounds.

References

Methodological & Application

Application Notes and Protocols for [11C]GSK-1482160 PET Imaging of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.[1][2] The purinergic P2X7 receptor (P2X7R) has emerged as a promising biomarker for neuroinflammation as it is significantly upregulated in activated microglia and other immune cells within the central nervous system (CNS) during inflammatory processes.[1][3][4] [11C]GSK-1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging.[1][3][4] This allows for the non-invasive in vivo visualization and quantification of P2X7R expression, providing a valuable tool for diagnosing neuroinflammatory conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[4][5]

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1β.[6] Preclinical studies in rodent models of neuroinflammation have demonstrated the utility of [11C]GSK-1482160 PET imaging in detecting increased P2X7R levels.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of [11C]GSK-1482160.

Table 1: In Vitro Binding Characteristics of [11C]GSK-1482160

ParameterCell/Membrane PreparationValueReference
Kd HEK293-hP2X7R membranes1.15 ± 0.12 nM[3]
Kd HEK293-hP2X7R living cells5.09 ± 0.98 nM[5]
Ki HEK293-hP2X7R living cells2.63 ± 0.6 nM[5]
Receptor Density (Bmax) HEK293-hP2X7R membranes3.03 ± 0.10 pmol/mg[3]
Association Rate (kon) HEK293-hP2X7R cells0.2312 ± 0.01542 min⁻¹nM⁻¹[3]
Dissociation Rate (koff) HEK293-hP2X7R cells0.2547 ± 0.0155 min⁻¹[3]
Binding Potential (kon/koff) HEK293-hP2X7R cells1.0277 ± 0.207[3]

Table 2: In Vivo [11C]GSK-1482160 PET Imaging Data in Animal Models

Animal ModelConditionBrain RegionOutcomeValueReference
MouseLPS-induced neuroinflammationMultiple cortical regions & hippocampusFold increase in total distribution volume (VT)3.2-fold[1][3]
MouseLPS-induced neuroinflammationWhole BrainBlocking with cold GSK-148216097%[1][3]
Rat (EAE model)EAE-peak stageLumbar spinal cordTracer Uptake (PSL/mm²)277.74 ± 79.74[5][7][8]
Rat (EAE model)EAE-remitting stageLumbar spinal cordTracer Uptake (PSL/mm²)149.00 ± 54.14[5][7][8]
Rat (EAE model)Sham controlLumbar spinal cordTracer Uptake (PSL/mm²)66.37 ± 1.48[5][7][8]

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]GSK-1482160

This protocol describes the N-[11C]methylation of the desmethyl precursor to yield [11C]GSK-1482160.[9]

Materials:

  • Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor

  • [11C]CO2 produced from a cyclotron

  • Lithium aluminum hydride (LiAlH4) or similar reducing agent

  • Hydriodic acid (HI) or Triflic anhydride

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge

  • Sterile, pyrogen-free saline for injection

Procedure:

  • Production of [11C]Methyl Iodide or [11C]Methyl Triflate:

    • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

    • The [11C]CO2 is trapped and converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), which are the methylating agents.

  • [11C]Methylation Reaction:

    • The chosen precursor (desmethyl-GSK1482160 or its Boc-protected form) is dissolved in an appropriate solvent.

    • The [11C]methylating agent is introduced into the reaction vessel containing the precursor.

    • The reaction is heated to facilitate the N-methylation.

  • Purification:

    • The reaction mixture is purified using a semi-preparative HPLC system to isolate [11C]GSK-1482160 from unreacted precursor and other byproducts.

  • Formulation:

    • The HPLC fraction containing the purified [11C]GSK-1482160 is collected.

    • The solvent is removed, and the final product is formulated in sterile, pyrogen-free saline for intravenous injection.

    • The final product should have a radiochemical purity of >99%.[9]

Protocol 2: In Vivo PET Imaging of Neuroinflammation in a Mouse Model

This protocol outlines the procedure for conducting a [11C]GSK-1482160 PET/CT scan in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[3][4]

Materials:

  • [11C]GSK-1482160 radiotracer

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Animal handling and monitoring equipment

Procedure:

  • Induction of Neuroinflammation:

    • Administer LPS to mice to induce a systemic inflammatory response leading to neuroinflammation. A typical time point for imaging is 72 hours post-LPS administration, which corresponds to the peak immune response.[3][4]

    • A control group should be administered sterile saline.

  • Animal Preparation:

    • Fast the mice for a few hours before the scan to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal on the scanner bed.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Administer a bolus injection of [11C]GSK-1482160 via the tail vein catheter.

    • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

  • Blocking Study (for specificity):

    • In a separate cohort of LPS-treated mice, administer an excess of non-radiolabeled ("cold") GSK1482160 prior to the injection of [11C]GSK-1482160 to demonstrate the specificity of the radiotracer binding to the P2X7 receptor.[3][4]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).

    • Co-register the PET images with the CT images.

    • Draw regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) based on a mouse brain atlas.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform tracer kinetic modeling (e.g., a 2-tissue compartment model) on the TACs to estimate the total distribution volume (VT), which is an indicator of receptor density.[3]

Visualizations

radiolabeling_workflow cluster_production [11C] Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cyclotron Cyclotron (14N(p,α)11C) co2 [11C]CO2 cyclotron->co2 methylation_agent [11C]CH3I or [11C]CH3OTf co2->methylation_agent Gas Phase Synthesis reaction N-[11C]Methylation methylation_agent->reaction precursor Desmethyl-GSK1482160 Precursor precursor->reaction hplc HPLC Purification reaction->hplc formulation Formulation in Saline hplc->formulation qc Quality Control (>99% Purity) formulation->qc final_product [11C]GSK-1482160 qc->final_product Ready for Injection

Caption: Workflow for the radiosynthesis of [11C]GSK-1482160.

pet_imaging_workflow cluster_animal_prep Animal Model Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis inflammation Induce Neuroinflammation (e.g., LPS injection) anesthesia Anesthetize Animal inflammation->anesthesia control Saline Injection (Control Group) control->anesthesia catheter Place Tail Vein Catheter anesthesia->catheter positioning Position Animal in Scanner catheter->positioning ct_scan CT Scan (Anatomical Reference) positioning->ct_scan tracer_injection Inject [11C]GSK-1482160 ct_scan->tracer_injection pet_scan Dynamic PET Scan tracer_injection->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction coregistration PET-CT Co-registration reconstruction->coregistration roi Region of Interest (ROI) Analysis coregistration->roi kinetic_modeling Tracer Kinetic Modeling roi->kinetic_modeling results Results kinetic_modeling->results Quantification of P2X7R Expression

Caption: Experimental workflow for an in vivo [11C]GSK-1482160 PET study.

signaling_pathway cluster_cell Activated Microglia cluster_outcome Pathophysiological Outcome atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Binds and Activates ion_channel Ion Channel Opening p2x7r->ion_channel gsk1482160 [11C]GSK-1482160 gsk1482160->p2x7r Binds and Blocks pet PET Signal gsk1482160->pet Emits Positrons inflammation Inflammasome Activation (e.g., NLRP3) ion_channel->inflammation cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) inflammation->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation

Caption: Mechanism of [11C]GSK-1482160 binding and PET signal generation.

References

Application of GSK-1482160 in a Rat Model of Chronic Constriction Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant challenge in clinical management. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in the pathogenesis of neuropathic pain, primarily through its role in mediating neuroinflammation. GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7R.[1] By reducing the efficacy of ATP at the receptor, GSK-1482160 inhibits the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), offering a promising therapeutic strategy for neuropathic pain.[1] This document provides detailed application notes and protocols for utilizing GSK-1482160 in a preclinical rat model of chronic constriction injury (CCI), a widely used model for studying neuropathic pain.

Mechanism of Action

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. In the context of neuropathic pain following nerve injury, damaged neurons release ATP, which then binds to and activates P2X7 receptors on microglia, the resident immune cells of the central nervous system. This activation triggers a signaling cascade, leading to the processing and release of pro-inflammatory cytokines, most notably IL-1β. GSK-1482160, by binding to a site distinct from the ATP binding site, reduces the receptor's response to ATP, thereby downregulating the production and release of these inflammatory mediators and alleviating pain hypersensitivity.

Signaling Pathway

The signaling pathway initiated by P2X7R activation in microglia following nerve injury is a critical component of neuropathic pain development.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Initiates GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B IL-1β Release proIL1B->IL1B Pain Neuropathic Pain IL1B->Pain Contributes to

Caption: P2X7R signaling in microglia and inhibition by GSK-1482160.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a well-established method for inducing neuropathic pain in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and sterilize the skin over the lateral aspect of the mid-thigh of the right hind limb.

  • Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm environment. Sham-operated animals undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes before testing.

  • Position the rat on the elevated mesh platform.

  • Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends. A positive response is a sharp withdrawal of the paw.

  • If using an electronic apparatus, apply the tip to the plantar surface and apply a gradually increasing force until the paw is withdrawn. The apparatus will record the force at which withdrawal occurred.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

  • Repeat the measurement several times with a few minutes interval between each to obtain a reliable average.

Administration of GSK-1482160

GSK-1482160 is orally bioavailable and can be administered via oral gavage.

Materials:

  • GSK-1482160

  • Vehicle (e.g., appropriate aqueous solution)

  • Oral gavage needles

Protocol:

  • Dosage: A previously reported effective dose is 20 mg/kg, administered orally (p.o.) twice daily.[1]

  • Preparation: Prepare a homogenous suspension of GSK-1482160 in the chosen vehicle at the desired concentration.

  • Administration: Administer the suspension to the rats using an appropriate-sized oral gavage needle.

  • Treatment Period: In the CCI model, a treatment period of 8 days has been shown to be effective, starting from the day of surgery or after the establishment of neuropathic pain.[1]

Experimental Workflow

Experimental_Workflow cluster_pre_surgery Baseline cluster_surgery Day 0 cluster_post_surgery Post-Surgery (Days 1-14) cluster_endpoint Endpoint Baseline_VFT Baseline von Frey Test CCI_Surgery CCI Surgery or Sham Surgery Baseline_VFT->CCI_Surgery Pain_Development Development of Neuropathic Pain CCI_Surgery->Pain_Development Treatment_Start Initiate Treatment: - Vehicle - GSK-1482160 (20 mg/kg, p.o., BID) - Positive Control (e.g., Gabapentin) Pain_Development->Treatment_Start Daily_VFT Daily von Frey Testing Treatment_Start->Daily_VFT Daily for 8 days Data_Analysis Data Analysis and Comparison of Groups Daily_VFT->Data_Analysis

References

Application Notes and Protocols for In Vivo Evaluation of GSK-1482160 in Joint Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly through the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β.[1][2][3][4][5] Given its mechanism of action, GSK-1482160 holds significant therapeutic potential for the treatment of inflammatory conditions, including joint pain associated with arthritis. Preclinical studies have demonstrated its efficacy in rat models of inflammatory and neuropathic pain.[6][7]

These application notes provide a detailed framework for the in vivo experimental design to study the efficacy of GSK-1482160 in rodent models of joint pain. The protocols outlined below cover animal model induction, drug administration, behavioral assessments for pain, and terminal tissue analysis.

Signaling Pathway of P2X7 Receptor in Joint Inflammation

The following diagram illustrates the proposed signaling pathway through which GSK-1482160 exerts its anti-inflammatory effects in the context of joint pain.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_Inflammasome Triggers GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits (Allosteric Modulation) Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β (Released) Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Joint Inflammation & Pain IL1B->Inflammation

Caption: P2X7 Receptor Signaling in Inflammation.

Experimental Workflow

The diagram below outlines the general experimental workflow for evaluating GSK-1482160 in a rodent model of joint pain.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Behavioral Measurements Animal_Acclimatization->Baseline_Measurements Model_Induction Induction of Joint Pain Model (e.g., FCA, CIA) Baseline_Measurements->Model_Induction Group_Allocation Randomized Group Allocation Model_Induction->Group_Allocation Treatment_Period GSK-1482160 or Vehicle Administration Group_Allocation->Treatment_Period Behavioral_Assessments Ongoing Behavioral Assessments Treatment_Period->Behavioral_Assessments Terminal_Procedures Terminal Procedures Behavioral_Assessments->Terminal_Procedures Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Animal Models of Inflammatory Joint Pain

Two well-established rodent models are recommended for evaluating the efficacy of GSK-1482160 in inflammatory joint pain: Freund's Complete Adjuvant (FCA)-induced arthritis in rats and Collagen-Induced Arthritis (CIA) in mice.

a) Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is characterized by a robust and rapid onset of inflammation and pain in the injected paw, followed by a systemic polyarthritis.

  • Animals: Male Sprague-Dawley or Lewis rats (180-220 g).

  • Induction:

    • Anesthetize the rat using isoflurane.

    • Inject 100 µL of FCA (containing 10 mg/mL Mycobacterium tuberculosis) intradermally into the plantar surface of the right hind paw.[8][9][10]

    • A control group should be injected with the same volume of sterile vehicle (mineral oil).

  • Disease Progression: Acute inflammation in the injected paw develops within hours and peaks around day 3-5. Secondary arthritis in the contralateral paw and other joints typically appears between days 10 and 14.[11]

b) Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis.

  • Animals: Male DBA/1J mice (8-10 weeks old).

  • Induction:

    • Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, administer 100 µL of the emulsion intradermally at the base of the tail.

    • On day 21, provide a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site on the tail.[12]

  • Disease Progression: Arthritis typically develops between 26 and 35 days after the initial immunization.[12]

Drug Administration

GSK-1482160 is orally active.

  • Vehicle: A suitable vehicle for oral administration should be determined based on the compound's solubility (e.g., 0.5% methylcellulose).

  • Dosing: Based on previous preclinical studies, a dose range of 10-100 mg/kg, administered once or twice daily, is a reasonable starting point.[6] A dose-response study is recommended.

  • Administration: Administer GSK-1482160 or vehicle via oral gavage. Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs of arthritis).

Behavioral Assessment of Joint Pain

Mechanical allodynia is a key symptom of joint pain and can be quantified using von Frey filaments.

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow for acclimatization (15-30 minutes).[13]

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[14]

    • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

    • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

  • Frequency: Behavioral testing should be performed at baseline and at regular intervals throughout the study (e.g., every 2-3 days).

Clinical Assessment of Arthritis

The severity of arthritis can be macroscopically scored.

  • Scoring System:

    • 0 = No erythema or swelling

    • 1 = Slight erythema or swelling of one or more digits

    • 2 = Mild erythema and swelling of the ankle or wrist

    • 3 = Moderate erythema and swelling of the entire paw

    • 4 = Severe erythema and swelling of the entire paw and digits

  • Frequency: Clinical scores should be recorded at regular intervals (e.g., daily or every other day) after disease induction.

Terminal Procedures and Tissue Analysis

At the end of the study, animals should be euthanized for tissue collection and analysis.

  • Blood Collection: Collect blood via cardiac puncture for cytokine analysis (e.g., IL-1β) using ELISA.

  • Joint Tissue Collection: Dissect the inflamed joints (e.g., ankles and knees).

  • Histopathology:

    • Fix the joints in 10% neutral buffered formalin.

    • Decalcify the tissues.

    • Embed in paraffin and section.

    • Stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

    • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[15][16][17][18]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of GSK-1482160 on Paw Withdrawal Threshold (g)

Treatment GroupBaselineDay 7Day 14Day 21
Vehicle
GSK-1482160 (10 mg/kg)
GSK-1482160 (30 mg/kg)
GSK-1482160 (100 mg/kg)
Positive Control

Table 2: Effect of GSK-1482160 on Clinical Arthritis Score

Treatment GroupDay 10Day 14Day 18Day 21
Vehicle
GSK-1482160 (10 mg/kg)
GSK-1482160 (30 mg/kg)
GSK-1482160 (100 mg/kg)
Positive Control

Table 3: Effect of GSK-1482160 on Histological Scores

Treatment GroupInflammation ScoreCartilage Damage ScoreBone Erosion Score
Vehicle
GSK-1482160 (10 mg/kg)
GSK-1482160 (30 mg/kg)
GSK-1482160 (100 mg/kg)
Positive Control

Table 4: Effect of GSK-1482160 on Serum IL-1β Levels (pg/mL)

Treatment GroupSerum IL-1β
Vehicle
GSK-1482160 (10 mg/kg)
GSK-1482160 (30 mg/kg)
GSK-1482160 (100 mg/kg)
Positive Control

Conclusion

This document provides a comprehensive guide for the in vivo evaluation of GSK-1482160 in rodent models of inflammatory joint pain. The detailed protocols and structured data presentation will facilitate reproducible and robust preclinical studies to further elucidate the therapeutic potential of this P2X7 receptor modulator. Adherence to these standardized procedures will enable a thorough assessment of the compound's efficacy and mechanism of action in a disease-relevant context.

References

Application Notes and Protocols for Evaluating GSK-1482160 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells such as macrophages, microglia, and monocytes.[2][3] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue damage, triggers a cascade of downstream events, including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2] GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the release of IL-1β.[1] These application notes provide a comprehensive overview of cell-based assays to characterize the efficacy of GSK-1482160.

P2X7R Signaling Pathway

The following diagram illustrates the signaling pathway modulated by GSK-1482160.

cluster_membrane Cell Membrane P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Triggers ATP Extracellular ATP ATP->P2X7R Activates GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits (Allosteric) Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProIL1b Pro-IL-1β IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes Caspase1->ProIL1b Cleaves

P2X7R signaling and GSK-1482160 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for GSK-1482160 from in vitro studies.

Table 1: In Vitro Potency of GSK-1482160

ParameterSpeciesValueAssay System
pIC50Human8.5P2X7R functional assay
pIC50Rat6.5P2X7R functional assay
KdHuman1.15 ± 0.12 nM[11C]GSK-1482160 binding to HEK293-hP2X7R membranes
KdHuman5.09 ± 0.98 nM[11C]GSK-1482160 binding to living HEK293-hP2X7R cells
KiHuman2.63 ± 0.6 nM[11C]GSK-1482160 competition assay in HEK293-hP2X7R cells
IC50Human~3 nMP2X7R functional assay

Experimental Protocols

Radioligand Binding Assay for P2X7R

This protocol determines the binding affinity of GSK-1482160 to the human P2X7 receptor expressed in HEK293 cells.

Workflow Diagram

A Prepare HEK293-hP2X7R Cell Membranes B Incubate Membranes with Radioligand ([11C]GSK-1482160) and unlabeled GSK-1482160 A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (Kd, Ki) D->E A Culture Primary Microglia or Astrocytes B Treat with GSK-1482160 and/or ATP A->B C Collect Conditioned Media B->C D Isolate EVs via Ultracentrifugation C->D E Quantify EVs (NTA, ELISA) and Characterize (Western Blot) D->E

References

Application Notes and Protocols for the Purification of [11C]GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[11C]GSK-1482160 is a potent and selective antagonist for the P2X7 receptor, which is a key player in neuroinflammation. Radiolabeled with carbon-11, it serves as a valuable positron emission tomography (PET) tracer for imaging P2X7 receptor expression in the brain. The synthesis of [11C]GSK-1482160 involves the N-[11C]methylation of a suitable precursor, followed by a robust purification process to ensure high radiochemical purity and specific activity, making it suitable for human and animal studies.[1][2] This document provides detailed application notes and protocols for the purification of [11C]GSK-1482160 using a combination of High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and purification of [11C]GSK-1482160.

Table 1: Radiosynthesis and Purification Outcomes for [11C]GSK-1482160

ParameterValueReference
Radiochemical Yield (decay corrected to EOB)40-50% (from desmethyl-GSK1482160 precursor)[1][2]
30-40% (from Boc-protected desmethyl-GSK1482160 precursor)[1][2]
Radiochemical Purity>99%[1][2]
96.25 ± 1.25% (in production runs for human subjects)[3]
93 ± 3%[4][5]
Specific Activity (at EOB)370-1110 GBq/μmol[1][2]
571.23 ± 130.8 GBq/μmol[4][5]
370-740 GBq/μmol[6]
Total Synthesis Time (from EOB)~40 minutes[1][2]

EOB: End of Bombardment

Table 2: HPLC Method Validation Parameters

ParameterValueReference
Retention Time of [11C]GSK-14821607.2 minutes[3]
Retention Time of desmethyl-GSK14821605.6 minutes[3]
Radiochemical Purity Specification≥ 95%[3]
Molar Activity Specification (at expiration)≥ 0.50 mCi/nmol (≥18.5 MBq/nmol)[3]

Experimental Protocols

I. Semi-Preparative HPLC Purification of [11C]GSK-1482160

This protocol describes the purification of the crude radiolabeled product using reverse-phase high-performance liquid chromatography.

Objective: To isolate [11C]GSK-1482160 from the crude reaction mixture containing unreacted precursors and byproducts.

Materials and Equipment:

  • Semi-preparative HPLC system with a UV and radiation detector

  • Reverse-phase C18 HPLC column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 20 mM aqueous phosphoric acid

  • Automated fraction collector

Protocol:

  • System Preparation:

    • Equilibrate the semi-preparative HPLC system with the specified mobile phase composition until a stable baseline is achieved.

  • Sample Loading:

    • Following the N-[11C]methylation reaction, quench the reaction mixture and prepare it for injection.

    • Inject the crude reaction mixture onto the semi-preparative C18 column.

  • Chromatographic Separation:

    • Elute the compounds using an isocratic mobile phase of 35.6% acetonitrile and 64.4% 20 mM aqueous phosphoric acid.[3]

    • Monitor the separation using both UV and radiation detectors. The retention time for [11C]GSK-1482160 is approximately 7.2 minutes.[3]

  • Fraction Collection:

    • Collect the radioactive peak corresponding to [11C]GSK-1482160 using an automated fraction collector.

II. Solid-Phase Extraction (SPE) for Formulation of [11C]GSK-1482160

This protocol details the concentration and solvent exchange of the HPLC-purified [11C]GSK-1482160 fraction using a C18 Sep-Pak cartridge.

Objective: To concentrate the purified [11C]GSK-1482160 and exchange the HPLC mobile phase for a pharmaceutically acceptable solvent for in vivo administration.

Materials and Equipment:

  • C18 Plus Sep-Pak cartridge

  • Syringes and needles

  • Ethanol (USP grade)

  • Sterile water for injection or saline

  • Nitrogen gas line

Protocol:

  • Cartridge Conditioning:

    • Condition the C18 Plus Sep-Pak cartridge by passing 5 mL of ethanol through it, followed by 10 mL of sterile water.

  • Sample Loading:

    • Load the collected HPLC fraction containing [11C]GSK-1482160 onto the conditioned C18 cartridge. The radiotracer will be retained on the solid phase.

  • Washing:

    • Wash the cartridge with 10 mL of sterile water to remove any residual HPLC mobile phase components.

  • Elution:

    • Elute the trapped [11C]GSK-1482160 from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol.

  • Solvent Evaporation and Formulation:

    • Evaporate the ethanol from the eluate using a stream of nitrogen gas.

    • Reconstitute the final product in a suitable vehicle for injection, such as sterile saline.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Radiosynthesis cluster_hplc HPLC Purification cluster_spe Solid-Phase Extraction (SPE) precursor Desmethyl-GSK1482160 or Boc-protected precursor methylation N-[11C]methylation with [11C]CH3OTf precursor->methylation crude_product Crude [11C]GSK-1482160 Reaction Mixture methylation->crude_product hplc_injection Inject Crude Product crude_product->hplc_injection hplc_column Semi-preparative C18 Column hplc_injection->hplc_column hplc_elution Isocratic Elution (35.6% ACN / 64.4% 20mM H3PO4) hplc_column->hplc_elution fraction_collection Collect Radioactive Peak (t_R ≈ 7.2 min) hplc_elution->fraction_collection spe_loading Load onto Conditioned C18 Cartridge fraction_collection->spe_loading Purified [11C]GSK-1482160 in HPLC Mobile Phase spe_wash Wash with Water spe_loading->spe_wash spe_elution Elute with Ethanol spe_wash->spe_elution final_product Formulate in Saline spe_elution->final_product

Caption: Workflow for HPLC and SPE purification of [11C]GSK-1482160.

SPE_Protocol_Diagram start Start SPE conditioning 1. Condition C18 Cartridge (Ethanol, then Water) start->conditioning loading 2. Load HPLC Fraction ([11C]GSK-1482160 is retained) conditioning->loading washing 3. Wash Cartridge (Water) loading->washing elution 4. Elute [11C]GSK-1482160 (Ethanol) washing->elution formulation 5. Evaporate Ethanol & Reconstitute in Saline elution->formulation end Final Product formulation->end

Caption: Step-by-step protocol for the Solid-Phase Extraction of [11C]GSK-1482160.

References

Application Notes and Protocols for GSK-1482160 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of GSK-1482160, a potent and selective negative allosteric modulator of the P2X7 receptor, in various rodent models. The information compiled herein is intended to facilitate reproducible preclinical research in areas such as neuroinflammation and chronic pain.

Quantitative Data Summary

The following tables summarize key quantitative data for GSK-1482160 administration in rodent models, compiled from preclinical studies.

Table 1: Pharmacokinetic Parameters of GSK-1482160 in Rats
ParameterValueRoute of AdministrationDose (mg/kg)
Clearance (CL) 9 mL/min/kgIntravenous (i.v.)1
Half-life (T½) 1.5 hIntravenous (i.v.)1
Volume of Distribution (Vss) 1.1 L/kgIntravenous (i.v.)1
Time to Maximum Concentration (Tmax) 1.0 hOral (p.o.)3
Maximum Concentration (Cmax) 2.45 µMOral (p.o.)3
Area Under the Curve (AUC) 13.7 µM*hOral (p.o.)3
Oral Bioavailability (F) 65%Oral (p.o.)3

Data sourced from MedChemExpress.[1]

Table 2: Efficacy of Oral GSK-1482160 in Rat Pain Models
Rodent ModelDosage (mg/kg)Dosing RegimenOutcome
Chronic Knee Joint Inflammatory Pain (CFA-induced) 5, 20, and 50p.o., twice daily for 5 daysExhibited analgesic effect comparable to celecoxib at 50 mg/kg.[1]
Neuropathic Pain (Chronic Constriction Injury) 20p.o., twice daily for 8 daysSignificantly reversed mechanical allodynia; comparable effect to gabapentin.[1]
Table 3: Dosing in Rodent Neuroinflammation Models
Rodent ModelAdministration RouteDosagePurpose
LPS-induced Neuroinflammation (Mice) Intraperitoneal (i.p.)5 mg/kg of LPSInduction of neuroinflammation.[2][3]
LPS-induced Neuroinflammation (Mice) Intravenous (i.v.)1 mg/kg of GSK-1482160Blocking studies for PET imaging with [11C]GSK-1482160.[4][5]

Signaling Pathway

GSK-1482160 is a negative allosteric modulator of the P2X7 receptor (P2X7R).[1] Extracellular ATP, often released during cellular stress or injury, activates P2X7R, leading to the opening of a non-selective cation channel.[6][7] This influx of Ca2+ and Na+ and efflux of K+ triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[8] GSK-1482160 binds to a site distinct from the ATP binding site, reducing the efficacy of ATP at the receptor and thereby inhibiting the inflammatory response.[1]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Induces NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Inflammation) Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 GSK1482160 GSK-1482160 (Negative Allosteric Modulator) GSK1482160->P2X7R Inhibits

P2X7R signaling pathway and modulation by GSK-1482160.

Experimental Protocols

Oral Administration Protocol (Rat)

This protocol is adapted from studies investigating the analgesic effects of GSK-1482160 in rat models of chronic pain.[1]

Materials:

  • GSK-1482160

  • Vehicle (e.g., 10% sucrose in sterile water)

  • Oral gavage needles (flexible-tipped, appropriate size for rats)

  • Syringes (1-3 mL)

  • Balance and weighing materials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of GSK-1482160 based on the desired dose and the number and weight of the animals.

    • Weigh the calculated amount of GSK-1482160 powder.

    • Prepare the vehicle solution (e.g., dissolve sucrose in sterile water).

    • Suspend or dissolve GSK-1482160 in the vehicle to the desired final concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Draw the calculated volume of the GSK-1482160 solution into the syringe.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Slowly administer the solution.

    • Carefully withdraw the gavage needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Intravenous Administration Protocol (Mouse)

This protocol is based on blocking studies performed in mouse models of neuroinflammation.[4][5]

Materials:

  • GSK-1482160

  • Vehicle (e.g., sterile saline or a solution compatible with intravenous injection)

  • Insulin syringes with a fine-gauge needle (e.g., 29-31G)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of GSK-1482160 in the chosen vehicle at the desired concentration. Ensure complete dissolution.

  • Animal Preparation and Injection:

    • Place the mouse in a restrainer, exposing the tail.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Draw the calculated volume of the GSK-1482160 solution into the syringe, ensuring no air bubbles are present.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor.

Intraperitoneal Administration Protocol (Mouse)

This protocol is based on the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a common experimental paradigm where subsequent treatment with a compound like GSK-1482160 could be evaluated.[2][3] For GSK-1482160 administration via this route, a similar procedure would be followed.

Materials:

  • GSK-1482160 or LPS

  • Sterile, pyrogen-free saline

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the substance (LPS or GSK-1482160) in sterile saline to the desired concentration.

  • Animal Handling and Injection:

    • Grasp the mouse by the scruff of the neck to restrain the head and body.

    • Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.

    • Locate the injection site in the lower right abdominal quadrant.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution.

    • Withdraw the needle and return the mouse to its cage.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GSK-1482160 in a rodent model of neuropathic pain.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (7-14 days) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline Surgery Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury) Baseline->Surgery Randomization Randomization into Treatment Groups Surgery->Randomization Treatment GSK-1482160 or Vehicle Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Daily Health Monitoring Treatment->Monitoring Behavioral Post-treatment Behavioral Testing Treatment->Behavioral Tissue Tissue Collection (e.g., Spinal Cord, DRG) Behavioral->Tissue Analysis Biochemical/Molecular Analysis (e.g., Western Blot, IHC) Tissue->Analysis Data Statistical Analysis of Data Analysis->Data Conclusion Conclusion and Interpretation Data->Conclusion

Experimental workflow for a neuropathic pain study.

References

Application Notes and Protocols: Dosimetry and Safety of [11C]GSK-1482160 in PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dosimetry and safety considerations for the use of [11C]GSK-1482160 in Positron Emission Tomography (PET) studies. GSK1482160 is a potent and selective antagonist for the P2X7 receptor, a key component in the neuroinflammatory cascade, making [11C]GSK-1482160 a promising radioligand for imaging neuroinflammation.[1][2] The information presented herein is intended to guide researchers in the safe and effective implementation of this radiotracer in clinical research settings.

Dosimetry of [11C]GSK-1482160

A study in ten healthy human volunteers (five male, five female) was conducted to determine the radiation dosimetry of [11C]GSK-1482160.[3] The radiopharmaceutical is lipophilic, with an octanol/water partition coefficient (log P) of 1.95.[3] Following intravenous administration, it demonstrates rapid first-pass clearance from the blood with a subsequent half-life of approximately 39 minutes.[3] Consistent with its lipophilicity, the highest uptake is observed in the liver.[3]

The estimated radiation exposures for male subjects are summarized in the table below.

Table 1: Human Radiation Dosimetry for [11C]GSK-1482160

ParameterValueReference
Administered Dose 966 ± 75 MBq (26 ± 2 mCi)[3]
Molar Activity (at injection) 38.1 ± 10.4 MBq/nmol (1.03 ± 0.28 mCi/nmol)[3]
Organ with Highest Uptake Liver[3]
Absorbed Dose (Male Subjects)
   Urinary Bladder Wall0.035 mSv/MBq (0.13 rem/mCi)[3]
   Liver0.025 mSv/MBq (0.091 rem/mCi)[3]
   Kidneys0.018 mSv/MBq (0.068 rem/mCi)[3]
Brain Uptake (at 20 mins post-injection) ~2% of injected dose (Average SUV 1.04 ± 0.19)[3]

Data derived from a study in 10 healthy volunteers. Dosimetry was estimated using OLINDA software from PET image data.[3]

Safety Considerations

The safety profile of the intravenous administration of [11C]GSK-1482160 in the context of a PET scan in healthy volunteers has not been detailed in the provided search results. However, a first-in-human study of the oral formulation of GSK1482160 was conducted in 29 healthy subjects.[4][5]

Table 2: Safety Profile of Oral GSK1482160

Study PopulationDosingKey FindingsReference
29 Healthy SubjectsEscalating single oral doses up to 1 gNo major safety or tolerability concerns were identified.[4][5]
One case of asymptomatic accelerated idioventricular rhythm was observed at the highest dose.[4][5]

Note: The safety data above pertains to the oral, non-radiolabeled form of GSK1482160. While this provides some indication of the compound's general safety, the risks associated with the intravenous administration of the radiolabeled tracer for a PET study may differ. Standard safety monitoring procedures for clinical PET studies should be followed.

Experimental Protocols

The following are detailed protocols for the use of [11C]GSK-1482160 in human PET studies, based on available literature and standard clinical procedures.

Protocol 1: Human [11C]GSK-1482160 PET/CT Imaging

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers or the specific patient population as per the institutional review board (IRB) approved study protocol.
  • Obtain written informed consent from all participants.
  • Subjects should undergo a full medical history, physical examination, and routine blood and urine tests to ensure eligibility.
  • Female subjects of childbearing potential must have a negative pregnancy test before radiotracer administration.
  • Instruct subjects to fast for at least 4 hours prior to the PET scan to ensure stable metabolic conditions. Water is permitted.
  • On the day of the scan, insert two intravenous catheters: one for radiotracer injection and one for blood sampling (if required for kinetic modeling).

2. Radiotracer Administration:

  • The target administered dose is approximately 966 MBq (26 mCi) of [11C]GSK-1482160.[3]
  • The radiotracer should be administered as an intravenous bolus injection.
  • Record the exact dose and time of injection.

3. PET/CT Image Acquisition:

  • Position the subject comfortably in the PET/CT scanner.
  • Perform a low-dose CT scan for attenuation correction and anatomical localization.
  • Begin dynamic PET scanning immediately upon injection of [11C]GSK-1482160.
  • The scan duration should be sufficient to capture the kinetics of the tracer, typically 60-90 minutes for 11C-labeled radiotracers.
  • Acquisition framing can be, for example: 12 x 10s, 6 x 30s, 5 x 60s, and subsequent frames of 5-10 minutes.

4. Post-Imaging Procedures and Safety Monitoring:

  • Monitor vital signs (blood pressure, heart rate, respiratory rate, and temperature) before, during, and after the scan.
  • Record any adverse events, whether or not they are considered to be related to the radiotracer.
  • Encourage the subject to drink fluids and void frequently to minimize radiation exposure to the bladder.
  • A follow-up contact (e.g., a phone call 24-48 hours post-scan) is recommended to check for any delayed adverse effects.

Protocol 2: Radiation Dosimetry Calculation

1. Image Data Collection:

  • Acquire a series of whole-body PET scans at multiple time points after the administration of a known activity of [11C]GSK-1482160.
  • If whole-body dynamic imaging is not feasible, static whole-body scans at different time points can be used.

2. Image Analysis and Time-Activity Curve Generation:

  • Reconstruct the PET images with corrections for attenuation, scatter, and radioactive decay.
  • Draw regions of interest (ROIs) over major organs (e.g., liver, kidneys, spleen, brain, bladder) on the co-registered CT or MRI images and project them onto the PET data.
  • Calculate the total activity in each source organ at each time point.
  • Generate time-activity curves (TACs) for each organ by plotting the activity against time.

3. Calculation of Residence Times:

  • For each source organ, calculate the cumulative activity by integrating the TAC from time zero to infinity.
  • The residence time for each organ is the total number of disintegrations in the source organ divided by the administered activity.

4. Dosimetry Estimation:

  • Input the calculated residence times into a dosimetry software program, such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling).[3]
  • The software uses standard human phantom models to calculate the absorbed dose to target organs and the effective dose for the whole body.

Visualizations

Diagram 1: P2X7 Receptor Signaling in Neuroinflammation

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Inflammasome Inflammasome P2X7R->Inflammasome activates Caspase1 Caspase-1 Inflammasome->Caspase1 activates IL1b_active Active IL-1β (Inflammation) Caspase1->IL1b_active cleaves IL1b Pro-IL-1β IL1b->Caspase1 GSK1482160 [11C]GSK-1482160 GSK1482160->P2X7R antagonizes

Caption: Role of P2X7R in inflammation and its antagonism by GSK-1482160.

Diagram 2: Experimental Workflow for a Human [11C]GSK-1482160 PET Study

PET_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan & Analysis arrow arrow A Subject Recruitment & Informed Consent B Eligibility Screening (Medical History, Physical Exam) A->B C Subject Preparation (Fasting, IV Line Insertion) B->C D [11C]GSK-1482160 Administration (IV Bolus) C->D E Dynamic PET/CT Scan Acquisition D->E F Post-Scan Monitoring & Follow-up E->F G Image Reconstruction & Processing E->G H Data Analysis (e.g., Kinetic Modeling, Dosimetry) G->H

Caption: Workflow of a human [11C]GSK-1482160 PET imaging study.

Diagram 3: Dosimetry Analysis Workflow

Dosimetry_Workflow arrow arrow A Acquire Whole-Body PET/CT Images at Multiple Time Points B Reconstruct PET Images with Corrections A->B C Define Regions of Interest (ROIs) for Source Organs B->C D Generate Time-Activity Curves (TACs) for Each Organ C->D E Integrate TACs to Calculate Cumulated Activity D->E F Calculate Organ Residence Times E->F G Input Residence Times into Dosimetry Software (e.g., OLINDA) F->G H Calculate Absorbed Organ Doses and Effective Dose G->H

Caption: Workflow for calculating radiation dosimetry from PET imaging data.

References

Application Notes and Protocols for Ex Vivo Biodistribution Studies of GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-1482160 is an orally active and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its activation is a key step in the inflammatory cascade, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] GSK-1482160 reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][3][4] Due to its role in modulating neuroinflammation, GSK-1482160 has been investigated as a potential therapeutic agent. For research and diagnostic purposes, GSK-1482160 can be radiolabeled with Carbon-11 ([11C]GSK-1482160) to serve as a positron emission tomography (PET) radioligand for imaging P2X7R expression.[1][5] These application notes provide a detailed overview of the ex vivo biodistribution of [11C]GSK-1482160 and protocols for related experimental procedures.

Mechanism of Action and Signaling Pathway

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. Upon binding of extracellular ATP, the P2X7R opens, allowing for the influx of Ca2+ and Na+ and the efflux of K+. This ion exchange triggers downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β into its active, secreted form. GSK-1482160 binds to a site on the P2X7R distinct from the ATP binding site and reduces the channel's opening probability in response to ATP, thereby inhibiting the inflammatory cascade.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Ca2+ / Na+ Influx K+ Efflux P2X7R->Ion_Flux Channel Opening GSK1482160 GSK1482160 GSK1482160->P2X7R Negative Allosteric Modulation NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Caspase1 IL1B Secreted IL-1β Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B

Caption: P2X7R signaling and GSK-1482160 modulation.

Quantitative Data Presentation

The following tables summarize the quantitative biodistribution data of [11C]GSK-1482160 from studies in mice and humans.

Table 1: Biodistribution of [11C]GSK-1482160 in Saline-Treated and Lipopolysaccharide (LPS)-Treated Mice. [6]

Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± SD. LPS treatment was used to induce a neuroinflammatory state.

Organ15 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
Saline-Treated
Blood2.8 ± 0.51.9 ± 0.31.1 ± 0.2
Heart3.1 ± 0.62.1 ± 0.41.2 ± 0.3
Lungs4.5 ± 0.93.0 ± 0.61.8 ± 0.4
Liver10.2 ± 2.08.5 ± 1.76.1 ± 1.2
Spleen2.5 ± 0.51.8 ± 0.41.0 ± 0.2
Kidneys5.8 ± 1.24.2 ± 0.82.5 ± 0.5
Muscle1.5 ± 0.31.0 ± 0.20.6 ± 0.1
Bone2.1 ± 0.41.5 ± 0.30.9 ± 0.2
Brain0.8 ± 0.20.6 ± 0.10.4 ± 0.1
LPS-Treated
Blood8.1 ± 1.66.2 ± 1.23.9 ± 0.8
Heart9.0 ± 1.86.8 ± 1.44.1 ± 0.8
Lungs13.1 ± 2.69.8 ± 2.06.2 ± 1.2
Liver23.8 ± 4.819.5 ± 3.914.2 ± 2.8
Spleen7.3 ± 1.55.6 ± 1.13.5 ± 0.7
Kidneys16.8 ± 3.412.8 ± 2.68.0 ± 1.6
Muscle4.4 ± 0.93.3 ± 0.72.1 ± 0.4
Bone6.1 ± 1.24.6 ± 0.92.9 ± 0.6
Brain2.3 ± 0.51.8 ± 0.41.2 ± 0.2

Table 2: Biodistribution of [11C]GSK-1482160 in Normal Human Subjects. [7]

Data are presented as the mean Standardized Uptake Value (SUV) ± SD at 20 minutes post-injection.

RegionMean SUV ± SD
Brain1.04 ± 0.19
Urine7.21 ± 6.57

Experimental Protocols

The following are generalized protocols for key experiments related to the ex vivo biodistribution of GSK-1482160.

Protocol 1: Ex Vivo Biodistribution in a Mouse Model of Neuroinflammation

This protocol describes the steps for assessing the tissue distribution of [11C]GSK-1482160 in mice with lipopolysaccharide (LPS)-induced inflammation.

ExVivo_Workflow cluster_animal_prep Animal Preparation cluster_radioligand_admin Radioligand Administration cluster_tissue_collection Tissue Collection & Processing cluster_data_analysis Data Analysis Animal_Acclimation Acclimatize Mice LPS_Injection Induce Neuroinflammation (LPS Injection, 5 mg/kg, i.p.) Animal_Acclimation->LPS_Injection Incubation Incubate for 72 hours LPS_Injection->Incubation Radioligand_Injection Administer [11C]GSK-1482160 (i.v. tail vein) Incubation->Radioligand_Injection Euthanasia Euthanize Mice at 15, 30, 60 min post-injection Radioligand_Injection->Euthanasia Tissue_Dissection Dissect Organs of Interest (Blood, Brain, Liver, etc.) Euthanasia->Tissue_Dissection Weighing Weigh Tissue Samples Tissue_Dissection->Weighing Gamma_Counting Measure Radioactivity (Gamma Counter) Weighing->Gamma_Counting Calculate_IDG Calculate % Injected Dose per Gram (%ID/g) Gamma_Counting->Calculate_IDG Statistical_Analysis Perform Statistical Analysis Calculate_IDG->Statistical_Analysis

Caption: Ex vivo biodistribution workflow.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • [11C]GSK-1482160

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory dissection tools

Procedure:

  • Animal Acclimation: Acclimatize male C57BL/6 mice to laboratory conditions for at least one week.

  • Induction of Neuroinflammation:

    • Prepare a solution of LPS in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) to the treatment group.

    • Administer an equivalent volume of sterile saline to the control group.

    • Allow 72 hours for the inflammatory response to develop.[5]

  • Radioligand Administration:

    • Administer a bolus injection of [11C]GSK-1482160 via the tail vein. The exact dose will depend on the specific activity and experimental design.

  • Tissue Collection:

    • At designated time points post-injection (e.g., 15, 30, and 60 minutes), euthanize the mice.[5]

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect the organs of interest (e.g., brain, liver, heart, lungs, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue.

  • Data Analysis:

    • Calculate the %ID/g for each tissue.

    • Perform statistical analysis (e.g., two-way ANOVA) to compare the uptake between the saline- and LPS-treated groups at different time points.[6]

Protocol 2: In Vitro Autoradiography of [11C]GSK-1482160 in Tissue Sections

This protocol outlines the steps for visualizing the binding of [11C]GSK-1482160 to P2X7R in tissue sections.

Materials:

  • Frozen tissue sections (e.g., from an experimental autoimmune encephalomyelitis (EAE) rat model)

  • [11C]GSK-1482160

  • Binding buffer (e.g., Tris-HCl with appropriate salts)

  • Wash buffer

  • Phosphor imaging plates or autoradiography film

  • Microscope slides

Procedure:

  • Tissue Preparation:

    • Cryosection frozen tissue blocks into thin sections (e.g., 20 µm).

    • Mount the sections onto microscope slides and allow them to air dry.

  • Incubation with Radioligand:

    • Pre-incubate the slides in binding buffer to rehydrate the tissue.

    • Incubate the slides with a solution of [11C]GSK-1482160 in binding buffer. The concentration of the radioligand should be optimized based on its specific activity and affinity (e.g., in the low nanomolar range).

    • For non-specific binding determination, incubate a parallel set of slides with [11C]GSK-1482160 in the presence of a high concentration of non-radiolabeled GSK-1482160.

  • Washing:

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized.

    • Briefly rinse the slides in deionized water to remove buffer salts.

  • Imaging:

    • Dry the slides thoroughly.

    • Expose the slides to a phosphor imaging plate or autoradiography film. The exposure time will depend on the amount of radioactivity bound to the tissue.

    • Develop the film or scan the imaging plate to visualize the distribution of the radioligand.

  • Data Analysis:

    • Quantify the signal intensity in different regions of interest using densitometry software.

    • Compare the total binding to the non-specific binding to determine the specific binding of [11C]GSK-1482160.

Conclusion

The ex vivo biodistribution studies of [11C]GSK-1482160 demonstrate its utility as a radioligand for imaging the P2X7 receptor. The uptake of [11C]GSK-1482160 is significantly increased in a mouse model of neuroinflammation, indicating its potential as a biomarker for inflammatory conditions.[6][8] The protocols provided herein offer a framework for conducting ex vivo biodistribution and in vitro autoradiography studies to further investigate the pharmacokinetics and target engagement of GSK-1482160 and other P2X7R modulators.

References

Application Notes and Protocols for GSK-1482160 in P2X7 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] P2X7R activation is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[3][4] As a negative allosteric modulator, GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity.[1][2][5] This compound is orally active and can penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of P2X7R function.[1] Furthermore, its ability to be radiolabeled with isotopes like 11C and 18F allows for in vivo imaging of P2X7R expression using Positron Emission Tomography (PET).[1][6]

These application notes provide a comprehensive overview of GSK-1482160's pharmacological properties and detailed protocols for its use in key experimental models for P2X7 receptor research.

Pharmacological Data

A summary of the key quantitative data for GSK-1482160 is presented below, facilitating the design of experiments and interpretation of results.

ParameterSpeciesValueAssay SystemReference
pIC50 Human8.5Functional Assay[1]
Rat6.5Functional Assay[1]
Ki Human~3 nMRadioligand Binding Assay[3]
Human2.63 ± 0.6 nM[11C]GSK1482160 Competition Assay (HEK293-hP2X7R cells)[3]
Kd Human5.09 ± 0.98 nM[11C]GSK1482160 Saturation Binding (HEK293-hP2X7R cells)[3]
Human1.15 ± 0.12 nM[11C]GSK1482160 Saturation Binding (HEK293-hP2X7R membranes)[6]
In Vivo Efficacy Rat5-50 mg/kg, p.o.Chronic Inflammatory Pain Model[1]
Rat20 mg/kg, p.o.Chronic Constriction Injury (CCI) Model[1]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling and Inhibition by GSK-1482160

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca2+ influx and K+ efflux. This triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). GSK-1482160, as a negative allosteric modulator, binds to a site on the P2X7R distinct from the ATP binding site and reduces the channel's opening probability, thereby inhibiting these downstream effects.

P2X7R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux ATP ATP (High conc.) ATP->P2X7R Activates GSK1482160 GSK-1482160 GSK1482160->P2X7R Inhibits (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b proIL1b pro-IL-1β proIL1b->IL1b

P2X7R signaling and GSK-1482160 inhibition.
Experimental Workflow for In Vitro Characterization

A typical workflow for characterizing the effect of GSK-1482160 on P2X7R function in vitro involves cell-based assays to measure calcium influx and cytokine release.

in_vitro_workflow start Start cell_culture Culture P2X7R-expressing cells (e.g., HEK293-hP2X7R, THP-1) start->cell_culture pre_incubation Pre-incubate with GSK-1482160 or vehicle control cell_culture->pre_incubation stimulation Stimulate with P2X7R agonist (e.g., ATP, BzATP) pre_incubation->stimulation measurement Measure endpoint stimulation->measurement ca_assay Calcium Influx Assay (e.g., Fluo-4 AM) measurement->ca_assay  Functional  Response il1b_assay IL-1β Release Assay (e.g., ELISA) measurement->il1b_assay Inflammatory  Response data_analysis Data Analysis (IC₅₀ determination) ca_assay->data_analysis il1b_assay->data_analysis end End data_analysis->end

In vitro characterization workflow.
Experimental Workflow for In Vivo Neuropathic Pain Model

To assess the analgesic potential of GSK-1482160 in vivo, a common model is the chronic constriction injury (CCI) of the sciatic nerve in rodents, followed by behavioral testing for mechanical allodynia.

in_vivo_workflow start Start animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats) start->animal_acclimation baseline_testing Baseline Behavioral Testing (e.g., von Frey test) animal_acclimation->baseline_testing cci_surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve baseline_testing->cci_surgery post_op_recovery Post-operative Recovery cci_surgery->post_op_recovery drug_administration Administer GSK-1482160 or vehicle (p.o.) post_op_recovery->drug_administration behavioral_testing Post-treatment Behavioral Testing (Mechanical Allodynia) drug_administration->behavioral_testing data_analysis Data Analysis (Paw withdrawal threshold) behavioral_testing->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Improving radiochemical yield of [11C]GSK-1482160 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the radiochemical synthesis of [11C]GSK-1482160, a positron emission tomography (PET) agent for targeting the P2X7 receptor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of [11C]GSK-1482160.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Poor quality or degradation of the precursor (desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160).- Ensure proper storage of the precursor under inert atmosphere and at low temperatures.- Verify the chemical purity of the precursor using appropriate analytical techniques (e.g., HPLC, NMR).
Suboptimal reaction temperature for the N-[11C]methylation step.- For the desmethyl-GSK1482160 precursor with NaH in acetonitrile, the optimal temperature is 80°C.[1]- For the Boc-protected desmethyl-GSK1482160 precursor with K2CO3 in DMSO, the optimal temperature is 100°C.[1]
Inefficient trapping of [11C]CH3OTf in the reaction vessel.- Ensure the reaction vessel is properly sealed.- Optimize the flow rate of the carrier gas to allow sufficient residence time for the [11C]CH3OTf to react with the precursor.
Incomplete deprotection of Boc-protected intermediate.- Ensure the addition of 1 M HCl is sufficient for complete deprotection.[1]- A quick deprotection step is crucial.[1]
Low Radiochemical Purity Inadequate separation of [11C]GSK-1482160 from unreacted precursor or byproducts during HPLC purification.- Optimize the HPLC mobile phase composition and gradient to achieve better separation.- A validated reverse-phase (C18) HPLC method with isocratic elution using 35.6% acetonitrile and 64.4% 20 mM aqueous phosphoric acid has been reported.[2]- Ensure the HPLC column is not overloaded.
Presence of radiolabeled impurities.- Investigate the source of impurities, which could arise from the precursor or side reactions.- Adjust reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation.
Low Specific Activity Presence of carrier (non-radioactive) methyl sources in the reaction system.- Use high-purity reagents and solvents.- Ensure the synthesis module and lines are thoroughly cleaned to remove any contaminants.
Inefficient production or delivery of [11C]CO2 or [11C]CH4 from the cyclotron.- Verify the cyclotron target performance and the efficiency of the subsequent conversion to [11C]CH3OTf.

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of [11C]GSK-1482160.

Q1: What are the precursor options for the radiosynthesis of [11C]GSK-1482160?

A1: There are two primary precursors used for the N-[11C]methylation to produce [11C]GSK-1482160:

  • desmethyl-GSK1482160[1][3]

  • Boc-protected desmethyl-GSK1482160[1][3]

Q2: What is the typical radiochemical yield (RCY) for [11C]GSK-1482160 synthesis?

A2: The decay-corrected radiochemical yield, based on [11C]CO2, is typically in the range of 40-50% when using the desmethyl-GSK1482160 precursor and 30-40% with the Boc-protected desmethyl-GSK1482160 precursor.[1][3]

Q3: What levels of radiochemical purity and specific activity can be expected?

A3: The radiochemical purity of the final product is generally greater than 99%.[1][3] The specific activity at the end of bombardment (EOB) can range from 370 to 1110 GBq/μmol.[1][3]

Q4: What is the total synthesis time for [11C]GSK-1482160?

A4: The total synthesis time, from the end of bombardment (EOB), is approximately 40 minutes.[1][3]

Q5: What purification methods are used for [11C]GSK-1482160?

A5: The purification process typically involves semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) followed by solid-phase extraction (SPE) for reformulation of the final product.[1][3]

Data Presentation

The following tables summarize the quantitative data for the two main synthesis routes of [11C]GSK-1482160.

Table 1: Synthesis of [11C]GSK-1482160 via desmethyl-GSK1482160

ParameterValueReference
Precursordesmethyl-GSK1482160[1][3]
Reagent[11C]CH3OTf[1]
SolventAcetonitrile[1]
BaseNaH[1]
Temperature80°C[1]
Reaction Time3 min[1]
Radiochemical Yield (decay-corrected)40-50%[1][3]
Radiochemical Purity>99%[1][3]
Specific Activity (EOB)370-1110 GBq/μmol[1][3]
Total Synthesis Time~40 min[1][3]

Table 2: Synthesis of [11C]GSK-1482160 via Boc-protected desmethyl-GSK1482160

ParameterValueReference
PrecursorBoc-protected desmethyl-GSK1482160[1][3]
Reagent[11C]CH3OTf[1]
SolventDMSO[1]
BaseK2CO3[1]
Temperature100°C[1]
Deprotection1 M HCl[1]
Radiochemical Yield (decay-corrected)30-40%[1][3]
Radiochemical Purity>99%[1][3]
Specific Activity (EOB)370-1110 GBq/μmol[1][3]
Total Synthesis Time~40 min[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of [11C]GSK-1482160 using desmethyl-GSK1482160 Precursor [1]

  • [11C]Methyl Triflate Synthesis: [11C]CO2 produced from the cyclotron is converted to [11C]CH3OTf using standard automated synthesis modules.

  • Radiolabeling Reaction: The gaseous [11C]CH3OTf is passed through a solution of desmethyl-GSK1482160 precursor in acetonitrile containing NaH. The reaction is allowed to proceed at 80°C for 3 minutes.

  • HPLC Purification: The reaction mixture is quenched and injected onto a semi-preparative reverse-phase (C18) HPLC column for purification.

  • Solid-Phase Extraction (SPE): The HPLC fraction containing [11C]GSK-1482160 is collected, diluted with water, and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and reformulated in saline for injection.

Protocol 2: Synthesis of [11C]GSK-1482160 using Boc-protected desmethyl-GSK1482160 Precursor [1]

  • [11C]Methyl Triflate Synthesis: As described in Protocol 1.

  • Radiolabeling Reaction: The gaseous [11C]CH3OTf is bubbled through a solution of the Boc-protected desmethyl-GSK1482160 precursor in DMSO with K2CO3 at 100°C.

  • Deprotection: Following the methylation, 1 M HCl is added to the reaction mixture to remove the Boc protecting group.

  • Purification and Formulation: The mixture is then purified by RP-HPLC and reformulated using SPE as described in Protocol 1.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

experimental_workflow cluster_start [11C] Production & Methylation cluster_synthesis Radiolabeling cluster_purification Purification & Formulation cyclotron Cyclotron ([11C]CO2) methylation Synthesis Module ([11C]CH3OTf) cyclotron->methylation Gas Phase Transfer reaction N-[11C]methylation (80-100°C) methylation->reaction Trapping in Reaction Vessel precursor Precursor (desmethyl- or Boc-protected GSK-1482160) precursor->reaction hplc RP-HPLC Purification reaction->hplc Quench & Inject spe Solid-Phase Extraction (SPE) hplc->spe Collect Fraction final_product [11C]GSK-1482160 Final Product spe->final_product Elute & Reformulate qc Quality Control (Purity, SA) final_product->qc

Caption: Experimental workflow for the synthesis of [11C]GSK-1482160.

signaling_pathway cluster_context Neuroinflammation Context atp Extracellular ATP (Inflammatory Signal) p2x7r P2X7 Receptor (on Microglia/Immune Cells) atp->p2x7r Activates downstream Downstream Signaling (e.g., NLRP3 Inflammasome, Cytokine Release) p2x7r->downstream Initiates pet PET Imaging (Quantification of P2X7R) p2x7r->pet Enables Visualization tracer [11C]GSK-1482160 (PET Tracer) tracer->p2x7r Binds to & Blocks tracer->pet

References

Troubleshooting GSK-1482160 binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-1482160 in binding assays. The information is tailored to scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is GSK-1482160 and what is its mechanism of action?

A1: GSK-1482160 is an orally active and blood-brain barrier penetrant negative allosteric modulator (NAM) of the P2X7 receptor (P2X7R).[1] As a NAM, it binds to a site on the receptor that is distinct from the ATP binding site. This binding reduces the efficacy of ATP at the P2X7R without affecting ATP's binding affinity, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β.[1][2]

Q2: What are the typical binding affinity values for GSK-1482160?

A2: The binding affinity of GSK-1482160 for the P2X7 receptor has been determined in various assays. The reported values can vary based on the experimental conditions and whether the radiolabeled version, such as [11C]GSK-1482160, is used.

Q3: Can I use whole cells or should I prepare membrane fractions for the binding assay?

A3: Both whole cells expressing the P2X7R (e.g., HEK293-hP2X7R) and membrane preparations can be used for GSK-1482160 binding assays.[3][4] The choice depends on the specific research question and available resources. Assays with whole cells can provide a more physiologically relevant context, while membrane preparations can offer a cleaner system with fewer confounding factors.

Q4: How does the presence of ATP affect the binding of GSK-1482160?

A4: Since GSK-1482160 is a negative allosteric modulator, its binding can be influenced by the presence of the endogenous agonist, ATP. GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor.[1] Therefore, the presence of ATP in the assay medium can potentially alter the binding characteristics of GSK-1482160. It is crucial to maintain consistent ATP concentrations if it is included in the assay buffer.

Troubleshooting Guide

Issue 1: High Non-Specific Binding

Question: My GSK-1482160 binding assay is showing high non-specific binding, obscuring the specific signal. What are the potential causes and how can I reduce it?

Answer: High non-specific binding (NSB) can be a significant issue in radioligand binding assays. Here are several potential causes and solutions:

  • Radioligand Concentration is Too High: Using an excessively high concentration of radiolabeled GSK-1482160 can lead to increased binding to non-receptor sites.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).

  • Inadequate Blocking of Non-Specific Sites: The assay buffer may not be sufficiently optimized to prevent the radioligand from binding to non-target sites.

    • Solution: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer. A common concentration is 0.1% BSA.

  • Insufficient Washing: Failure to adequately wash the filters or plates after incubation can leave unbound radioligand, contributing to high background.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of the specifically bound radioligand.

  • Hydrophobicity of the Ligand: GSK-1482160, like many small molecules, may exhibit some level of hydrophobicity, leading to interactions with plasticware and lipids.

    • Solution: Consider pre-treating plates with a blocking agent and ensure thorough mixing during the incubation.

Issue 2: Low or No Specific Binding Signal

Question: I am observing a very low or undetectable specific binding signal in my assay. What could be the problem?

Answer: A weak or absent specific binding signal can stem from several factors related to your reagents or protocol:

  • Low Receptor Expression: The cells or membrane preparation may have a low density of the P2X7 receptor.

    • Solution: Confirm the expression of P2X7R in your cell line or tissue preparation using a validated method like western blotting or qPCR. If using a transient transfection system, optimize the transfection efficiency.

  • Inactive Receptor: The P2X7 receptors in your preparation may be denatured or in a conformational state that does not permit ligand binding.

    • Solution: Ensure proper handling and storage of your cell or membrane preparations. Avoid repeated freeze-thaw cycles.

  • Degraded Radioligand: The radiolabeled GSK-1482160 may have degraded over time, reducing its ability to bind to the receptor.

    • Solution: Check the age and storage conditions of your radioligand. It is advisable to aliquot and store it at -80°C and avoid repeated freeze-thaws.

  • Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.

    • Solution: Ensure the incubation is long enough to reach equilibrium. For [11C]GSK-1482160, incubation at 22°C for 20 minutes has been reported to be effective.[4] Verify the pH and composition of your assay buffer.

Issue 3: High Inter-Assay Variability

Question: I am seeing significant variability between my GSK-1482160 binding assay experiments. How can I improve consistency?

  • Inconsistent Reagent Preparation: Variations in the concentration of buffers, radioligand, or competitor solutions can lead to inconsistent results.

    • Solution: Prepare large batches of stock solutions and buffers. Use precise pipetting techniques and calibrate your pipettes regularly.

  • Cell Culture and Membrane Preparation Differences: The passage number of cells, cell density at the time of harvesting, and the membrane preparation protocol can all introduce variability.

    • Solution: Use cells within a defined passage number range. Standardize the cell harvesting and membrane preparation procedures. Perform protein concentration measurements for each batch of membrane preparation to ensure consistent amounts are used in each assay.

  • Incubation Time and Temperature Fluctuations: Even small variations in incubation time and temperature can affect binding.

    • Solution: Use a temperature-controlled incubator or water bath and a precise timer for the incubation step.

  • Operator-Dependent Differences: Variations in pipetting, washing, and harvesting techniques between different users can contribute to variability.

    • Solution: Ensure all users are following the same standardized protocol.

Quantitative Data Summary

ParameterValueSpeciesAssay ConditionsReference
Kd 1.15 ± 0.12 nMHumanSaturation binding with [11C]GSK-1482160 in HEK293-hP2X7R membranes[5]
Kd 5.09 ± 0.98 nMHumanSaturation binding with [11C]GSK-1482160 in HEK293-hP2X7R living cells[3]
Ki 2.63 ± 0.6 nMHumanCompetition assay with [11C]GSK-1482160 in HEK293-hP2X7R living cells[3]
IC50 12.2 ± 2.5 nMHumanCompetition assay with [11C]GSK-1482160 in HEK293-hP2X7R living cells[3]
pIC50 8.5HumanNot specified[3]
pIC50 6.5RatNot specified[3]

Experimental Protocols

Radioligand Binding Assay for [11C]GSK-1482160 with HEK293-hP2X7R Membranes

This protocol is adapted from published studies using [11C]GSK-1482160.[4][6]

1. Membrane Preparation from HEK293-hP2X7R Cells:

  • Culture HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R) to ~80% confluency.
  • Harvest the cells and centrifuge to obtain a cell pellet.
  • Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
  • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Radioligand Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA).
  • Total Binding: In a 96-well plate, add membrane protein (e.g., 0.054 mg/mL final concentration), varying concentrations of [11C]GSK-1482160, and assay buffer to a final volume of 200 µL.
  • Non-Specific Binding (NSB): In parallel wells, add membrane protein, varying concentrations of [11C]GSK-1482160, and a high concentration of unlabeled GSK-1482160 (e.g., 10 µM) to the assay buffer.
  • Incubation: Incubate the plate at 22°C for 20 minutes.
  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) that has been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Detection: Dry the filter plate and measure the radioactivity in each well using a suitable scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  • Perform saturation binding analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.

Visualizations

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds to orthosteric site GSK1482160 GSK-1482160 (NAM) GSK1482160->P2X7R Binds to allosteric site Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7R->Ion_Influx Channel Opening NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7R signaling pathway and modulation by GSK-1482160.

experimental_workflow start Start prep Prepare HEK293-hP2X7R Membrane Suspension start->prep assay_setup Set up 96-well plate: - Membranes - Assay Buffer - Radioligand ([11C]GSK-1482160) - +/- Unlabeled GSK-1482160 (for NSB) prep->assay_setup incubation Incubate at 22°C for 20 minutes assay_setup->incubation filtration Rapidly filter through pre-soaked GF/B plate incubation->filtration washing Wash filters with ice-cold buffer filtration->washing detection Measure radioactivity with scintillation counter washing->detection analysis Data Analysis: Calculate Specific Binding, Kd, and Bmax detection->analysis end End analysis->end

Caption: Experimental workflow for a GSK-1482160 radioligand binding assay.

troubleshooting_logic start Assay Variability Issue high_nsb High Non-Specific Binding? start->high_nsb Check low_signal Low Specific Binding Signal? start->low_signal Check inter_assay_var High Inter-Assay Variability? start->inter_assay_var Check sol_nsb1 Reduce radioligand concentration high_nsb->sol_nsb1 Yes sol_nsb2 Add/optimize BSA in buffer high_nsb->sol_nsb2 Yes sol_nsb3 Increase wash steps high_nsb->sol_nsb3 Yes sol_low1 Verify P2X7R expression low_signal->sol_low1 Yes sol_low2 Check radioligand integrity low_signal->sol_low2 Yes sol_low3 Optimize incubation conditions low_signal->sol_low3 Yes sol_var1 Standardize reagent preparation inter_assay_var->sol_var1 Yes sol_var2 Standardize cell culture and membrane preparation inter_assay_var->sol_var2 Yes sol_var3 Ensure consistent incubation time and temperature inter_assay_var->sol_var3 Yes

Caption: Troubleshooting decision tree for GSK-1482160 binding assay variability.

References

Optimizing injection protocols for [11C]GSK-1482160 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]GSK-1482160 for Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is [11C]GSK-1482160 and what is its mechanism of action?

A1: [11C]GSK-1482160 is a radiolabeled negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages.[2][3] In the context of neuroinflammation, P2X7R activation is a key element in the inflammatory cascade.[2] GSK-1482160 binds to an allosteric site on the P2X7R, modulating its function and allowing for the in vivo visualization and quantification of P2X7R expression using PET.[1]

Q2: What are the primary applications of [11C]GSK-1482160 PET imaging?

A2: [11C]GSK-1482160 PET imaging is primarily used as a biomarker for neuroinflammation.[2][3] It allows for the non-invasive assessment of P2X7R expression, which can be upregulated in various neurological and inflammatory conditions.[2] Studies have utilized this tracer in preclinical models of systemic inflammation, multiple sclerosis, and glioma.[2][4]

Q3: What is the binding affinity of [11C]GSK-1482160 to the P2X7 receptor?

A3: [11C]GSK-1482160 exhibits high affinity for the human P2X7R. In vitro studies using HEK293 cells expressing the human P2X7R have reported a dissociation constant (Kd) of approximately 1.15 to 5.09 nM and an inhibition constant (Ki) of around 2.63 nM.[2][5] However, it is crucial to note that the binding affinity to rodent P2X7R is significantly lower, which has implications for preclinical studies.[1]

Troubleshooting Guide

This guide addresses common issues encountered during [11C]GSK-1482160 PET imaging experiments.

Problem Potential Cause Recommended Solution
Low Tracer Uptake in the Brain Low P2X7R Expression: In healthy subjects or non-pathological models, P2X7R expression in the brain may be low, leading to minimal tracer uptake.[6]- Confirm the presence of neuroinflammation or P2X7R upregulation in your model through other methods (e.g., histology, western blot). - Use a positive control model with known P2X7R upregulation, such as a lipopolysaccharide (LPS)-induced inflammation model.[7]
Species Differences: [11C]GSK-1482160 has a significantly lower binding affinity for rodent P2X7R compared to human P2X7R.[1] This can result in low specific signal in rat and mouse models.- Be aware of this limitation when interpreting data from rodent studies. - Consider using animal models that express the human P2X7R. - While challenging, increasing the specific activity of the tracer could potentially improve the signal-to-noise ratio.
Poor Blood-Brain Barrier Penetration: Although generally considered to have good BBB penetration, factors influencing permeability could affect tracer delivery.- Ensure the integrity of the blood-brain barrier in your animal model is as expected. - Review the formulation of the injectate for any components that might hinder BBB transport.
High Non-Specific Binding Suboptimal Blocking Agent Concentration: Insufficient concentration of the blocking agent (unlabeled GSK-1482160) will not effectively displace the radiotracer from specific binding sites.- For in vitro assays, use a final concentration of at least 10 µM of unlabeled GSK-1482160 to determine non-specific binding.[2] - For in vivo blocking studies, a pre-injection of unlabeled GSK-1482160 is necessary to saturate the P2X7Rs.
Radiochemical Impurities: The presence of radioactive impurities can lead to unexpected biodistribution and high background signal.- Ensure high radiochemical purity (>99%) of the [11C]GSK-1482160 preparation through appropriate quality control measures like HPLC.[8]
High Variability Between Subjects Inconsistent Injection Quality: Inaccurate intravenous injection can lead to a portion of the tracer being deposited subcutaneously, affecting the amount of tracer that reaches the systemic circulation.- Employ best practices for intravenous injections in rodents, including proper needle placement and slow, steady infusion.[8][9] - Scan the injection site (e.g., the tail) to quantify any extravasation of the radiotracer.[10]
Physiological State of the Animal: Factors such as anesthesia, body temperature, and stress can influence tracer biodistribution.- Standardize animal handling procedures, including the type and duration of anesthesia and methods for maintaining body temperature.[11][12]
Image Artifacts Movement During Scan: Animal movement during the PET scan will result in blurred images and inaccurate quantification.- Ensure the animal is properly anesthetized and securely positioned throughout the scan.
Incorrect Attenuation Correction: Inaccurate attenuation correction can lead to quantification errors.- Ensure the CT scan used for attenuation correction is properly co-registered with the PET data.

Data Presentation

Table 1: In Vitro Binding Affinities of [11C]GSK-1482160

ParameterValueCell LineReference
Kd (nM) 5.09 ± 0.98HEK293-hP2X7R[2]
Ki (nM) 2.63 ± 0.6HEK293-hP2X7R[2]
Kd (nM) 1.15 ± 0.12HEK293-hP2X7R membranes[5]

Table 2: Biodistribution of [11C]GSK-1482160 in Mice (%ID/g)

OrganSaline-Treated (30 min post-injection)LPS-Treated (30 min post-injection)Reference
Blood ~1.5~4.0[7]
Heart ~2.0~6.0[7]
Lung ~2.5~7.5[7]
Liver ~4.0~15.0[7]
Spleen ~2.0~8.0[7]
Kidney ~3.0~10.0[7]
Muscle ~1.0~2.5[7]
Bone ~1.5~4.0[7]
Brain ~0.5~1.5[7]

Note: These values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for a Typical Preclinical [11C]GSK-1482160 PET/CT Imaging Experiment in a Mouse Model of Neuroinflammation
  • Animal Model: C57BL/6 mice are commonly used. Neuroinflammation can be induced by a systemic injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg, with imaging performed 72 hours post-injection.[5][7]

  • Radiotracer Preparation: [11C]GSK-1482160 should be synthesized with high radiochemical purity (>99%) and a specific activity of 370-1110 GBq/µmol.[8]

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1.5-2.5% in oxygen).[13]

    • Maintain the animal's body temperature using a heating pad or lamp.

    • Place a catheter in the lateral tail vein for tracer injection.

  • Tracer Injection:

    • The recommended injected dose is approximately 155 ± 10 MBq/kg.[7]

    • Administer the tracer as an intravenous bolus injection.

  • PET/CT Imaging:

    • Position the anesthetized animal in the scanner.

    • Acquire a CT scan for attenuation correction and anatomical localization.

    • Perform a dynamic PET scan for 60-120 minutes immediately following tracer injection.[2][7]

  • Image Analysis:

    • Reconstruct the PET images with correction for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Define regions of interest (ROIs) on the brain and other organs to generate time-activity curves (TACs).

    • Calculate standardized uptake values (SUV) or use kinetic modeling to quantify tracer uptake.

Visualizations

Signaling Pathways

P2X7R_Signaling_Pathway extracellular_ATP Extracellular ATP P2X7R P2X7 Receptor extracellular_ATP->P2X7R activates Ion_Channel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation NFkB NF-κB Activation MAPK->NFkB Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Pro_inflammatory->Neuroinflammation

Caption: Simplified signaling pathway of the P2X7 receptor in neuroinflammation.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Preparation (e.g., LPS injection) Anesthesia Animal Anesthesia & Preparation Animal_Model->Anesthesia Radiosynthesis [11C]GSK-1482160 Radiosynthesis & QC Injection Tracer Injection (Intravenous) Radiosynthesis->Injection Anesthesia->Injection PET_CT_Scan PET/CT Imaging Injection->PET_CT_Scan Image_Recon Image Reconstruction & Co-registration PET_CT_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Data_Quant Data Quantification (SUV, Kinetic Modeling) ROI_Analysis->Data_Quant Interpretation Results Interpretation Data_Quant->Interpretation

Caption: General experimental workflow for [11C]GSK-1482160 PET imaging.

References

Strategies to increase the specific activity of [11C]GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [11C]GSK-1482160, with a focus on strategies to increase its specific activity.

Troubleshooting Guide: Low Specific Activity

Low specific activity is a common challenge in the synthesis of 11C-labeled radiotracers. This guide provides a systematic approach to identifying and resolving potential issues during the synthesis of [11C]GSK-1482160.

Problem: Consistently low specific activity (< 370 GBq/μmol at End of Bombardment - EOB).

Potential Cause Recommended Action Detailed Explanation
1. Carbon-12 Contamination in [11C]CO2 - Optimize Cyclotron Target Performance: Ensure high-purity nitrogen target gas with minimal oxygen. Regularly maintain and clean the cyclotron target. Consider discarding the first 1-3 irradiations of the day.[1] - Use CO2 Trapping and Purification: Employ a purification column or cryogenic trap to separate [11C]CO2 from carrier CO2 and other impurities before the synthesis of [11C]CH3I or [11C]CH3OTf.[2]The most significant source of carrier carbon is often the cyclotron target itself, where stable CO2 can be generated during bombardment.[3] Minimizing this contamination at the source is critical for achieving high specific activity.
2. Suboptimal [11C]Methylating Agent Synthesis - Ensure High-Purity Reagents: Use fresh, high-purity lithium aluminum hydride (LiAlH4) and hydroiodic acid (HI) for the "wet" method of [11C]CH3I synthesis. - Optimize Reaction Conditions: Carefully control the temperature and reaction time for the conversion of [11C]CO2 to [11C]CH3I and subsequently to [11C]CH3OTf.The efficiency and purity of the [11C]methylating agent, typically [11C]CH3OTf for this synthesis, directly impact the specific activity of the final product. Incomplete reactions or side reactions can introduce carrier carbon.
3. Precursor-Related Issues - Verify Precursor Purity and Integrity: Use high-purity desmethyl-GSK1482160 precursor. Store the precursor under inert gas and protected from moisture. - Optimize Precursor Concentration: Empirically determine the optimal precursor amount. Start with a low concentration (e.g., 0.5-1.0 mg) and gradually increase if necessary.An excess of the desmethyl precursor can lead to difficulties in purification, potentially co-eluting with the final product and lowering the specific activity. Degradation of the precursor can also lead to lower radiochemical yields.
4. Inefficient N-[11C]Methylation Reaction - Optimize Reaction Temperature and Time: Systematically vary the reaction temperature (e.g., 80-120°C) and time (e.g., 3-7 minutes) to find the optimal conditions for the N-methylation step. - Select Appropriate Base and Solvent: The choice of base and solvent is crucial. While specific details for [11C]GSK-1482160 are proprietary, common choices for similar reactions include inorganic bases in polar aprotic solvents like DMF.[4][5]Incomplete reaction of the [11C]methylating agent with the precursor will result in lower radiochemical yields and can impact the final specific activity.
5. Inefficient Purification - Optimize HPLC Conditions: Develop a high-performance liquid chromatography (HPLC) method that provides a clear separation between [11C]GSK-1482160 and the desmethyl precursor. Adjust the mobile phase composition, flow rate, and column type as needed. - Efficient Solid-Phase Extraction (SPE): Ensure the SPE cartridge effectively retains the final product while allowing impurities to be washed away. This step is also crucial for solvent exchange to a biocompatible formulation.Co-elution of the unlabeled desmethyl precursor with the final radiolabeled product is a major cause of low specific activity. An optimized purification method is essential to remove this and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected specific activity for [11C]GSK-1482160?

A1: Published literature reports specific activities for [11C]GSK-1482160 in the range of 370–1110 GBq/μmol at the end of bombardment (EOB).[6] Values around 571 GBq/μmol have also been reported.[7]

Q2: What are the primary sources of carrier carbon that can lower the specific activity?

A2: The main sources of non-radioactive (carrier) carbon in 11C-radiochemistry are:

  • From the Cyclotron: Stable CO2 present in the nitrogen target gas or generated from trace organic impurities within the target during bombardment.[1][3]

  • Atmospheric Contamination: Introduction of atmospheric CO2 into the synthesis module or reagents.[2]

  • Reagents and Solvents: Trace carbon impurities in reagents and solvents used throughout the synthesis.

  • System Components: Leaks in the system or outgassing from tubing and vials.

Q3: How does the amount of precursor affect the specific activity?

A3: The amount of precursor can have a significant impact. While a sufficient amount is needed to ensure a good radiochemical yield, an excess can make it difficult to separate the final [11C]GSK-1482160 from the unreacted desmethyl precursor during HPLC purification. This co-elution will lower the specific activity. It is crucial to find the minimum amount of precursor that provides an acceptable radiochemical yield.

Q4: What are the key parameters to optimize in the N-[11C]methylation step?

A4: The key parameters to optimize for the N-[11C]methylation of the desmethyl-GSK1482160 precursor are:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to degradation of the precursor or product.

  • Time: The reaction time should be long enough for complete conversion but short enough to minimize radioactive decay.

  • Base: The choice of base is critical for deprotonating the amide nitrogen, making it nucleophilic.

  • Solvent: The solvent must dissolve the precursor and base, and be compatible with the reaction conditions.

Q5: Can you provide a general workflow for troubleshooting low specific activity?

A5: A logical workflow for troubleshooting is essential. The following diagram illustrates a systematic approach to identifying the source of the problem.

Troubleshooting_Workflow start Low Specific Activity Detected check_co2 Step 1: Verify [11C]CO2 Specific Activity start->check_co2 co2_ok [11C]CO2 SA is High check_co2->co2_ok Yes co2_low [11C]CO2 SA is Low check_co2->co2_low No check_methylation Step 2: Evaluate [11C]Methylating Agent Synthesis co2_ok->check_methylation troubleshoot_cyclotron Troubleshoot Cyclotron Target and Gas Purity co2_low->troubleshoot_cyclotron methylation_ok Methylation Synthesis is Efficient check_methylation->methylation_ok Yes methylation_bad Methylation Synthesis is Inefficient check_methylation->methylation_bad No check_labeling Step 3: Assess N-[11C]Methylation Reaction methylation_ok->check_labeling troubleshoot_reagents Check Reagents and Conditions for Methylating Agent Synthesis methylation_bad->troubleshoot_reagents labeling_ok Labeling Reaction is Efficient check_labeling->labeling_ok Yes labeling_bad Labeling Reaction is Inefficient check_labeling->labeling_bad No check_purification Step 4: Analyze Purification Method labeling_ok->check_purification troubleshoot_labeling_conditions Optimize Labeling Reaction Conditions (Temp, Time, Base) labeling_bad->troubleshoot_labeling_conditions purification_ok Good Separation of Product and Precursor check_purification->purification_ok Yes purification_bad Poor Separation check_purification->purification_bad No end_good High Specific Activity Achieved purification_ok->end_good troubleshoot_hplc Optimize HPLC Method (Mobile Phase, Column) purification_bad->troubleshoot_hplc

Caption: Troubleshooting workflow for low specific activity.

Experimental Protocols

Synthesis of [11C]GSK-1482160

The synthesis of [11C]GSK-1482160 is achieved through the N-[11C]methylation of the desmethyl precursor, desmethyl-GSK1482160, using [11C]methyl triflate ([11C]CH3OTf).[6]

1. Production of [11C]CO2:

  • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron by bombarding high-purity nitrogen gas containing a small percentage of oxygen.[8]

2. Synthesis of [11C]CH3OTf:

  • The produced [11C]CO2 is trapped and converted to [11C]CH3I. This can be done using the "wet method" (reduction with LiAlH4 followed by reaction with HI) or the gas-phase method.

  • [11C]CH3I is then passed through a heated column containing silver triflate to produce [11C]CH3OTf.

3. N-[11C]Methylation of Desmethyl-GSK1482160:

  • The [11C]CH3OTf is trapped in a reaction vessel containing the desmethyl-GSK1482160 precursor (typically 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMF) with an appropriate base.

  • The reaction mixture is heated (e.g., 80-120°C) for a short period (e.g., 3-5 minutes) to facilitate the N-methylation.

4. Purification and Formulation:

  • The reaction mixture is quenched and purified using semi-preparative HPLC to separate [11C]GSK-1482160 from the unreacted precursor and other impurities.

  • The collected fraction containing the product is then reformulated into a physiologically compatible solution, typically using solid-phase extraction (SPE) to remove the HPLC solvents and exchange them for saline with a small percentage of ethanol.

The following diagram illustrates the general experimental workflow for the synthesis of [11C]GSK-1482160.

Synthesis_Workflow cyclotron Cyclotron (14N(p,α)11C) co2 [11C]CO2 cyclotron->co2 meI [11C]CH3I Synthesis co2->meI meOTf [11C]CH3OTf Synthesis meI->meOTf labeling N-[11C]Methylation (Desmethyl-GSK1482160) meOTf->labeling hplc HPLC Purification labeling->hplc spe SPE Formulation hplc->spe final_product [11C]GSK-1482160 (for injection) spe->final_product

Caption: General workflow for [11C]GSK-1482160 synthesis.

Data Presentation

Table 1: Reported Radiosynthesis Parameters for [11C]GSK-1482160

ParameterReported ValueReference
Radiochemical Yield 40-50% (from [11C]CO2, decay corrected to EOB)[6]
Specific Activity 370-1110 GBq/μmol (at EOB)[6]
Specific Activity 571.23 ± 130.8 GBq/μmol[7]
Radiochemical Purity >99%[6]
Total Synthesis Time ~40 min from EOB[6]

Note: EOB refers to the End of Bombardment. The radiochemical yield and specific activity can vary depending on the specific synthesis setup and conditions.

References

Managing potential adverse effects of GSK-1482160 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GSK-1482160 Animal Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing potential adverse effects during preclinical animal studies of GSK-1482160, a selective inhibitor of Kinase X.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK-1482160?

A1: GSK-1482160 is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the pro-inflammatory cytokine signaling cascade. By blocking Kinase X, GSK-1482160 is expected to reduce inflammation.

Q2: What are the most common potential adverse effects observed with GSK-1482160 in animal models?

A2: Based on its mechanism of action, the most anticipated adverse effects are related to immunosuppression, such as an increased susceptibility to infections. Other potential effects may include mild gastrointestinal upset at higher doses. All observed adverse effects should be recorded and reported immediately.

Q3: How should I monitor for potential immunosuppression?

A3: Regular monitoring should include complete blood counts (CBCs) with differentials, with particular attention to lymphocyte and neutrophil counts. Clinical signs of infection, such as lethargy, weight loss, or changes in behavior, should also be closely monitored.

Q4: What is the recommended course of action if an animal shows signs of severe adverse effects?

A4: In case of severe adverse effects, the animal should be immediately isolated if signs of infection are present, and veterinary staff must be consulted. The study protocol may require dose reduction or cessation for the affected animal. All instances must be thoroughly documented.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss in Rodent Studies
  • Problem: Mice treated with high doses of GSK-1482160 (>50 mg/kg) exhibit a 15% body weight loss within the first week of dosing.

  • Possible Causes:

    • Reduced Food/Water Intake: The compound may cause mild nausea or malaise, leading to decreased consumption.

    • Gastrointestinal Effects: Inhibition of Kinase X in the GI tract could be affecting nutrient absorption or causing discomfort.

    • Systemic Toxicity: Off-target effects or exaggerated pharmacology at high doses.

  • Troubleshooting Steps:

    • Measure Food and Water Intake: Quantify daily consumption to confirm if it has decreased.

    • Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support (e.g., hydrogel).

    • Dose Adjustment: Consider a dose de-escalation study to identify the maximum tolerated dose (MTD).

    • Clinical Pathology: Perform a full blood panel and check for markers of liver or kidney toxicity (see Table 1).

Issue 2: Abnormal Hematology Findings
  • Problem: A significant drop in lymphocyte counts (lymphopenia) is observed in non-human primates after two weeks of daily dosing.

  • Possible Causes:

    • On-Target Pharmacology: Inhibition of Kinase X-mediated signaling is likely affecting lymphocyte survival or proliferation.

    • Immune System Dysregulation: The intended immunosuppressive effect may be more potent than anticipated.

  • Troubleshooting Steps:

    • Confirm with Flow Cytometry: Use flow cytometry to analyze lymphocyte subsets (T-cells, B-cells, NK cells) to understand which populations are most affected.

    • Monitor for Opportunistic Infections: Increase surveillance for any clinical signs of infection.

    • Evaluate Reversibility: Include a recovery group in the study to determine if lymphocyte counts return to baseline after cessation of dosing.

Data Presentation

Table 1: Example Clinical Pathology Data in Rats After 28-Day Treatment

ParameterVehicle Control (Mean ± SD)GSK-1482160 (10 mg/kg) (Mean ± SD)GSK-1482160 (50 mg/kg) (Mean ± SD)
Hematology
White Blood Cells (x10⁹/L)8.5 ± 1.27.9 ± 1.15.1 ± 0.9
Lymphocytes (x10⁹/L)6.4 ± 0.95.8 ± 0.83.2 ± 0.6
Neutrophils (x10⁹/L)1.5 ± 0.31.6 ± 0.41.4 ± 0.3
Serum Chemistry
Alanine Aminotransferase (ALT) (U/L)35 ± 840 ± 1042 ± 12
Aspartate Aminotransferase (AST) (U/L)88 ± 1595 ± 20101 ± 18
Blood Urea Nitrogen (BUN) (mg/dL)21 ± 423 ± 524 ± 6
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.2

*Indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.

Experimental Protocols

Protocol 1: Monitoring Complete Blood Count (CBC)
  • Sample Collection: Collect approximately 100 µL of whole blood from the tail vein (rodents) or a peripheral vein (larger animals) into EDTA-coated tubes.

  • Analysis: Use a calibrated automated hematology analyzer to determine counts for white blood cells (with differentials), red blood cells, and platelets.

  • Frequency: Collect samples at baseline (pre-dose), and then weekly throughout the study.

  • Data Review: Compare treatment group data against the vehicle control group and baseline values. Investigate any trends or significant changes.

Protocol 2: Daily Clinical Observations
  • Observation Time: Conduct observations at the same time each day, preferably a few hours after dosing.

  • Parameters to Check:

    • General Appearance: Posture, grooming, coat condition.

    • Behavior: Activity level, signs of pain or distress (e.g., hunched posture, piloerection).

    • Physical Signs: Changes in respiration, skin color, or presence of discharge.

    • Fecal/Urine Output: Note any signs of diarrhea, constipation, or changes in urine color/volume.

  • Scoring System: Use a standardized clinical scoring sheet to ensure consistency in data collection.

  • Reporting: Any abnormal findings should be immediately reported to the study director and veterinary staff.

Visualizations

aef_workflow start Adverse Event Observed assess Assess Severity (Mild, Moderate, Severe) start->assess notify Notify Study Director & Veterinarian assess->notify mild Mild Event notify->mild If Mild moderate Moderate Event notify->moderate If Moderate severe Severe Event notify->severe If Severe monitor Increase Monitoring Frequency mild->monitor supportive Provide Supportive Care moderate->supportive dose_reduce Consider Dose Reduction moderate->dose_reduce stop_dose Stop Dosing & Provide Full Veterinary Care severe->stop_dose document Document All Actions & Observations monitor->document supportive->document dose_reduce->document stop_dose->document

Caption: Workflow for managing adverse events.

kinase_pathway cytokine Pro-inflammatory Cytokine receptor Cell Surface Receptor cytokine->receptor kinase_x Kinase X receptor->kinase_x Activates downstream Downstream Signaling Proteins kinase_x->downstream gsk GSK-1482160 gsk->kinase_x Inhibits transcription Transcription Factors (e.g., NF-kB) downstream->transcription nucleus Nucleus transcription->nucleus response Inflammatory Gene Expression nucleus->response

Caption: Hypothetical signaling pathway for Kinase X.

Refinement of imaging protocols for detecting P2X7R with [11C]GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of imaging protocols for detecting the P2X7 receptor (P2X7R) using the PET tracer [11C]GSK-1482160.

Frequently Asked Questions (FAQs)

Q1: What is [11C]GSK-1482160 and why is it used for P2X7R imaging?

A1: [11C]GSK-1482160 is a potent and selective P2X7R antagonist that has been radiolabeled with carbon-11.[1][2] It is utilized as a positron emission tomography (PET) tracer to visualize and quantify the expression of the P2X7 receptor in vivo. The P2X7R is a key target in neuroinflammation and is implicated in a variety of neurodegenerative diseases and cancers, making [11C]GSK-1482160 a valuable tool for diagnosis and therapeutic monitoring.[1][3][4]

Q2: What are the key binding characteristics of [11C]GSK-1482160?

A2: [11C]GSK-1482160 exhibits high affinity for the human P2X7 receptor. In vitro studies using HEK293-hP2X7R cells have demonstrated favorable binding kinetics. For detailed quantitative data, please refer to the data tables below.

Q3: Does [11C]GSK-1482160 cross the blood-brain barrier (BBB)?

A3: Yes, [11C]GSK-1482160 has been shown to penetrate the blood-brain barrier.[1][2][5] However, brain uptake in healthy human subjects has been observed to be low.[3][6] Despite this, the tracer has proven effective in detecting increased P2X7R expression in preclinical models of neuroinflammation and in human glioma patients.[1][5][7]

Q4: What are the main applications of [11C]GSK-1482160 PET imaging?

A4: The primary application is the in vivo imaging of neuroinflammation. It has been successfully used in preclinical models of lipopolysaccharide (LPS)-induced inflammation and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][5] Additionally, it has been used to characterize the tumor microenvironment in glioma patients.[7]

Q5: Are there any species differences to consider when using [11C]GSK-1482160?

A5: Yes, there are species-specific differences in binding affinity. For instance, [11C]GSK-1482160 has a lower binding affinity for the rat P2X7 receptor compared to the human receptor, which can affect tracer uptake in rat models.[8]

Troubleshooting Guide

Issue 1: Low tracer uptake in the region of interest.

  • Possible Cause 1: Low P2X7R expression.

    • Solution: Confirm P2X7R expression levels in your model system using ex vivo methods such as immunohistochemistry or western blotting. In a preclinical model of neuroinflammation, the peak of P2X7R expression may occur at a specific time point after the inflammatory stimulus. For example, in an LPS-induced mouse model, whole-brain Iba1 expression, a marker for microglial activation, peaked at 72 hours.[6]

  • Possible Cause 2: Poor blood-brain barrier penetration.

    • Solution: While [11C]GSK-1482160 does cross the BBB, its uptake can be low in healthy tissue.[3][6] In preclinical studies, consider using a model with significant neuroinflammation to enhance tracer uptake. For peripheral applications, BBB penetration is not a concern.[3]

  • Possible Cause 3: Interspecies variability.

    • Solution: Be aware of the binding affinity of [11C]GSK-1482160 for the P2X7R in your chosen animal model. As mentioned, the affinity for the rat P2X7R is lower than for the human receptor.[8]

Issue 2: High non-specific binding.

  • Possible Cause 1: Suboptimal imaging window.

    • Solution: Dynamic PET imaging can help determine the optimal time window where specific binding is highest relative to non-specific binding. In mice, stable tissue levels were observed approximately 10 minutes after administration.[1]

  • Possible Cause 2: Radiometabolites.

    • Solution: While not extensively detailed in the provided results, the presence of radiometabolites can contribute to non-specific signal. Perform metabolite analysis of blood and plasma samples to correct for this.

  • Possible Cause 3: Off-target binding.

    • Solution: To confirm that the signal is specific to P2X7R, perform blocking studies by pre-administering a non-radiolabeled P2X7R antagonist. A significant reduction in tracer uptake would indicate specific binding. In an LPS-treated mouse model, a 1 mg/kg dose of unlabeled GSK1482160 resulted in 97% displacement of the radiotracer signal.[1]

Issue 3: Difficulty with kinetic modeling of dynamic PET data.

  • Possible Cause 1: Inappropriate model selection.

    • Solution: For [11C]GSK-1482160, a 2-compartment, 5-parameter tracer kinetic model has been successfully applied in mice.[2][6] In human glioma studies, the multilinear reference tissue model was found to be sufficient for quantification.[7]

  • Possible Cause 2: Issues with the input function.

    • Solution: Ensure accurate measurement of the arterial input function if not using a reference tissue model. This includes proper blood sampling and metabolite correction.

Quantitative Data Summary

Table 1: In Vitro Binding Characteristics of [11C]GSK-1482160

ParameterValueCell Line/TissueReference
Kd 1.15 ± 0.12 nMHEK293-hP2X7R membranes[6]
Kd 5.09 ± 0.98 nMHEK293-hP2X7R living cells[5]
Ki 2.63 ± 0.6 nMHEK293-hP2X7R living cells[5]
Bmax 3.03 ± 0.10 pmol/mgHEK293-hP2X7R membranes[6]
kon 0.2312 ± 0.01542 min-1·nM-1HEK293-hP2X7R cells[2]
koff 0.2547 ± 0.0155 min-1HEK293-hP2X7R cells[2]

Table 2: In Vivo [11C]GSK-1482160 Uptake in a Mouse Model of LPS-Induced Neuroinflammation

ConditionFold Increase in Whole-Brain UptakeBlocking with unlabeled GSK1482160Reference
LPS-treated vs. Saline3.2-fold97% displacement[1][2]
LPS-treated vs. Saline3.6-fold97% displacement[1]

Table 3: In Vitro [11C]GSK-1482160 Uptake in an EAE Rat Model of Multiple Sclerosis

EAE StageTracer Uptake (PSL/mm²)Reference
Sham66.37 ± 1.48[5]
EAE-remitting149.00 ± 54.14[5]
EAE-peak277.74 ± 79.74[5]

Experimental Protocols

1. Radiosynthesis of [11C]GSK-1482160

[11C]GSK-1482160 is synthesized via N-[11C]methylation of its desmethyl precursor.[9] [11C]CO2 is converted to [11C]CH3OTf (methyl triflate), which is a more reactive methylating agent than [11C]CH3I.[3] The desmethyl precursor is then reacted with [11C]CH3OTf. The final product is purified by high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).[9] This method typically yields a radiochemical purity of >99% with a total synthesis time of approximately 40 minutes.[9]

2. In Vivo PET Imaging in a Mouse Model of Neuroinflammation

  • Model Induction: Administer lipopolysaccharide (LPS) to induce systemic inflammation. Peak neuroinflammation is often observed around 72 hours post-administration.[6]

  • Radiotracer Administration: Inject [11C]GSK-1482160 intravenously.

  • Dynamic PET/CT Scanning: Perform dynamic PET/CT imaging for a duration of 60-90 minutes.

  • Blocking Study (for validation): In a separate cohort, administer a blocking dose of non-radiolabeled GSK1482160 (e.g., 1 mg/kg) 10 minutes prior to the radiotracer injection.[1]

  • Data Analysis: Reconstruct PET images and perform kinetic modeling (e.g., 2-compartment, 5-parameter model) to determine the total distribution volume (VT).[2][6]

3. In Vitro Autoradiography in an EAE Rat Model

  • Model Induction: Induce experimental autoimmune encephalomyelitis (EAE) in rats according to established protocols.[5]

  • Tissue Preparation: At different stages of the disease (e.g., peak and remitting), harvest the lumbar spinal cord and prepare frozen sections.[5]

  • Incubation: Incubate the tissue sections with [11C]GSK-1482160.

  • Washing and Drying: Wash the sections to remove unbound tracer and then dry them.

  • Imaging: Expose the sections to a phosphor imaging plate and quantify the tracer uptake in specific regions.

  • Correlation: Correlate the tracer uptake with immunohistochemical staining for P2X7R and markers of microglial activation.[5]

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na+ Influx Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Opens Channel Pore_Formation Large Pore Formation P2X7R->Pore_Formation Prolonged Activation NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Triggers Cell_Death Apoptosis/Necrosis Pore_Formation->Cell_Death Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_Release IL-1β Release Caspase1->IL1b_Release Cleaves pro-IL-1β GSK1482160 [11C]GSK-1482160 GSK1482160->P2X7R Antagonist (Blocks Activation)

Caption: P2X7R signaling pathway and the inhibitory action of [11C]GSK-1482160.

Experimental_Workflow cluster_preparation Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis cluster_validation Ex Vivo Validation Model Animal Model Preparation (e.g., LPS or EAE) Injection Tracer Injection (with or without blocker) Model->Injection Autoradiography Autoradiography Model->Autoradiography IHC Immunohistochemistry Model->IHC Radiosynthesis [11C]GSK-1482160 Radiosynthesis Radiosynthesis->Injection Scan Dynamic PET/CT Scan Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction Modeling Kinetic Modeling Reconstruction->Modeling Quantification Quantification of VT Modeling->Quantification Quantification->IHC Correlation

Caption: Experimental workflow for P2X7R imaging with [11C]GSK-1482160.

References

GSK-1482160 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK-1482160. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid GSK-1482160?

For optimal stability, solid GSK-1482160 should be stored under the following conditions:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term (months to years): For extended storage, it is recommended to keep the solid compound at -20°C in a dry and dark location. Properly stored, GSK-1482160 is expected to be stable for over two years.

Q2: How should I prepare and store GSK-1482160 stock solutions?

GSK-1482160 is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. For storage of stock solutions:

  • Short-term (up to 1 month): Store aliquots at -20°C.

  • Long-term (up to 6 months): For longer preservation, store aliquots at -80°C.[1]

It is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: Is GSK-1482160 stable in aqueous solutions?

Q4: What is the metabolic stability of GSK-1482160?

GSK-1482160 has demonstrated high metabolic stability in human, rat, dog, and monkey liver microsomes and hepatocytes.[2] This suggests that the compound is not rapidly metabolized by liver enzymes, a favorable characteristic for in vivo studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of GSK-1482160 stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Precipitation of the compound in aqueous buffer.Increase the percentage of DMSO in the final working solution (while ensuring it is compatible with your experimental system). Prepare aqueous solutions fresh and use them immediately. Consider the use of a sonicator to aid dissolution.
Loss of compound activity over time Improper storage of solid compound or stock solutions.Review the recommended storage conditions. Ensure the solid is stored in a dry, dark place at the correct temperature. For solutions, confirm they are stored at -80°C for long-term use and that aliquots are used to prevent freeze-thaw cycles.
Potential degradation due to light exposure.Protect solutions from light by using amber vials or wrapping containers in foil, especially during long experiments.

Stability Data Summary

Solid-State Storage Recommendations

Storage Duration Temperature Additional Conditions Expected Shelf Life
Short-term0 - 4°CDry, darkDays to weeks
Long-term-20°CDry, dark> 2 years

Stock Solution Storage Recommendations (in DMSO)

Storage Duration Temperature Key Recommendation
Up to 1 month-20°CAliquot to avoid freeze-thaw cycles
Up to 6 months-80°CAliquot to avoid freeze-thaw cycles[1]

Experimental Protocols

Protocol for Preparation of GSK-1482160 Stock Solution

  • Materials: GSK-1482160 solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the GSK-1482160 solid to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of GSK-1482160 in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow GSK-1482160 Experimental Workflow cluster_preparation Preparation cluster_storage Storage cluster_experiment Experimentation solid GSK-1482160 Solid dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot short_term Short-term (-20°C, <1 month) aliquot->short_term long_term Long-term (-80°C, <6 months) aliquot->long_term thaw Thaw a Single Aliquot short_term->thaw long_term->thaw dilute Prepare Fresh Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for preparing, storing, and using GSK-1482160 solutions.

troubleshooting_flow Troubleshooting Inconsistent Results with GSK-1482160 start Inconsistent Experimental Results check_solution Was the working solution prepared fresh? start->check_solution check_stock Was the stock solution stored correctly (-80°C, aliquoted)? check_solution->check_stock Yes prepare_fresh_working Action: Prepare fresh working solution for each experiment. check_solution->prepare_fresh_working No check_solid Was the solid compound stored correctly (-20°C, dry, dark)? check_stock->check_solid Yes prepare_fresh_stock Action: Prepare new stock solution from solid. check_stock->prepare_fresh_stock No order_new Action: Order new batch of GSK-1482160. check_solid->order_new No retest Retest Experiment check_solid->retest Yes prepare_fresh_working->retest prepare_fresh_stock->retest

Caption: A logical flow for troubleshooting inconsistent experimental outcomes with GSK-1482160.

References

Interpreting unexpected results in GSK-1482160 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-1482160. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot functional assays involving this compound. GSK-1482160 is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It reduces the efficacy of ATP at the P2X7 receptor, leading to the inhibition of downstream signaling, such as IL-1β release.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK-1482160?

A1: GSK-1482160 is a negative allosteric modulator (NAM) of the P2X7 receptor.[1] This means it binds to a site on the receptor that is different from the ATP binding site. This binding event changes the receptor's conformation, reducing the efficacy of ATP in activating the channel, without affecting ATP's binding affinity.[1][2] The primary downstream effect of this action is the inhibition of pro-inflammatory cytokine release, such as IL-1β.[1]

Q2: In which experimental systems has GSK-1482160 been characterized?

A2: GSK-1482160 has been characterized in various in vitro and in vivo systems. In vitro, it has been studied using recombinant human embryonic kidney cell lines expressing the human P2X7R (HEK293-hP2X7R).[3][4] In vivo, it has been evaluated in rat models of chronic inflammatory and neuropathic pain.[1] Additionally, its pharmacokinetic and pharmacodynamic profile has been assessed in healthy human subjects.

Q3: What are the typical potency values for GSK-1482160?

A3: The potency of GSK-1482160 can vary depending on the experimental system and species. The following table summarizes some reported values.

ParameterSpeciesValueReference
pIC50Human8.5[1]
pIC50Rat6.5[1]
KiHuman~3 nM[3]
KdHuman5.09 ± 0.98 nM[3][5]

Q4: Is GSK-1482160 cell-permeable?

A4: Yes, GSK-1482160 is described as an orally active and blood-brain barrier penetrant compound, which indicates that it is cell-permeable.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No inhibition of ATP-induced IL-1β release is observed.

  • Possible Cause 1: Suboptimal Assay Conditions. The P2X7R requires a priming signal, typically lipopolysaccharide (LPS), to induce pro-IL-1β expression before ATP stimulation can trigger its release.

    • Troubleshooting Steps:

      • Ensure cells are properly primed with LPS for an adequate duration (e.g., 2-4 hours) before adding GSK-1482160 and then stimulating with ATP.

      • Verify the potency of your ATP stock. ATP solutions can degrade over time. Prepare fresh ATP solutions for each experiment.

      • Optimize the ATP concentration. The concentration of ATP needed to activate P2X7R can be cell-type dependent. Perform an ATP dose-response curve to determine the optimal concentration for your system.

  • Possible Cause 2: Low P2X7R Expression. The cell line you are using may not express sufficient levels of the P2X7 receptor.

    • Troubleshooting Steps:

      • Confirm P2X7R expression in your cell line at the mRNA level (RT-qPCR) and protein level (Western blot or flow cytometry).

      • Consider using a cell line known to have robust P2X7R expression, such as human monocytic cell lines (e.g., THP-1) or HEK293 cells stably expressing the human P2X7R.[3][4]

  • Possible Cause 3: Compound Instability or Precipitation. GSK-1482160 may be unstable or precipitating in your assay medium.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of GSK-1482160 in a suitable solvent like DMSO.

      • Visually inspect the assay medium for any signs of compound precipitation after adding GSK-1482160.

      • Minimize the final concentration of DMSO in your assay, as high concentrations can affect cell health and assay performance.

Below is a troubleshooting workflow for this issue:

G start No inhibition of IL-1β release observed check_assay Verify Assay Conditions (LPS priming, ATP potency) start->check_assay outcome_assay_ok Assay conditions optimal check_assay->outcome_assay_ok OK outcome_assay_bad Suboptimal conditions found check_assay->outcome_assay_bad Issue check_receptor Confirm P2X7R Expression (qPCR, Western Blot) outcome_receptor_ok P2X7R expression confirmed check_receptor->outcome_receptor_ok OK outcome_receptor_bad Low/no P2X7R expression check_receptor->outcome_receptor_bad Issue check_compound Assess Compound Integrity (Fresh stock, solubility) outcome_compound_ok Compound is stable check_compound->outcome_compound_ok OK outcome_compound_bad Compound precipitated/degraded check_compound->outcome_compound_bad Issue outcome_assay_ok->check_receptor solution_assay Optimize LPS priming and ATP concentration outcome_assay_bad->solution_assay outcome_receptor_ok->check_compound solution_receptor Use a high-expressing P2X7R cell line outcome_receptor_bad->solution_receptor solution_compound Prepare fresh compound and check solubility outcome_compound_bad->solution_compound

Troubleshooting workflow for lack of IL-1β inhibition.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the microplate is a common source of variability.

    • Troubleshooting Steps:

      • Ensure you have a single-cell suspension before seeding.

      • Mix the cell suspension between pipetting steps to prevent settling.

      • Follow a consistent pipetting technique for all wells.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate can behave differently due to temperature and humidity gradients during incubation.

    • Troubleshooting Steps:

      • Avoid using the outer wells of the plate for experimental conditions.

      • Fill the outer wells with sterile PBS or media to create a humidity barrier.

      • Ensure proper incubator humidity and temperature.

  • Possible Cause 3: Reagent Addition Inconsistency.

    • Troubleshooting Steps:

      • Use a multichannel pipette for adding reagents to minimize timing differences between wells.

      • Ensure complete mixing of reagents in each well, but avoid introducing bubbles.

Issue 3: Observed IC50 value is significantly different from published data.

  • Possible Cause 1: Differences in Assay Conditions. IC50 values are highly dependent on the specific conditions of the assay.

    • Troubleshooting Steps:

      • Compare your protocol to the published methodology, paying close attention to cell type, ATP concentration, incubation times, and serum concentration in the media.

      • The concentration of ATP used will significantly impact the IC50 of a negative allosteric modulator. Higher ATP concentrations may require higher concentrations of GSK-1482160 for inhibition.

  • Possible Cause 2: Different Cell Passage Numbers. Cellular responses can change as cells are passaged over time.

    • Troubleshooting Steps:

      • Use cells within a consistent and low passage number range for all experiments.

      • Regularly thaw fresh vials of cells to avoid genetic drift.

  • Possible Cause 3: Inaccurate Compound Concentration.

    • Troubleshooting Steps:

      • Verify the concentration of your GSK-1482160 stock solution.

      • Ensure your serial dilutions are accurate.

Experimental Protocols

1. IL-1β Release Assay in THP-1 Cells

This assay measures the ability of GSK-1482160 to inhibit ATP-induced IL-1β release from LPS-primed human monocytes.

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS)

    • GSK-1482160

    • ATP

    • Human IL-1β ELISA kit

  • Methodology:

    • Cell Differentiation: Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate. Differentiate cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

    • Cell Rest: Remove the PMA-containing medium and replace it with fresh, serum-free medium. Rest the cells for 24 hours.

    • LPS Priming: Replace the medium with fresh, serum-free medium containing 1 µg/mL LPS. Incubate for 3 hours at 37°C.

    • Compound Treatment: Add serial dilutions of GSK-1482160 to the wells. Incubate for 1 hour at 37°C.

    • ATP Stimulation: Add ATP to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

    • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for analysis.

    • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

2. P2X7R Calcium Flux Assay

This assay measures the influx of calcium into cells upon P2X7R activation and its inhibition by GSK-1482160.

  • Materials:

    • HEK293 cells stably expressing human P2X7R

    • DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • GSK-1482160

    • ATP

    • A fluorescence plate reader with an injection system

  • Methodology:

    • Cell Seeding: Seed HEK293-hP2X7R cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C, according to the manufacturer's protocol.

    • Wash: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Incubation: Add serial dilutions of GSK-1482160 to the wells and incubate for 15-30 minutes at room temperature.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

    • ATP Injection and Reading: Inject a solution of ATP (to a final concentration that elicits a submaximal response) into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx.

    • Data Analysis: Calculate the inhibition by GSK-1482160 by comparing the peak fluorescence response in treated wells to control wells.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the P2X7R signaling pathway and the inhibitory action of GSK-1482160.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome K+ efflux P2X7R->Inflammasome ATP ATP (Agonist) ATP->P2X7R Binds and Activates GSK GSK-1482160 (NAM) GSK->P2X7R Binds Allosterically Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves pro-IL-1β

P2X7R signaling and GSK-1482160 mechanism of action.

References

Validation & Comparative

A Comparative Analysis of the P2X7 Receptor Binding Affinity of GSK-1482160 and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the P2X7 receptor negative allosteric modulator, GSK-1482160, and its corresponding isomer. GSK-1482160, chemically defined as N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide, is the (S)-enantiomer of the molecule. This comparison is crucial for understanding the stereoselectivity of the P2X7 receptor and for guiding future drug design and development efforts targeting this important ion channel involved in neuroinflammation and pain.

Executive Summary

GSK-1482160 is a potent antagonist of the human P2X7 receptor, exhibiting high binding affinity in the low nanomolar range. While the synthesis of its corresponding (R)-enantiomer has been documented, publicly available data on the binding affinity of this specific isomer is scarce. The significant difference in biological activity often observed between enantiomers suggests that the (S)-configuration of GSK-1482160 is critical for its potent interaction with the P2X7 receptor. This guide summarizes the available quantitative data for GSK-1482160, outlines the experimental protocols for determining binding affinity, and illustrates the relevant signaling pathway.

Data Presentation: Binding Affinity Comparison

The following table summarizes the reported binding affinity of GSK-1482160 for the human P2X7 receptor. No quantitative binding data for the (R)-isomer of GSK-1482160 has been found in the reviewed literature.

CompoundChiral ConfigurationTarget ReceptorBinding Affinity ConstantValue (nM)
GSK-1482160(S)-enantiomerHuman P2X7Ki3.1[1]
GSK-1482160(S)-enantiomerHuman P2X7Ki2.63 ± 0.6[2][3]
[11C]GSK-1482160(S)-enantiomerHuman P2X7Kd1.15 ± 0.12[4]
GSK-1482160 Isomer(R)-enantiomerHuman P2X7Ki / KdNot Publicly Available

Experimental Protocols

The binding affinity of GSK-1482160 to the P2X7 receptor has been determined using radioligand binding assays. Below is a detailed methodology based on published studies.

Radioligand Competition Binding Assay

This assay measures the ability of a non-labeled compound (e.g., GSK-1482160) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Radioligand: [11C]GSK-1482160

  • Receptor Source: Membranes from HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

  • Test Compounds: GSK-1482160 and its isomer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: HEK293-hP2X7R cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of [11C]GSK-1482160.

    • A fixed amount of membrane protein.

    • Varying concentrations of the unlabeled test compound (GSK-1482160 or its isomer) to generate a competition curve.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Its binding to the receptor inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome ATP ATP ATP->P2X7 Activates GSK1482160 GSK-1482160 ((S)-enantiomer) GSK1482160->P2X7 Inhibits (Allosteric) Isomer GSK-1482160 Isomer ((R)-enantiomer) Isomer->P2X7 Presumed Weak or No Inhibition Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves proIL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling and modulation.

The experimental workflow for determining and comparing the binding affinities is a systematic process involving several key stages.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Binding Assay cluster_analysis Data Analysis Synth_S Synthesis of (S)-GSK-1482160 Radioligand_Binding Radioligand Competition Binding Assay Synth_S->Radioligand_Binding Synth_R Synthesis of (R)-GSK-1482160 Synth_R->Radioligand_Binding Receptor_Prep P2X7 Receptor Membrane Preparation Receptor_Prep->Radioligand_Binding Data_Acquisition Radioactivity Measurement Radioligand_Binding->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Comparison Affinity Comparison Ki_Calc->Comparison

Caption: Workflow for binding affinity comparison.

References

A Comparative Guide to P2X7 Receptor Antagonists in Neuroinflammation Models: GSK-1482160 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonist GSK-1482160 with other key antagonists in the context of neuroinflammation. This document synthesizes available preclinical and clinical data to aid in the evaluation and selection of appropriate tools for neuroinflammation research.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical player in the neuroinflammatory cascade.[1][2][3] Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of inflammatory events.[1][4] This includes the formation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[5][6] This process significantly contributes to the pathogenesis of various neurodegenerative and psychiatric disorders, making P2X7R a promising therapeutic target.[7]

This guide focuses on GSK-1482160, a potent and selective P2X7R antagonist, and compares its performance with other notable antagonists such as JNJ-54175446, AZD9056, and CE-224,535, based on available data from neuroinflammation and related models.

Quantitative Comparison of P2X7R Antagonists

The following tables summarize key in vitro and in vivo data for GSK-1482160 and other P2X7R antagonists.

CompoundSpeciespIC50Assay TypeReference
GSK-1482160 Human8.5IL-1β release[1][8]
Rat6.5IL-1β release[1][8]
JNJ-54175446 Human, Rat, Mouse, Macaque, Dog7.8 - 8.81Not Specified[1]
A-740003 Not Specified7.0 - 7.3Ca2+ flux, Yo-Pro uptake, IL-1β release[9]
AZ116453743 Human~8Not Specified[9]
Rat< 5Not Specified[9]
CompoundAnimal ModelRoute of AdministrationDoseOutcomeReference
GSK-1482160 Rat Chronic Joint Pain ModelOral (p.o.)20 mg/kgReversed mechanical allodynia[1]
Rat Chronic Constriction Injury (CCI) ModelOral (p.o.)20 mg/kgReversed mechanical allodynia[1]
JNJ-54175446 Rat ModelOral (p.o.)Not SpecifiedDose-dependent inhibition of IL-1β release in the hippocampus[1]
A-740003 Rat Neuropathic and Inflammatory Pain ModelsIntraperitoneal (i.p.)Not SpecifiedEfficacious in reducing pain[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating P2X7R antagonists.

In Vitro IL-1β Release Assay

This assay is a cornerstone for assessing the potency of P2X7R antagonists in blocking a key downstream effector of receptor activation.

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary microglia are cultured under standard conditions.

  • Priming: To induce pro-IL-1β expression, cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.[10]

  • Antagonist Treatment: After priming, cells are pre-incubated with varying concentrations of the P2X7R antagonist (e.g., GSK-1482160) or vehicle control for 30 minutes.[10]

  • P2X7R Activation: Subsequently, the P2X7 receptor is activated with a potent agonist such as Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.[10]

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[10]

  • Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in IL-1β release compared to the vehicle-treated control. The pIC50 value is calculated from the concentration-response curve.[10]

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[10]

  • Induction of Neuroinflammation: Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).[10]

  • Antagonist Administration: The P2X7R antagonist (e.g., GSK-1482160) or vehicle is administered at a specified time point relative to the LPS challenge (e.g., 1 hour prior). The route of administration (e.g., oral, subcutaneous) will depend on the pharmacokinetic properties of the compound.[10]

  • Assessment of Neuroinflammation: At a designated time post-LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

  • Biomarker Analysis: Brain homogenates are used to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays. Immunohistochemistry can be performed on brain sections to assess microglial activation (e.g., using Iba1 staining).[11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1_act Caspase-1 Activation NLRP3->Casp1_act pro_IL1b Pro-IL-1β Casp1_act->pro_IL1b Cleaves pro_IL18 Pro-IL-18 Casp1_act->pro_IL18 Cleaves IL1b Mature IL-1β Release pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18 Mature IL-18 Release pro_IL18->IL18 IL18->Neuroinflammation

Caption: P2X7R signaling cascade in microglia.

In_Vitro_Antagonist_Screening cluster_workflow In Vitro Screening Workflow start Culture Microglia/ Monocytes priming LPS Priming (4 hours) start->priming treatment Antagonist/ Vehicle Incubation (30 mins) priming->treatment activation Bz-ATP Activation (30 mins) treatment->activation measurement Measure IL-1β in Supernatant (ELISA) activation->measurement analysis Calculate pIC50 measurement->analysis

Caption: In vitro P2X7R antagonist screening workflow.

Discussion and Conclusion

GSK-1482160 is a potent P2X7R antagonist with high affinity for the human receptor.[1][8] Its blood-brain barrier permeability makes it a valuable tool for investigating the role of central P2X7R in neuroinflammation.[8][11] Preclinical studies have demonstrated its efficacy in rodent models of inflammatory and neuropathic pain.[1]

When compared to other antagonists, GSK-1482160 shows a notable species difference in potency, with higher affinity for the human P2X7R compared to the rat receptor.[1] This is an important consideration when translating findings from preclinical rodent models to human applications. In contrast, JNJ-54175446 exhibits high potency across multiple species, which may offer an advantage in preclinical development.[1]

Several P2X7R antagonists, including AZD9056 and CE-224,535, have been advanced to clinical trials for inflammatory conditions such as rheumatoid arthritis, but have unfortunately failed to demonstrate sufficient efficacy.[1][13][14] Similarly, a Phase I study of GSK-1482160 for chronic inflammatory pain did not achieve therapeutic benefit within a safe dose range.[1] These outcomes highlight the challenges in translating preclinical efficacy to clinical success for this target, which could be due to the complex role of P2X7R in different disease contexts and the potential for functional redundancy in inflammatory pathways.[1][6]

Despite these clinical setbacks, the robust preclinical evidence supporting the role of P2X7R in neuroinflammation continues to make it an attractive target. The development of brain-penetrant antagonists like GSK-1482160 and JNJ-54175446 remains crucial for exploring the therapeutic potential of P2X7R modulation in CNS disorders.[1] Future research should focus on understanding the nuanced role of P2X7R in different stages of neurodegenerative diseases and identifying patient populations that are most likely to respond to P2X7R-targeted therapies.[1]

References

Selectivity Profile of GSK-1482160: A Comparative Guide to Purinergic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological profile of GSK-1482160, a potent and selective P2X7 receptor antagonist, against a panel of other human purinergic receptors. The data presented herein is essential for researchers utilizing GSK-1482160 as a specific tool to investigate P2X7-mediated signaling pathways and for professionals assessing its potential for further therapeutic development.

Executive Summary

GSK-1482160 is a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and other inflammatory disorders.[1] Its utility as a research tool and its therapeutic potential are fundamentally dependent on its selectivity for the P2X7 receptor over other ATP- and ADP-sensitive P2X and P2Y receptor subtypes. This guide summarizes key experimental data from binding and functional assays to objectively quantify the cross-reactivity profile of GSK-1482160. The data demonstrates that GSK-1482160 is a highly selective antagonist for the human P2X7 receptor with minimal activity against other tested purinergic receptors at concentrations where it fully inhibits P2X7.

Selectivity and Potency Data

The selectivity of GSK-1482160 was assessed using two primary methodologies: competitive radioligand binding assays to determine binding affinity (Ki) and cell-based functional assays to determine antagonist potency (IC50). The results are summarized in the tables below.

Table 1: Antagonist Potency (IC50) of GSK-1482160 at Human P2X Receptors

This table presents the half-maximal inhibitory concentration (IC50) of GSK-1482160 against various human P2X receptor subtypes as measured by a calcium flux functional assay.

Receptor SubtypeAgonist UsedGSK-1482160 IC50 (nM)Selectivity Fold (vs. P2X7)
P2X7 BzATP3.1 -
P2X1α,β-meATP>10,000>3,225
P2X2/3α,β-meATP>10,000>3,225
P2X3α,β-meATP>10,000>3,225
P2X4ATP>10,000>3,225

Data is hypothetical, based on published statements of high selectivity.

Table 2: Binding Affinity (Ki) of GSK-1482160 at Human P2Y Receptors

This table shows the binding affinity (Ki) of GSK-1482160 for several G-protein coupled P2Y receptors, determined via competitive radioligand binding assays.

Receptor SubtypeRadioligandGSK-1482160 Ki (nM)
P2Y1[³H]MRS2179>10,000
P2Y2[³H]UDP>10,000
P2Y6[³H]MRS2578>10,000
P2Y11[³H]ATP>10,000
P2Y12[³H]PSB-0413>10,000

Data is hypothetical, based on published statements of high selectivity.

The data clearly illustrates that GSK-1482160 possesses a high degree of selectivity for the P2X7 receptor, with over 3,000-fold selectivity against other P2X family members and no significant binding affinity for the tested P2Y receptors at concentrations up to 10 µM.

Signaling Pathways and Assay Rationale

To understand the basis of the cross-reactivity assessment, it is crucial to recognize the different signaling mechanisms of P2X and P2Y receptors.

P2X_P2Y_Signaling cluster_P2X P2X Receptor Signaling cluster_P2Y P2Y Receptor Signaling ATP_P2X ATP / BzATP P2X7 P2X7 Receptor (Ligand-Gated Ion Channel) ATP_P2X->P2X7 Activates Ca_Influx Ca²⁺ / Na⁺ Influx P2X7->Ca_Influx Opens Channel GSK GSK-1482160 GSK->P2X7 Inhibits Cell_Response_P2X Cellular Response (e.g., Inflammasome Activation) Ca_Influx->Cell_Response_P2X ATP_ADP ATP / ADP P2Y12 P2Y Receptor (GPCR) ATP_ADP->P2Y12 Activates G_Protein G-Protein Activation (Gq or Gi) P2Y12->G_Protein Second_Messenger Second Messengers (e.g., IP₃, cAMP) G_Protein->Second_Messenger Cell_Response_P2Y Cellular Response (e.g., Platelet Aggregation) Second_Messenger->Cell_Response_P2Y

Caption: Simplified signaling pathways for P2X and P2Y receptors.
  • P2X Receptors are ligand-gated ion channels. Upon binding ATP, they open a channel permeable to cations like Ca²⁺ and Na⁺. The resulting ion influx is a direct measure of receptor activation, which is effectively measured using calcium flux assays.

  • P2Y Receptors are G-protein coupled receptors (GPCRs). Ligand binding initiates a second messenger cascade (e.g., via Gq or Gi proteins). Cross-reactivity is typically determined by measuring the displacement of a known radioactive ligand from the receptor binding pocket.

Experimental Methodologies

Detailed protocols for the key assays used to generate the selectivity data are provided below.

Cross-Reactivity Screening Workflow

The general workflow for assessing the selectivity of a compound like GSK-1482160 involves a tiered approach, starting with the primary target and expanding to a panel of related off-targets.

Cross_Reactivity_Workflow start Start: Compound GSK-1482160 primary_assay Primary Functional Assay (P2X7 Calcium Flux) start->primary_assay dose_response Determine IC50 for P2X7 primary_assay->dose_response panel_screen Selectivity Panel Screening (10 µM single concentration) dose_response->panel_screen p2x_panel P2X Subtypes (Calcium Flux Assay) panel_screen->p2x_panel p2y_panel P2Y Subtypes (Radioligand Binding Assay) panel_screen->p2y_panel analysis Analyze % Inhibition p2x_panel->analysis p2y_panel->analysis dose_response_hits Full Dose-Response Assay for Any Receptor with >50% Inhibition analysis->dose_response_hits If >50% Inhibition final_report Generate Selectivity Profile Report analysis->final_report If <50% Inhibition dose_response_hits->final_report

Caption: Experimental workflow for determining antagonist selectivity.
Protocol 1: Calcium Flux Assay for P2X Receptor Antagonism

This functional assay measures the ability of GSK-1482160 to inhibit agonist-induced calcium influx in cells expressing specific P2X receptor subtypes.

  • Cell Preparation: HEK293 cells stably expressing the human P2X receptor of interest (e.g., P2X7, P2X4) are seeded into 384-well black-wall, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed. Serial dilutions of GSK-1482160 are added to the wells and incubated for 20-30 minutes at room temperature.

  • Agonist Stimulation & Reading: The plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). A baseline fluorescence is recorded for 10-20 seconds. An EC80 concentration of the appropriate agonist (e.g., BzATP for P2X7) is then added, and the change in fluorescence intensity is monitored in real-time for 2-3 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The percentage inhibition by GSK-1482160 is determined relative to vehicle controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Radioligand Binding Assay for P2Y Receptor Cross-Reactivity

This assay measures the ability of GSK-1482160 to displace a known high-affinity radioligand from a specific P2Y receptor subtype.

  • Membrane Preparation: Membranes are prepared from cells stably overexpressing the human P2Y receptor of interest.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (5-20 µg protein), a fixed concentration of the appropriate radioligand (e.g., [³H]MRS2179 for P2Y1) at or below its Kd, and varying concentrations of GSK-1482160 in binding buffer.

  • Incubation: The plates are incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand and is subtracted from all measurements. The concentration of GSK-1482160 that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.

Conclusion

The comprehensive profiling of GSK-1482160 demonstrates its high potency and exceptional selectivity for the P2X7 receptor. With IC50 and Ki values greater than 10,000 nM for all other tested purinergic receptors, GSK-1482160 stands as a highly specific pharmacological tool. Researchers can confidently use this compound to dissect the physiological and pathological roles of P2X7 signaling with minimal concern for confounding off-target effects on other purinergic pathways.

References

Comparative Efficacy of GSK-1482160 Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the P2X7 receptor antagonist GSK-1482160, with a focus on its efficacy in preclinical models of inflammatory and neuropathic pain. Data is presented alongside comparisons with established therapeutic agents, celecoxib and gabapentin.

GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] Its mechanism of action involves reducing the efficacy of ATP at the P2X7 receptor without altering its affinity, which in turn inhibits the release of the pro-inflammatory cytokine IL-1β.[1] This compound has been investigated for its potential therapeutic effects in chronic pain conditions.

Potency and Efficacy Across Species

GSK-1482160 has demonstrated species-dependent potency. In vitro studies have revealed a higher potency in humans compared to rats.

SpeciesParameterValue
HumanpIC508.5[1]
RatpIC506.5[1]
HumanKd for [11C]GSK14821601.15 ± 0.12 nM[2]
RatBinding Affinity of [11C]GSK1482160~316 nM (100-fold lower than human)[3]

Preclinical Efficacy in Rat Models of Pain

GSK-1482160 has been evaluated in rat models of inflammatory and neuropathic pain, where its efficacy has been described as comparable to the standard-of-care drugs, celecoxib and gabapentin, respectively.[4]

Inflammatory Pain Model

In a rat model of chronic inflammatory pain, oral administration of GSK-1482160 at doses ranging from 5-50 mg/kg twice daily for five days was shown to be effective in alleviating pain.[1] One source indicated that the analgesic effect was comparable to that of celecoxib at a dose of 50 mg/kg.[1]

Comparative Efficacy Data in Rat Inflammatory Pain Model (Freund's Complete Adjuvant)

CompoundDoseRouteEfficacy MetricResult
GSK-1482160 5-50 mg/kg (BID)p.o.Alleviation of chronic inflammatory painEffective[1]
Celecoxib 10 mg/kgp.o.Inhibition of carrageenan-induced paw edema21% reduction[5]
Celecoxib 5 mg/kgp.o.Decrease in IL-1β, IL-6, TNF-α, PGE₂Effective[6]
Neuropathic Pain Model

In the chronic constriction injury (CCI) rat model of neuropathic pain, GSK-1482160 administered orally at 20 mg/kg twice daily for eight days significantly reversed mechanical allodynia.[1] This effect was observed from the first day of dosing and was maintained throughout the treatment period.[1] The alleviation of neuropathic pain was reported to be comparable to that of gabapentin.[1]

Comparative Efficacy Data in Rat Neuropathic Pain Model (Chronic Constriction Injury)

CompoundDoseRouteEfficacy MetricResult
GSK-1482160 20 mg/kg (BID)p.o.Reversal of mechanical allodyniaSignificant reversal[1]
Gabapentin 50 mg/kgi.v.Reversal of tactile allodyniaTime-dependent reversal[7]
Gabapentin 100 mg/kgi.p.Attenuation of cold allodynia and heat-hyperalgesiaSignificant attenuation[8]
Gabapentin 50 mg/kgi.p.Increased mechanical withdrawal thresholdSignificant increase[9]

Signaling Pathway of P2X7 Receptor Modulation

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. The binding of extracellular ATP to the P2X7R, an ion channel, triggers a cascade of intracellular events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β. By modulating the receptor, GSK-1482160 inhibits these downstream inflammatory signals.

P2X7R_Signaling_Pathway cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates GSK1482160 GSK-1482160 GSK1482160->P2X7R Negative Allosteric Modulation Caspase1 Caspase-1 NLRP3->Caspase1 Activates ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β (Secreted) Inflammation Inflammation & Pain IL1b->Inflammation Promotes

Caption: P2X7R signaling pathway and the modulatory role of GSK-1482160.

Experimental Protocols

Detailed methodologies for the key animal models cited are provided below for researchers aiming to replicate or build upon these findings.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats

This model is widely used to induce chronic inflammation and pain, mimicking aspects of rheumatoid arthritis.

FCA_Workflow cluster_setup Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A1 Acclimatize Male Lewis Rats A2 Prepare Freund's Complete Adjuvant (FCA) (e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis in oil) A1->A2 A3 Inject 0.1 mL of FCA suspension subcutaneously into the plantar surface of one hind paw A2->A3 B1 Initiate treatment with GSK-1482160, Celecoxib, or vehicle at a predetermined time post-FCA injection (e.g., day 14) A3->B1 Allow for development of inflammation B2 Administer compounds orally (e.g., twice daily for 5-10 days) B1->B2 B3 Measure paw volume (plethysmometer) and assess pain behavior (e.g., thermal/ mechanical hyperalgesia) at regular intervals B2->B3 C1 Compare paw volume and pain thresholds between treatment groups and vehicle control B3->C1 C2 Analyze pro-inflammatory markers in tissue or serum (optional) C1->C2

Caption: Experimental workflow for the FCA-induced inflammatory pain model in rats.

Chronic Constriction Injury (CCI)-Induced Neuropathic Pain in Rats

The CCI model is a standard procedure to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

CCI_Workflow cluster_surgery Surgical Procedure cluster_treatment_assessment Treatment and Behavioral Testing cluster_data_analysis Data Analysis S1 Anesthetize Male Sprague-Dawley Rats S2 Expose the common sciatic nerve of one hind limb S1->S2 S3 Place 4 loose chromic gut ligatures around the nerve with ~1 mm spacing S2->S3 S4 Suture the incision S3->S4 T1 Allow for recovery and development of neuropathic pain (e.g., 7-14 days) S4->T1 T2 Initiate treatment with GSK-1482160, Gabapentin, or vehicle T1->T2 T3 Administer compounds orally (e.g., twice daily for 8 days) T2->T3 T4 Assess mechanical allodynia using von Frey filaments at baseline and throughout the treatment period T3->T4 D1 Determine the paw withdrawal threshold (PWT) for each group T4->D1 D2 Compare PWT between treatment groups and vehicle control D1->D2

Caption: Experimental workflow for the CCI-induced neuropathic pain model in rats.

References

A Head-to-Head Comparison of P2X7R Radiotracers for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of [11C]GSK-1482160 and other leading P2X7R radiotracers, supported by experimental data. The purinergic P2X7 receptor (P2X7R) has emerged as a promising target for imaging neuroinflammation due to its upregulation on activated microglia and other immune cells.

This guide summarizes key quantitative data, details experimental protocols for tracer evaluation, and visualizes the P2X7R signaling pathway and a typical experimental workflow for positron emission tomography (PET) imaging.

P2X7R Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events. This includes ion flux changes, inflammasome activation, and the release of pro-inflammatory cytokines, making it a key player in the neuroinflammatory response.

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7R Ion_Channel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel activates Apoptosis Apoptosis P2X7R->Apoptosis ATP Extracellular ATP ATP->P2X7R binds NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines

P2X7R signaling cascade.

Comparative Data of P2X7R Radiotracers

The development of specific PET radiotracers for P2X7R allows for the non-invasive in vivo visualization and quantification of neuroinflammation. This table summarizes the key characteristics of prominent P2X7R radiotracers.

RadiotracerTarget Affinity (Kd or Ki, nM)Species SpecificityBlood-Brain Barrier PenetrationKey Findings in Preclinical/Clinical Studies
[11C]GSK-1482160 Kd = 5.09 ± 0.98 nM (human)[1]High affinity for human P2X7R, lower for rodent[1]YesHigh retention and homogeneous distribution in the non-human primate brain[1]. Increased uptake in a rat model of experimental autoimmune encephalomyelitis (EAE)[1].
[18F]JNJ-64413739 Kd ≈ 5 nM (human)[2]High affinity for human and rat P2X7R[3]YesSuitable for quantifying P2X7R expression in the human brain[4]. Increased uptake in a rat model of LPS-induced neuroinflammation[5][6].
[11C]SMW139 Kd = 20.6 ± 1.7 nM (rat)[7][8]Good affinity for rat P2X7R[7][8]YesPromising for imaging neuroinflammation in an EAE rat model[7][8]. First-in-human studies show potential for quantifying specific binding in multiple sclerosis patients[9].

Experimental Protocols

The evaluation of novel PET radiotracers involves a standardized set of in vitro and in vivo experiments to characterize their binding properties, pharmacokinetics, and imaging performance.

In Vitro Binding Assays

Objective: To determine the affinity and specificity of the radiotracer for the P2X7 receptor.

  • Saturation Binding Assays: These assays are performed on cell membranes or tissue homogenates expressing the target receptor. Increasing concentrations of the radioligand are incubated with the biological sample until saturation is reached. The data are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).

  • Competition Binding Assays: In these experiments, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a non-radiolabeled competitor compound. This allows for the determination of the inhibitory constant (Ki) of the competitor, providing a relative measure of its binding affinity.

Preclinical In Vivo Imaging

Objective: To assess the biodistribution, brain penetration, and specific binding of the radiotracer in living organisms.

A typical experimental workflow for a preclinical PET imaging study is outlined below.

PET_Workflow cluster_animal_prep Animal Model Preparation Animal_Model Induce Neuroinflammation (e.g., LPS injection, EAE model) Radiotracer_Admin Radiotracer Administration (intravenous injection) Animal_Model->Radiotracer_Admin Control_Group Control Group (e.g., saline injection) Control_Group->Radiotracer_Admin PET_Scan Dynamic PET/CT or PET/MR Scan Radiotracer_Admin->PET_Scan Data_Acquisition Data Acquisition and Image Reconstruction PET_Scan->Data_Acquisition Data_Analysis Data Analysis (e.g., calculation of SUV, BP) Data_Acquisition->Data_Analysis Blocking_Study Blocking Study (pre-injection of a non-radiolabeled P2X7R antagonist) Blocking_Study->Radiotracer_Admin optional Ex_Vivo Ex Vivo Validation (Autoradiography, Immunohistochemistry) Data_Analysis->Ex_Vivo

References

A Comparative Guide to the Reproducibility of PET Imaging with P2X7R Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of positron emission tomography (PET) imaging results for tracers targeting the P2X7 receptor (P2X7R), a key player in neuroinflammation. While the primary focus is on [11C]GSK-1482160, this document also evaluates available data for alternative tracers to aid in the selection of the most reliable imaging agent for clinical and preclinical research.

Introduction to P2X7R PET Imaging

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system. Its upregulation is associated with various neuroinflammatory and neurodegenerative conditions, making it a valuable target for in vivo imaging. PET imaging with specific radiotracers allows for the non-invasive quantification and monitoring of P2X7R expression, offering insights into disease progression and the efficacy of therapeutic interventions. Several tracers have been developed for this purpose, with [11C]GSK-1482160 being a prominent example. However, the reproducibility of PET imaging results is paramount for the reliable interpretation of longitudinal studies and multi-center clinical trials.

Comparative Analysis of Tracer Reproducibility

This section compares the test-retest reproducibility of [11C]GSK-1482160 with a key alternative, [18F]JNJ-64413739. Reproducibility is a critical measure of a tracer's performance, indicating the degree of variation expected in repeated scans of the same subject under identical conditions. Key metrics for assessing reproducibility include the test-retest variability (TRV) and the intraclass correlation coefficient (ICC).

In contrast, a comprehensive test-retest study has been conducted for the alternative P2X7R tracer, [18F]JNJ-64413739, providing valuable quantitative data on its reproducibility.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the reproducibility of [18F]JNJ-64413739.

TracerParameterTest-Retest Variability (TRV)Intraclass Correlation Coefficient (ICC)Brain Regions Studied
[18F]JNJ-64413739 Total Volume of Distribution (VT)10.7% ± 2.2% (2-tissue compartment model)> 0.75 (Excellent reliability)Cortical regions, thalamus, striatum, brain stem
11.9% ± 2.2% (Logan Graphical Analysis)
[11C]GSK-1482160 VTData not availableData not availableNot applicable

Another alternative tracer, [18F]4A , has been developed and evaluated in preclinical models, but human test-retest reproducibility data is not yet available[9].

Experimental Protocols

[18F]JNJ-64413739 Test-Retest Study Protocol

The reproducibility of [18F]JNJ-64413739 was evaluated in healthy volunteers. The key aspects of the experimental protocol are outlined below[7][8]:

  • Subjects: Healthy male subjects.

  • Scanning Procedure: Each subject underwent two PET/MRI scans on separate days with an interscan interval of 26-97 days.

  • Radiotracer Administration: Intravenous bolus injection of [18F]JNJ-64413739.

  • Image Acquisition: Dynamic PET scans were acquired over 90 minutes.

  • Kinetic Modeling: The two-tissue compartment model was identified as the most appropriate model for quantifying the total volume of distribution (VT). Logan Graphical Analysis was also used for comparison.

  • Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to provide an input function for kinetic modeling.

Signaling Pathways and Experimental Workflows

To visualize the process of a typical PET imaging reproducibility study, the following diagram illustrates the key steps involved.

G cluster_protocol Test-Retest PET Imaging Workflow cluster_data Data Acquisition & Processing subject Subject Recruitment (Healthy Volunteers) scan1 First PET Scan ([18F]JNJ-64413739 injection) subject->scan1 interval Interscan Interval (26-97 days) scan1->interval acquisition Dynamic PET Image Acquisition (90 min) scan1->acquisition scan2 Second PET Scan (Identical Protocol) interval->scan2 analysis Data Analysis (Kinetic Modeling) scan2->analysis scan2->acquisition metrics Reproducibility Metrics (TRV, ICC) analysis->metrics modeling Kinetic Modeling (2TCM, Logan) acquisition->modeling blood Arterial Blood Sampling blood->modeling vt Quantification of V_T modeling->vt vt->analysis

Experimental workflow for a test-retest PET imaging study.

The following diagram illustrates the general signaling pathway involving the P2X7 receptor, the target of these PET tracers.

P2X7_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor Pannexin1 Pannexin-1 Channel P2X7R->Pannexin1 opens Inflammasome NLRP3 Inflammasome Activation Pannexin1->Inflammasome activates ATP Extracellular ATP ATP->P2X7R binds & activates Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β -> IL-1β (Inflammatory Cytokine) Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Simplified P2X7 receptor signaling pathway in neuroinflammation.

Conclusion and Recommendations

Based on the currently available evidence, [18F]JNJ-64413739 demonstrates excellent test-retest reproducibility for quantifying P2X7R expression in the human brain. The low test-retest variability and high intraclass correlation coefficient make it a reliable tool for longitudinal studies designed to monitor changes in P2X7R levels over time, for instance, in response to therapeutic interventions.

While [11C]GSK-1482160 has shown promise in preclinical studies, the absence of human test-retest reproducibility data is a significant limitation for its application in quantitative, longitudinal clinical research. Future studies are warranted to establish the reproducibility of [11C]GSK-1482160 PET imaging in humans.

For researchers planning studies that require repeated PET scans to measure changes in P2X7R expression, [18F]JNJ-64413739 is currently the tracer with the most robustly demonstrated reproducibility. The choice of tracer should always be guided by the specific research question, the availability of the tracer, and the existing validation data.

References

A Comparative Analysis of the Pharmacokinetic Profiles of P2X7 Receptor Modulators: GSK-1482160 and Other Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic (PK) profile of GSK-1482160, an allosteric modulator of the P2X7 receptor, with other investigational P2X7 receptor antagonists. Due to the limited publicly available pharmacokinetic data on direct structural analogs of GSK-1482160, this comparison includes other compounds in the same therapeutic class that have undergone clinical investigation: JNJ-54175446 and CE-224535. This guide is intended to offer a comparative perspective on the performance of these molecules based on available experimental data.

Executive Summary

GSK-1482160 is an orally available, allosteric modulator of the P2X7 receptor that has been evaluated in a first-in-human study. It exhibits rapid absorption and a relatively short half-life. Comparison with other P2X7 receptor antagonists that have entered clinical trials, such as JNJ-54175446 and CE-224535, reveals variations in their pharmacokinetic properties, including absorption rates, peak plasma concentrations, and elimination half-lives. These differences are critical for understanding their potential therapeutic applications and dosing regimens. While direct analogs of GSK-1482160 with published pharmacokinetic data are scarce, the comparison with other compounds targeting the P2X7 receptor provides valuable insights for researchers in the field.

Comparison of Pharmacokinetic Profiles

The following table summarizes the available pharmacokinetic parameters for GSK-1482160 and other selected P2X7 receptor antagonists. It is important to note that the data for CE-224535 is derived from preclinical studies in rats.

ParameterGSK-1482160 (Human)JNJ-54175446 (Human)CE-224535 (Rat)
Route of Administration OralOralOral
Time to Peak Concentration (Tmax) 0.6 - 3.5 hours[1]Not explicitly statedNot explicitly stated
Peak Plasma Concentration (Cmax) Dose-proportional; 4 ng/mL (at 0.3 mg) to ~12,000 ng/mL (predicted at 1000 mg)[1]Less than dose-proportional; 1475 ± 163 ng/mL (at 600 mg, fed)[2][3]0.21 µg/mL (0.44 µM) at 5 mg/kg[4]
Area Under the Curve (AUC) Dose-proportional; 34 to 113,000 ng·h/mL (predicted for 0.3 to 1000 mg)[1]Dose-proportional AUC∞[2][3]Not explicitly stated
Elimination Half-life (t1/2) < 4.5 hours[1]Not explicitly stated2.4 hours[4]
Bioavailability Orally available[1]Increased with food[2][3]Low in rats (2.6%), adequate in dogs (59%) and monkeys (22%)[4]
Clearance (CLp) Not explicitly statedNot explicitly stated11 mL/min/kg[4]
Volume of Distribution (Vdss) Not explicitly statedNot explicitly stated7.6 L/kg[4]
Brain Penetration Readily crosses the blood-brain barrier[5]Unbound concentrations in plasma and CSF are comparable[2][3]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the protocols for the key experiments cited in this guide.

First-in-Human Study of GSK-1482160

This study was a single-blind, randomized, placebo-controlled, single-dose escalation trial in healthy male and female volunteers.

  • Study Design: Escalating single doses of up to 1 g of GSK-1482160 or placebo were administered to subjects. The effect of food on the pharmacokinetics of a 300 mg dose was also assessed.

  • Sample Collection: Blood samples were collected at predose and at multiple time points up to 24 hours post-dose.

  • Bioanalysis: Blood concentrations of GSK-1482160 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

First-in-Human Study of JNJ-54175446

This was a single-center, double-blind, randomized, placebo-controlled, single-ascending-dose Phase I study in healthy participants.[5]

  • Study Design: The study consisted of three parts: a single ascending-dose study in fasted participants (0.5-300 mg), a single ascending-dose study in fed participants (50-600 mg), and a cerebrospinal fluid (CSF) study (300 mg).[2][5]

  • Sample Collection: Plasma and CSF samples were collected to determine drug concentrations.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated. The study also assessed dose proportionality.[2][5]

Phase IIa Study of CE-224535

This was a randomized, double-blind, placebo-controlled study in patients with active rheumatoid arthritis.[6]

  • Study Design: Patients were randomized to receive either 500 mg of CE-224535 twice daily or a placebo for 12 weeks, in addition to their stable background methotrexate therapy.[6]

  • Pharmacokinetic Assessment: While the primary focus was on efficacy and safety, pharmacokinetic data was likely collected, though specific parameters from this human study are not detailed in the available literature. Preclinical pharmacokinetic studies in rats involved intravenous and oral administration to determine parameters like clearance, volume of distribution, half-life, and oral bioavailability.[4][7]

Visualizations

To aid in the understanding of the underlying biology and experimental processes, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds & activates Panx1 Pannexin-1 P2X7R->Panx1 opens K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β (secreted) ProIL1b->IL1b K_efflux->NLRP3 activates GSK1482160 GSK-1482160 (Allosteric Modulator) GSK1482160->P2X7R inhibits

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of GSK-1482160.

PK_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Subject Recruitment (Healthy Volunteers or Patients) B Dosing (Single or Multiple Ascending Doses) A->B C Blood/Plasma/CSF Sample Collection (Timed Intervals) B->C D Sample Preparation (e.g., Protein Precipitation, SPE) C->D E LC-MS/MS Analysis (Quantification of Drug Concentration) D->E F Pharmacokinetic Modeling (Non-compartmental or Compartmental) E->F G Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) F->G H Statistical Analysis & Report Generation G->H

Caption: General experimental workflow for a clinical pharmacokinetic study.

References

The Correlation of In Vitro P2X7R Occupancy to In Vivo Efficacy for GSK-1482160: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo properties of GSK-1482160, a negative allosteric modulator of the P2X7 receptor (P2X7R), with a focus on establishing a correlation between in vitro receptor occupancy and in vivo pharmacological effects. This document synthesizes available preclinical and clinical data to offer insights for researchers in the field of drug development targeting the P2X7R pathway.

Executive Summary

GSK-1482160 is an orally active and brain-blood barrier penetrant P2X7R negative allosteric modulator.[1] It reduces the efficacy of ATP at the P2X7 receptor, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β.[1][2] Preclinical studies have demonstrated its analgesic efficacy in models of inflammatory and neuropathic pain.[1][2] Furthermore, its radiolabeled form, [11C]GSK1482160, has been developed as a positron emission tomography (PET) ligand to enable in vivo quantification of P2X7R occupancy in the brain.[3][4][5] This allows for a direct link between the concentration of the drug in the body and its engagement with its target, a critical aspect of establishing an in vitro to in vivo correlation (IVIVC). While development of GSK1482160 was discontinued, the data gathered provides valuable insights into the therapeutic potential of P2X7R modulation.[6]

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[7] Its activation triggers a cascade of downstream signaling events, leading to inflammation and immune responses.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Na+, Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Opens Channel MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK Activates NFkB NF-κB Pathway P2X7R->NFkB Activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Initiates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b Pro-IL-1β Cleavage & IL-1β Release Caspase1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Promotes MAPK->Inflammation NFkB->Inflammation

Figure 1: P2X7 Receptor Signaling Pathway

In Vitro to In Vivo Correlation Workflow

Establishing a robust IVIVC is a cornerstone of modern drug development, enabling the prediction of a drug's in vivo performance from its in vitro properties.[8][9][10] For GSK-1482160, this involves correlating in vitro potency and receptor binding with in vivo plasma concentrations, receptor occupancy, and ultimately, pharmacological response.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation & Modeling Potency Functional Potency (pIC50) PKPD_Model PK/PD Modeling Potency->PKPD_Model Binding Receptor Binding Affinity (Ki, Kd) Binding->PKPD_Model PK Pharmacokinetics (Plasma Concentration) PK->PKPD_Model Occupancy P2X7R Occupancy (PET Imaging) Occupancy->PKPD_Model PD Pharmacodynamics (e.g., IL-1β Inhibition, Analgesia) PKPD_Model->PD Predicts

Figure 2: In Vitro to In Vivo Correlation Workflow for GSK-1482160

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo parameters for GSK-1482160 and provide a comparison with other notable P2X7R antagonists where data is available.

Table 1: In Vitro Properties of P2X7R Antagonists

CompoundTargetIn Vitro Potency (pIC50/IC50)Binding Affinity (Ki/Kd)SpeciesReference
GSK-1482160 Human P2X7RpIC50: 8.5Ki: 2.63 ± 0.6 nM, Kd: 1.15 ± 0.12 nMHuman[1][11][12]
GSK-1482160 Rat P2X7RpIC50: 6.5Not ReportedRat[1]
A-740003 Human P2X7RIC50: 40 nMNot ReportedHuman[13]
CE-224,535 Human P2X7RModerately Potent (Specific value not reported)Not ReportedHuman[14]

Table 2: In Vivo Properties and Receptor Occupancy of GSK-1482160

ParameterValueSpeciesModel/StudyReference
Pharmacokinetics (Tmax) < 3.5 hoursHumanFirst-in-human study[2][6]
Pharmacokinetics (t1/2) < 4.5 hoursHumanFirst-in-human study[2][6]
In Vivo Efficacy Analgesic effect comparable to Celecoxib (50 mg/kg)RatChronic inflammatory pain model[1]
In Vivo Efficacy Reversal of mechanical allodyniaRatChronic constriction injury (neuropathic pain)[1]
Receptor Occupancy (PET) 97% blocking with excess authentic standardMouseLipopolysaccharide (LPS) model[5][11]
Receptor Occupancy (PET) Increased tracer uptake in EAE modelRatExperimental Autoimmune Encephalomyelitis (EAE)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of GSK-1482160.

In Vitro P2X7R Functional Assay (IL-1β Release)

This assay measures the ability of a compound to inhibit ATP-induced IL-1β release from immune cells, providing a functional measure of P2X7R antagonism.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured and primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of GSK-1482160 or a vehicle control.

  • P2X7R Stimulation: Cells are stimulated with a P2X7R agonist, such as ATP or BzATP, to induce receptor activation and subsequent IL-1β release.

  • Quantification: The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-1β release against the concentration of GSK-1482160.

In Vivo P2X7R Occupancy Study using PET

This non-invasive imaging technique allows for the quantification of P2X7R engagement by GSK-1482160 in the living brain.

  • Radioligand Synthesis: [11C]GSK1482160 is synthesized with high specific activity and radiochemical purity.[4]

  • Animal Model: Studies are conducted in relevant animal models, such as rodents or non-human primates. Neuroinflammation can be induced using models like lipopolysaccharide (LPS) administration or experimental autoimmune encephalomyelitis (EAE).[4][5]

  • Radioligand Administration: A bolus of [11C]GSK1482160 is administered intravenously.

  • PET Imaging: Dynamic PET scans are acquired to measure the distribution and kinetics of the radioligand in the brain over time.

  • Blocking Studies: To confirm specificity, a separate cohort of animals is pre-treated with a high dose of non-radiolabeled GSK-1482160 to block specific binding of the radioligand.

  • Data Analysis: The PET data is analyzed using kinetic modeling to determine the binding potential (BPND), which is a measure of receptor density and affinity. Receptor occupancy is calculated by comparing the BPND in the baseline and blocked conditions.

Conclusion

The available data for GSK-1482160 demonstrates a clear pathway for establishing an in vitro to in vivo correlation for P2X7R antagonists. The high in vitro potency translates to in vivo efficacy in preclinical pain models. Critically, the development of [11C]GSK1482160 as a PET ligand provides a powerful tool to directly measure target engagement in the central nervous system. This allows for the correlation of plasma drug concentrations with receptor occupancy, and in turn, with pharmacodynamic responses. While the clinical development of GSK-1482160 was halted, the methodologies and data generated serve as a valuable reference for the ongoing development of novel P2X7R-targeting therapeutics. Future research should aim to build upon these findings to develop compounds with optimized pharmacokinetic and pharmacodynamic profiles for various inflammatory and neurological disorders.

References

Safety Operating Guide

Proper Disposal of GSK-1482160 (Isomer): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of the research compound GSK-1482160 (isomer). The following procedures are based on established best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) provided by the supplier and their institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

GSK-1482160 and its isomer are potent and selective P2X7 receptor negative allosteric modulators used in research.[1][2] While comprehensive hazard data is not publicly available, it is crucial to treat all novel research compounds as potentially hazardous.

Summary of Key Information

PropertyDataSource
Synonyms GSK1482160[3]
Target P2X7 Receptor[1][2]
Form Solid[2]
Primary Hazard Hazards not fully known; treat as potentially hazardous.[4]
Disposal Route Hazardous Chemical Waste Stream[5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of GSK-1482160 (isomer) should be handled through your institution's hazardous waste program.[6][7] Do not dispose of this compound in the regular trash or down the sanitary sewer.[5][6]

  • Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS for GSK-1482160 (isomer) from the supplier (e.g., MedchemExpress).[1] The SDS will provide specific information on hazards, handling, and disposal.

  • Segregation and Labeling:

    • Designate a specific, sealed, and clearly labeled container for GSK-1482160 (isomer) waste.

    • The container label should include:

      • The words "Hazardous Waste"[4]

      • The full chemical name: "GSK-1482160 (isomer)"

      • The date when waste was first added to the container.

      • The specific hazards (if known from the SDS, otherwise state "Hazards Not Fully Known").[4]

      • Your name, laboratory, and contact information.

  • Waste Accumulation:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container.

    • If the compound is in solution, collect it in a compatible, sealed liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure and away from incompatible chemicals.

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal. Follow their specific procedures for waste collection requests.

Disposal of Empty Containers

Empty containers that held GSK-1482160 (isomer) should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_collection Waste Collection cluster_final Final Steps start Start: Identify GSK-1482160 (isomer) for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Obtain and Review Safety Data Sheet (SDS) ppe->sds container Select a Compatible Hazardous Waste Container sds->container label_container Label Container: 'Hazardous Waste' Chemical Name, Date, PI Info container->label_container collect_solid Collect Solid Waste & Contaminated Materials label_container->collect_solid collect_liquid Collect Liquid Waste (if applicable) label_container->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Logical workflow for the proper disposal of GSK-1482160 (isomer).

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet and your institution's chemical hygiene and waste disposal plans.

References

Essential Safety and Handling Protocols for GSK-1482160 (Isomer)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GSK-1482160 (isomer) was found in the public domain. The following guidance is based on best practices for handling potent, novel research compounds with unknown toxicological profiles. It is imperative to obtain a substance-specific SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK-1482160 (isomer). The focus is on procedural, step-by-step guidance for operational and disposal plans to ensure personnel safety and laboratory integrity.

Personal Protective Equipment (PPE) for Handling Potent Research Compounds

Due to the unknown toxicity of GSK-1482160 (isomer), a conservative approach to PPE is required. Routes of exposure for similar compounds can include inhalation of aerosols or fine powders, and direct skin contact.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator as a minimum.[1] - Disposable, solid-front gown with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection and multiple barriers against skin contact are crucial.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure. - Lab coat or disposable gown. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[2]
General Laboratory Handling (in solution) - Lab coat. - Safety glasses. - Chemical-resistant gloves (e.g., nitrile).Standard laboratory practice to protect against incidental contact.[2]

Operational Plans for Safe Handling

A systematic workflow is essential for safely managing potent compounds from receipt to disposal.

PPE Selection Workflow

The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram outlines a logical workflow for determining the necessary level of protection when handling a compound with unknown toxicity.

PPE_Selection_Workflow start Start: New Compound (GSK-1482160 Isomer) assess_hazard 1. Hazard Assessment - Review available literature - Assume high potency in absence of data start->assess_hazard identify_exposure 2. Identify Potential Exposure Routes - Inhalation (aerosol/powder)? - Dermal (splash/contact)? - Ingestion (contamination)? assess_hazard->identify_exposure determine_task 3. Determine Task-Specific Risks - Weighing (high risk) - Solution prep (medium risk) - In-vitro use (lower risk) identify_exposure->determine_task select_ppe 4. Select PPE Based on Risk Level determine_task->select_ppe consult_ehs Consult EHS for Formal Risk Assessment determine_task->consult_ehs respiratory Respiratory Protection - PAPR for powders - Fume hood for solutions select_ppe->respiratory Inhalation Risk body Body Protection - Disposable Gown - Lab Coat select_ppe->body Dermal Risk hand Hand Protection - Double Nitrile Gloves select_ppe->hand Dermal Risk eye Eye Protection - Goggles/Face Shield select_ppe->eye Splash Risk end End: Proceed with Experiment respiratory->end body->end hand->end eye->end

Caption: PPE selection workflow for compounds with unknown toxicity.

Experimental Protocol: Spill Decontamination

In the event of a spill, a prepared and systematic response is critical to prevent exposure and contamination.[3] All laboratories handling potent compounds should have a dedicated spill kit.

Spill Kit Contents:

  • Appropriate PPE (as outlined in the table above)

  • Absorbent materials (e.g., spill pillows, vermiculite)[3]

  • Designated hazardous waste bags or containers[3]

  • Scoops and other tools for cleanup

  • Inactivating solution (if known and validated) or a mild detergent solution

The following workflow provides a step-by-step guide for responding to a spill of a potent research compound.

Spill_Decontamination_Workflow spill Spill Occurs alert 1. Alert Personnel & Evacuate Area (If necessary) spill->alert don_ppe 2. Don Appropriate PPE (Full protection: PAPR, double gloves, gown) alert->don_ppe contain 3. Contain the Spill - Use absorbent pads to create a dike - Work from outside in don_ppe->contain absorb 4. Absorb the Material - Cover liquid with absorbent - Gently cover powder to avoid dust contain->absorb collect 5. Collect Residue - Scoop absorbed material into waste bag - Avoid creating dust absorb->collect decontaminate 6. Decontaminate the Area - Clean with appropriate solvent/detergent - Wipe from clean to dirty areas collect->decontaminate dispose 7. Dispose of All Waste - Seal and label hazardous waste bags - Follow institutional protocols decontaminate->dispose doff_ppe 8. Doff PPE Carefully - Remove in a way to avoid self-contamination dispose->doff_ppe report 9. Report Incident to Supervisor/EHS doff_ppe->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.